(E)-Tamoxifen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANXQFJJICGDU-OCEACIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317495 | |
| Record name | (E)-Tamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13002-65-8 | |
| Record name | (E)-Tamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13002-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Tamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Tamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[3-(1,2-Diphenyl-but-1-enyl)-phenoxy]ethyl}-dimethyl-amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAMOXIFEN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56SY0DIL6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of (Z)-Tamoxifen
Foreword: This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of Tamoxifen. It is intended for researchers, scientists, and professionals in the field of drug development and oncology. A critical point of clarification regards the molecule's stereochemistry: Tamoxifen exists as two geometric isomers, (E) and (Z). The therapeutically active agent, known for its anti-estrogenic properties in breast tissue, is the (Z)-isomer (historically referred to as the trans-isomer, ICI 46,474). The (E)-isomer (or cis-isomer, ICI 47,699) is estrogenic. This guide will focus on the discovery and synthesis of the clinically significant (Z)-Tamoxifen .
The Serendipitous Discovery of a Landmark Drug
The journey of Tamoxifen from a laboratory curiosity to a cornerstone of breast cancer therapy is a story of serendipity and scientific persistence.
Origins as a Failed Contraceptive
In the early 1960s, scientists at the British pharmaceutical company Imperial Chemical Industries (ICI) were developing triphenylethylene derivatives as potential post-coital contraceptives.[1] The research program aimed to create a compound that would block the effects of estrogen, thereby preventing pregnancy. In 1962, organic chemist Dr. Dora Richardson successfully synthesized a new compound, then designated ICI 46,474.[2][3]
Working with spectroscopist G.R. Bedford, Richardson meticulously separated the geometric isomers of the compound via fractional crystallization, isolating the trans isomer (ICI 46,474) and the cis isomer (ICI 47,699).[4] Animal testing, conducted by endocrinologist Michael Harper, revealed that the anti-estrogenic activity resided with the trans isomer, ICI 46,474.[5] However, human trials were a disappointment; rather than acting as a contraceptive, the compound was found to induce ovulation in subfertile women.[6] With its primary goal unrealized, ICI lost interest and the project was nearly terminated.[7]
A Second Chance in Oncology
Despite the initial setback, some researchers, including project lead Arthur Walpole, believed the compound's anti-estrogenic properties could be repurposed for another application: the treatment of hormone-sensitive breast cancer.[3][8] At the time, it was known that estrogen could fuel the growth of certain breast tumors.[4]
The pivotal figure in transitioning Tamoxifen into clinical use was pharmacologist V. Craig Jordan. Beginning in the early 1970s, Jordan's research was the first to demonstrate that Tamoxifen could effectively block estrogen receptors in breast tumors and prevent the development of mammary cancer in rat models.[9][10] His work provided the crucial scientific rationale for its use as a targeted cancer therapy.[11]
Following a successful clinical trial at the Christie Hospital in Manchester, the results of which were published in 1971, ICI 46,474 was approved in the UK in 1973 under the brand name Nolvadex for the treatment of advanced breast cancer.[4][6] US FDA approval followed in 1978.[1] V. Craig Jordan's subsequent research was instrumental in establishing the principles of long-term adjuvant therapy with Tamoxifen, which has been shown to substantially reduce recurrence and mortality in patients with estrogen receptor-positive (ER+) breast cancer.[4][9]
Synthesis of (Z)-Tamoxifen
The synthesis of Tamoxifen requires the stereoselective formation of a tetrasubstituted alkene, which presents a significant chemical challenge. The primary goal is to maximize the yield of the desired (Z)-isomer over the less active (E)-isomer. Several synthetic routes have been developed, with the McMurry reaction being a common and effective strategy.
Representative Synthetic Pathway: McMurry Coupling
The McMurry reaction utilizes a low-valent titanium reagent to reductively couple two ketone molecules, forming an alkene. For Tamoxifen, a mixed-coupling reaction between propiophenone and a substituted benzophenone is employed. This route can be performed in two main steps: formation of the core alkene structure, followed by alkylation to add the characteristic side chain.
Experimental Protocol (Representative)
The following protocol is a representative example of the McMurry coupling route for synthesizing (Z)-Tamoxifen.
Step 1: Reductive Coupling of Propiophenone and 4-(2-Chloroethoxy)benzophenone
-
Reagent Preparation: In a flame-dried, multi-neck flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). To this, add titanium tetrachloride (TiCl₄) dropwise while maintaining a low temperature.
-
Formation of Low-Valent Titanium: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF to the TiCl₄ solution. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium reagent. Heat the mixture to reflux for a minimum of 20 minutes.[8]
-
Coupling Reaction: Prepare a solution of propiophenone and 4-(2-chloroethoxy)benzophenone in equimolar amounts in anhydrous THF.[2] Add this solution dropwise to the refluxing titanium slurry.
-
Reaction Workup: Continue refluxing for several hours. After cooling to room temperature, quench the reaction by slowly adding aqueous potassium carbonate solution. Filter the mixture through a pad of Celite to remove titanium oxides. Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is a mixture of (E) and (Z) isomers of 1,2-diphenyl-1-[4-(2-chloroethoxy)phenyl]-1-butene.
Step 2: Amination
-
Reaction: Dissolve the crude product from Step 1 in a suitable solvent and place it in a pressure vessel. Add an excess of dimethylamine.
-
Heating: Seal the vessel and heat. The temperature and time will vary depending on the scale and solvent used.
-
Workup: After cooling, evaporate the excess dimethylamine and solvent. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer and concentrate to yield a crude mixture of (E)- and (Z)-Tamoxifen.
Step 3: Isomer Separation
-
Fractional Crystallization: The desired (Z)-isomer can often be separated from the (E)-isomer by fractional crystallization. The crude mixture is dissolved in a suitable solvent system (e.g., petroleum ether or methanol/petroleum ether) and cooled, allowing the less soluble (Z)-isomer to crystallize out.[9]
-
Chromatography: Alternatively, column chromatography (e.g., flash chromatography or HPLC) can be used to separate the isomers.[4][12] Reversed-phase HPLC is particularly effective for achieving high purity.[3]
Synthesis Data
The efficiency of Tamoxifen synthesis is highly dependent on the chosen route and reaction conditions, with a key metric being the final ratio of the desired (Z)-isomer to the (E)-isomer.
| Synthetic Method | Key Reagents | Reported (Z):(E) Ratio | Overall Yield | Reference |
| McMurry Coupling | Propiophenone, 4-(β-dimethylaminoethoxy)benzophenone, TiCl₃/LiAlH₄ | 97.5 : 1 | 51.2% | [2] |
| Pd-Catalyzed Cross-Coupling | Diphenylacetylene, Ethyllithium, 1-bromo-4-(2-(dimethylamino)ethoxy)benzene, Pd(PtBu₃)₂ | ~10 : 1 | up to 65% | [4] |
| Grignard Addition / Dehydration | α-Ethyldesoxybenzoin, 4-methoxyphenylmagnesium bromide, HCl | Mixture | 84.8% (after crystallization) | [9] |
Mechanism of Action: A Selective Estrogen Receptor Modulator (SERM)
Tamoxifen's therapeutic effect stems from its complex interaction with estrogen receptors (ER), primarily ERα. It does not behave as a pure antagonist; its action is tissue-dependent, leading to its classification as a Selective Estrogen Receptor Modulator (SERM).
-
In Breast Tissue (Antagonist): In ER-positive breast cancer cells, estrogen binds to ERα, causing a conformational change that promotes the recruitment of coactivator proteins and initiates the transcription of genes responsible for cell proliferation. Tamoxifen competitively binds to the same site on the ERα.[13] However, due to its bulky side chain, the Tamoxifen-ERα complex adopts a different conformation. This altered shape prevents the binding of coactivators and instead recruits corepressor proteins. This action blocks the transcription of estrogen-responsive genes, thereby halting the estrogen-driven proliferation of cancer cells.
-
In Other Tissues (Agonist): In tissues like the endometrium and bone, the Tamoxifen-ERα complex can recruit coactivators, mimicking the effects of estrogen.[13] This agonist activity is responsible for some of Tamoxifen's side effects, such as an increased risk of endometrial cancer, but also beneficial effects, like preserving bone density in postmenopausal women.[13]
-
Modulation of Other Pathways: Beyond direct ER competition, Tamoxifen can also indirectly influence other signaling cascades. It has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor progression and cell survival.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 3. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]
- 5. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tamoxifen synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimised separation of E- and Z- isomers of tamoxifen, and its principal metabolites using reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Early Preclinical Studies of (E)-Tamoxifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core preclinical data and methodologies associated with the study of (E)-Tamoxifen. It is designed to serve as a valuable resource for researchers and professionals involved in drug development and oncology research. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of Tamoxifen's preclinical profile.
Core Concepts: Mechanism of Action
This compound, a nonsteroidal triphenylethylene derivative, is a first-generation Selective Estrogen Receptor Modulator (SERM).[1][2] Its pharmacological activity is multifaceted, exhibiting tissue-specific estrogen receptor (ER) agonist or antagonist effects.[3][4] In breast tissue, Tamoxifen acts as an ER antagonist, competitively binding to the estrogen receptor and blocking the proliferative effects of estrogen, which is crucial for the growth of ER-positive breast cancers.[2][3] Conversely, it can display estrogenic (agonist) activity in other tissues such as the bone and uterus.[3][4]
Tamoxifen itself is a prodrug that is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4/5, into active metabolites such as 4-hydroxytamoxifen (4-OHT) and endoxifen.[5][6] These metabolites have a significantly higher affinity for the estrogen receptor—up to 100 times greater than Tamoxifen itself—and are more potent in suppressing estrogen-dependent cell proliferation.[6][7]
The binding of Tamoxifen or its active metabolites to the estrogen receptor induces a conformational change in the receptor. This altered receptor complex then dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA.[8] Unlike the estrogen-bound receptor, which recruits co-activators to initiate gene transcription, the Tamoxifen-bound receptor complex preferentially recruits co-repressors.[8][9] This leads to the inhibition of transcription of estrogen-dependent genes, ultimately resulting in a G1 phase cell cycle arrest and a reduction in cell proliferation.[10]
Beyond its direct effects on the estrogen receptor, Tamoxifen's activity is also intertwined with other critical signaling pathways, notably the PI3K/AKT/mTOR pathway. Activation of this pathway is a known mechanism of resistance to endocrine therapies, including Tamoxifen.[11][12] Preclinical studies have shown that combining Tamoxifen with inhibitors of the PI3K/AKT/mTOR pathway can enhance its anti-tumor effects and mitigate resistance.[13][14]
Quantitative Preclinical Data
The following tables summarize key quantitative data from early preclinical studies of this compound, providing a comparative overview of its activity in various models.
Table 1: In Vitro Cytotoxicity of Tamoxifen in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | IC50 Value (µM) | Incubation Time (hours) | Assay |
| MCF-7 | ER+ | 4.506 µg/mL (~12.1 µM) | 24 | MTT |
| MCF-7 | ER+ | 10.045 | Not Specified | Not Specified |
| MCF-7 | ER+ | 17.26 | Not Specified | MTT |
| T47D | ER+ | 4.2 | 96 | MTT |
| BT-474 | ER+ | 5.7 | 96 | MTT |
| BT-474 | ER+ | 16.65 | Not Specified | MTT |
| MDA-MB-231 | ER- | 2.230 | Not Specified | Not Specified |
| HCC-1937 | ER- | 4.579 | Not Specified | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the incubation time.
Table 2: Preclinical Pharmacokinetics of Tamoxifen in Animal Models
| Species | Dose | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) |
| Mouse | 20 mg/kg | Oral | >30.0 ng/mL (in 1 of 7 mice) | 0.5 - 1 hour |
| Mouse | 20 mg/kg | Subcutaneous | >30.0 ng/mL (in 11 of 12 mice) | 0.5 - 4 hours |
| Rat | 200 mg/kg | Oral | Not specified | 3 - 6 hours |
Note: Pharmacokinetic parameters are highly dependent on the animal strain, sex, and formulation of the drug.
Table 3: In Vivo Tumor Growth Inhibition by Tamoxifen in Xenograft Models
| Cell Line Xenograft | Animal Model | Treatment Regimen | Tumor Growth Inhibition |
| MCF-7 | Nude Mice | Not Specified | Moderate growth inhibition |
| MDA-MB-468 | Nude Mice | 100 mg/kg, orally, 3 times/week | Significant tumor growth inhibition |
| HCC-1937 | Nude Mice | 100 mg/kg, orally, 3 times/week | No significant effect on tumor growth |
| BCM-15057 (PDX) | Immune-deficient mice | Not specified | Moderate sensitivity |
| HCI-011 (PDX) | Immune-deficient mice | Not specified | Moderate sensitivity |
PDX: Patient-Derived Xenograft
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Tamoxifen on cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
Compound Preparation: Prepare a stock solution of Tamoxifen in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.[15]
-
Treatment: Remove the existing medium and replace it with the medium containing various concentrations of Tamoxifen. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.[15]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[15][17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16][18]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[15]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following Tamoxifen treatment.
Materials:
-
Breast cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of Tamoxifen or a vehicle control for the chosen time period.[16]
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from each well to ensure all cells are collected.[16]
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[20]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive[20]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound's mechanism of action on the Estrogen Receptor signaling pathway.
Caption: Interaction of Tamoxifen with the PI3K/AKT/mTOR signaling pathway.
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Physiologically-based pharmacokinetic modeling of tamoxifen and its metabolites in women of different CYP2D6 phenotypes provides new insight into the tamoxifen mass balance [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 13. Dual inhibition of PI3K and mTOR mitigates compensatory AKT activation and improves tamoxifen response in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. oaepublish.com [oaepublish.com]
- 18. MTT assay for cell viability [bio-protocol.org]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
(E)-Tamoxifen: A Comprehensive Technical Guide on its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Tamoxifen is a notable stereoisomer of the well-known selective estrogen receptor modulator (SERM), Tamoxifen. While the (Z)-isomer is the pharmacologically active form used in the treatment of estrogen receptor-positive breast cancer, the (E)-isomer is often present as an impurity and is crucial for comprehensive drug characterization and quality control.[1][2] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, alongside detailed experimental protocols for its analysis and characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for researchers working on the synthesis, formulation, and analysis of Tamoxifen and its related compounds.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | PubChem |
| Chemical Formula | C₂₆H₂₉NO | PubChem |
| Molecular Weight | 371.51 g/mol | [3] |
| CAS Number | 13002-65-8 | CymitQuimica |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Not explicitly found for (E)-isomer. (Z)-isomer: 97 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Poor water solubility. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). | [5] |
| pKa (basic) | 8.48 (isomer not specified) | [4] |
| logP (computed) | 7.1 (XLogP3-AA) | [6] |
Signaling Pathways
Tamoxifen, as a SERM, exhibits tissue-specific estrogen agonist and antagonist effects.[7] Its primary mechanism of action involves competitive binding to the estrogen receptor (ER), which leads to a conformational change in the receptor. This complex then recruits co-repressors instead of co-activators to the estrogen response element (ERE) on DNA, thereby inhibiting the transcription of estrogen-dependent genes.[8][9] This is the antagonistic effect crucial for its efficacy in breast cancer.
In addition to this classical genomic pathway, Tamoxifen can also influence non-genomic signaling cascades. It has been shown to impact the PI3K/AKT/mTOR pathway and can engage in crosstalk with growth factor receptor pathways, such as the EGFR/HER2 and IGF-1R pathways.[8] Furthermore, Protein Kinase A (PKA) has been implicated in mediating Tamoxifen resistance through the phosphorylation of the estrogen receptor.[10]
Experimental Protocols
Physicochemical Characterization
A common method for separating (E)- and (Z)-Tamoxifen isomers involves reversed-phase HPLC.[11]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 analytical column (e.g., 50 × 2.1 mm, 1.7 μm) is typically used.[12]
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.5% formic acid and 2 mM ammonium formate) and an organic solvent like acetonitrile.[12] The gradient is ramped up from a lower to a higher concentration of the organic solvent over a set time.
-
Flow Rate: A typical flow rate is around 0.6 ml/min.[12]
-
Detection: UV detection at a wavelength of 254 nm is commonly used.
-
Sample Preparation: this compound standard and test samples are dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered before injection.
FTIR spectroscopy can be used to identify the functional groups present in this compound and to study its interactions with other molecules.[13][14]
Methodology:
-
Sample Preparation: The this compound sample is typically prepared as a KBr pellet or as a thin film on a suitable substrate. For interaction studies, it can be incorporated into liposomes or other delivery systems.[14]
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: Spectra are typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) by averaging multiple scans to improve the signal-to-noise ratio.[15]
-
Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.
Biological Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines like MCF-7 (an estrogen receptor-positive breast cancer cell line).[16][17]
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., RPMI 1640 supplemented with 10% fetal calf serum) in a humidified incubator at 37°C with 5% CO₂.[18]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.[19]
-
Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours).[19][20]
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[16]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability compared to untreated control cells.
This assay is used to determine the relative binding affinity of a compound for the estrogen receptor compared to estradiol.[21]
Methodology:
-
Preparation of Uterine Cytosol: Uterine cytosol, which is rich in estrogen receptors, is prepared from immature or ovariectomized rats.[21]
-
Incubation: A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol (³H-E₂) are incubated with increasing concentrations of the test compound (this compound).[21]
-
Separation of Bound and Unbound Ligand: After incubation, the bound radioligand is separated from the unbound radioligand. This can be achieved using methods like hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[21]
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of ³H-E₂) can be determined. This value is then used to calculate the relative binding affinity (RBA) of the test compound compared to a reference compound like diethylstilbestrol (DES).
References
- 1. droracle.ai [droracle.ai]
- 2. CAS 13002-65-8: this compound | CymitQuimica [cymitquimica.com]
- 3. (E/Z)-Tamoxifen | 7728-73-6 [chemicalbook.com]
- 4. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development, Characterization, and In Vitro Evaluation of Tamoxifen Microemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C26H29NO | CID 3032583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tamoxifen - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PKA-induced resistance to tamoxifen is associated with an altered orientation of ERα towards co-activator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interactions of tamoxifen with distearoyl phosphatidylcholine multilamellar vesicles: FTIR and DSC studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. oaepublish.com [oaepublish.com]
- 17. jcpjournal.org [jcpjournal.org]
- 18. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
(E)-Tamoxifen vs. (Z)-Tamoxifen: A Foundational Technical Guide for Researchers
An in-depth guide on the core stereochemical, pharmacological, and functional differences between the geometric isomers of Tamoxifen.
Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the endocrine therapy of estrogen receptor-positive (ER+) breast cancer.[1] As a prodrug, its therapeutic efficacy is critically dependent on its metabolism to more active forms, primarily 4-hydroxytamoxifen and endoxifen.[2][3] Tamoxifen and its key metabolites exist as geometric isomers, designated (E) and (Z), arising from the substituted double bond in their triphenylethylene core.[2] These isomers, while structurally similar, exhibit profoundly different pharmacological activities.
The (Z)-isomer (historically referred to as the trans-isomer) is the pharmacologically active antiestrogen, responsible for the therapeutic effects of the drug.[4][5] In contrast, the (E)-isomer (cis-isomer) possesses significantly lower antiestrogenic activity and can exhibit partial estrogenic (agonistic) effects.[1][6] This guide provides a detailed examination of the foundational differences between (E)- and (Z)-Tamoxifen, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support researchers in the fields of oncology, pharmacology, and drug development.
Stereochemistry and Pharmacological Activity
The distinct biological activities of Tamoxifen's isomers are a direct consequence of their three-dimensional structure. The spatial arrangement of the phenyl rings and the dimethylaminoethoxy side chain dictates how the molecule interacts with the ligand-binding domain of the estrogen receptor (ER).[4]
-
(Z)-Tamoxifen: The arrangement of the substituents around the ethylenic double bond in the (Z)-isomer allows it to bind to the estrogen receptor with high affinity.[2] This binding induces a conformational change in the receptor that prevents the binding of coactivator proteins, thereby blocking the transcription of estrogen-dependent genes that drive cell proliferation.[7][8] This antagonistic action is the basis of its therapeutic effect in ER+ breast cancer.
-
(E)-Tamoxifen: The (E)-isomer exhibits a much lower binding affinity for the estrogen receptor, reported to be over 100-fold less than the (Z)-isomer.[2][9] Its interaction with the ER is less effective at inducing the antagonistic conformation, and in some contexts, it can act as a partial agonist, weakly promoting the transcription of estrogen-responsive genes.[2][6]
This fundamental difference in stereochemistry is conserved in its principal active metabolite, 4-hydroxytamoxifen (4-OHT). The (Z)-isomer of 4-OHT is a particularly potent antiestrogen, with a binding affinity for the ER that is comparable to or greater than estradiol itself.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative differences in estrogen receptor binding and anti-proliferative activity between the (E) and (Z) isomers of Tamoxifen and its primary active metabolite, 4-hydroxytamoxifen.
Table 1: Comparative Estrogen Receptor (ERα) Binding Affinity
| Compound | Isomer | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Inhibition Constant (Ki) (nM) |
| Tamoxifen | (Z)-isomer | ~2-4%[10] | ~1.7[12] |
| (E)-isomer | >100-fold lower than (Z)-isomer[2][9] | Not widely reported due to low affinity | |
| 4-Hydroxytamoxifen | (Z)-isomer | 100 - 300%[11][13] | ~0.1 - 1.0[13] |
| (E)-isomer | 1 - 10%[11][13] | ~10 - 100[13] |
Note: RBA and Ki values can vary based on experimental conditions. The data presented represent typical reported values.
Table 2: Comparative Anti-proliferative Activity in MCF-7 Breast Cancer Cells
| Compound | Isomer | IC50 (Concentration for 50% Inhibition of Cell Growth) |
| 4-Hydroxytamoxifen | (Z)-isomer | 10 - 20 nM[13] |
| (E)-isomer | 100 - 1000 nM[13] |
Signaling Pathway Visualization
The differential binding of (E)- and (Z)-Tamoxifen to the estrogen receptor leads to distinct downstream signaling outcomes. (Z)-Tamoxifen acts as an antagonist, preventing the receptor from adopting an active conformation, thus blocking the recruitment of coactivators and inhibiting the transcription of estrogen-responsive genes. This compound binds with much lower affinity and is a weak antagonist or partial agonist.
Caption: Differential effects of Estrogen, (Z)-Tamoxifen, and this compound on ER signaling.
Key Experimental Protocols
Differentiating the activity of Tamoxifen isomers requires precise experimental methodologies. Below are detailed protocols for two fundamental assays.
Estrogen Receptor Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of test compounds for the estrogen receptor by measuring their ability to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol).
Materials:
-
Receptor Source: Rat uterine cytosol or purified recombinant human ERα.[14][15]
-
Radioligand: [³H]-17β-estradiol ([³H]-E2).[14]
-
Test Compounds: this compound, (Z)-Tamoxifen.
-
Reference Compound: Unlabeled 17β-estradiol (for standard curve).
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4.[14]
-
Separation Agent: Hydroxylapatite (HAP) slurry or Dextran-coated charcoal (DCC).[14][15]
-
Scintillation cocktail and counter.
Protocol:
-
Preparation of Cytosol: Prepare uterine cytosol from ovariectomized rats. Homogenize uteri in ice-cold TEDG buffer. Centrifuge at high speed to obtain the cytosolic fraction (supernatant) containing the ER. Determine the protein concentration.[14]
-
Assay Setup: In triplicate, prepare assay tubes on ice.
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and the cytosol preparation (e.g., 50-100 µg protein).[14]
-
Non-specific Binding: Add the same components as for Total Binding, plus a 100-fold excess of unlabeled estradiol to saturate the specific binding sites.[14]
-
Competition: Add the same components as for Total Binding, plus increasing concentrations of the test isomers ((E)- or (Z)-Tamoxifen). Suggested concentration ranges are 1 x 10⁻¹¹ to 1 x 10⁻⁷ M for high-affinity compounds and 1 x 10⁻¹⁰ to 3 x 10⁻⁴ M for lower-affinity compounds.[14]
-
Incubation: Incubate all tubes at a controlled low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube. Incubate on ice with intermittent vortexing. The receptor-ligand complexes will bind to the HAP. Centrifuge the tubes to pellet the HAP.[15]
-
Washing: Decant the supernatant and wash the pellets multiple times with buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each pellet, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [³H]-E2 binding against the log concentration of the competitor isomer. Use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.
ER-Mediated Reporter Gene Assay
This cell-based assay measures the functional consequence (agonist or antagonist activity) of a compound binding to the ER by quantifying the expression of a reporter gene (e.g., luciferase) linked to an estrogen response element (ERE).
Materials:
-
Cell Line: An ER-positive cell line (e.g., MCF-7) stably transfected with an ERE-luciferase reporter construct.
-
Cell Culture Medium: Appropriate medium (e.g., phenol red-free DMEM) supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Test Compounds: this compound, (Z)-Tamoxifen.
-
Control Agonist: 17β-estradiol.
-
Luciferase Assay Reagent Kit.
-
Luminometer.
Protocol:
-
Cell Seeding: Plate the reporter cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment (Antagonist Mode):
-
Pre-treat cells with increasing concentrations of the test isomers ((E)- or (Z)-Tamoxifen) for 1-2 hours.
-
Add a fixed, sub-maximal concentration of 17β-estradiol (e.g., EC50 concentration) to all wells except the vehicle control.
-
-
Treatment (Agonist Mode): Treat cells with increasing concentrations of the test isomers alone to check for any intrinsic agonistic activity.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescent signal using a luminometer.
-
Data Analysis:
-
Antagonist Mode: Normalize the data to the estradiol-only control (100% activity) and the vehicle control (0% activity). Plot the normalized activity against the log concentration of the isomer to determine the IC50 value for antagonism.
-
Agonist Mode: Plot the raw luminescence units against the log concentration of the isomer to determine any agonistic EC50 value.
-
Caption: Experimental workflow for an ER-mediated reporter gene assay in antagonist mode.
Metabolism Considerations
Tamoxifen is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4.[3][16] This process converts Tamoxifen into several metabolites, including N-desmethyltamoxifen, 4-hydroxytamoxifen (4-OHT), and 4-hydroxy-N-desmethyltamoxifen (endoxifen).[3] Both 4-OHT and endoxifen are potent antiestrogens, and their formation is crucial for the clinical efficacy of Tamoxifen.[16][17] Importantly, the antiestrogenic activity of these metabolites is also dependent on their stereochemistry, with the (Z)-isomers being significantly more potent than the (E)-isomers.[11] The potential for in vivo isomerization from the active (Z)-form to the less active (E)-form is a clinical concern and has been associated with acquired resistance to Tamoxifen therapy.[1][18]
Conclusion
The foundational difference between (E)- and (Z)-Tamoxifen lies in their stereochemistry, which dictates their affinity for the estrogen receptor and their resulting pharmacological action. The (Z)-isomer is a potent antiestrogen and forms the basis of Tamoxifen's therapeutic efficacy, while the (E)-isomer is significantly less active. This stereochemical distinction is maintained and amplified in the drug's active metabolites. For researchers and drug development professionals, a thorough understanding of these isomeric differences is critical for the accurate design and interpretation of experiments, the development of next-generation SERMs, and for addressing clinical challenges such as drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of tamoxifen - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tamoxifen and the Estrogen Receptor Ligand Binding Domain [biology.kenyon.edu]
- 8. researchgate.net [researchgate.net]
- 9. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development | PLOS One [journals.plos.org]
- 10. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Pathway of Tamoxifen to its Active Metabolites
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. As a prodrug, its therapeutic efficacy is critically dependent on its biotransformation into active metabolites, primarily (Z)-endoxifen and (Z)-4-hydroxytamoxifen. These metabolites exhibit significantly higher binding affinity for the estrogen receptor—up to 100-fold greater than the parent compound—and are responsible for the drug's potent antiestrogenic effects.[1][2] The metabolic activation of tamoxifen is a complex process, predominantly mediated by the cytochrome P450 (CYP) enzyme system.[3] Interindividual variability in the activity of these enzymes, particularly CYP2D6, can lead to significant differences in active metabolite concentrations, potentially impacting clinical outcomes.[4] This guide provides a detailed overview of the metabolic pathways, the key enzymes involved, quantitative pharmacological data, and common experimental methodologies used to study tamoxifen's metabolism.
The Metabolic Activation of Tamoxifen
Tamoxifen undergoes extensive phase I metabolism in the liver to generate its pharmacologically active derivatives.[5][6] The conversion process occurs primarily through two main pathways: N-demethylation and 4-hydroxylation.[3][7] While both pathways converge to produce the most crucial active metabolite, endoxifen, they differ significantly in their metabolic flux.[7]
N-demethylation Pathway (Major Route)
The N-demethylation of tamoxifen to N-desmethyltamoxifen is the principal metabolic route, accounting for approximately 92% of the drug's initial conversion.[3][7] This reaction is catalyzed predominantly by the CYP3A4 and CYP3A5 enzymes.[3][7] N-desmethyltamoxifen is the most abundant metabolite found in plasma, with concentrations that can be 1.2 to 1.8 times greater than that of tamoxifen itself.[8] However, its affinity for the estrogen receptor is relatively low.[8] The critical subsequent step is the conversion of N-desmethyltamoxifen into endoxifen (4-hydroxy-N-desmethyltamoxifen), a reaction almost exclusively catalyzed by CYP2D6.[7][9]
4-Hydroxylation Pathway (Minor Route)
The 4-hydroxylation pathway, which directly converts tamoxifen to 4-hydroxytamoxifen (4-OH-Tam), is a minor route, contributing to only about 7% of tamoxifen metabolism.[3][7] Despite its smaller contribution to the overall metabolism, the product, 4-OH-Tam, is a highly potent antiestrogen with a binding affinity for the ER that is 30- to 100-fold greater than tamoxifen.[7] This conversion is mediated by several CYP enzymes, including CYP2D6, CYP2C9, CYP2C19, and CYP2B6.[4][10] 4-hydroxytamoxifen can then be N-demethylated by CYP3A4 to form endoxifen.[7]
Formation of Endoxifen: The Key Active Metabolite
Endoxifen is considered the primary mediator of tamoxifen's therapeutic effect due to its high ER binding affinity and significantly higher plasma concentrations compared to 4-OH-Tam.[7] On average, plasma concentrations of endoxifen are over ten-fold higher than those of 4-hydroxytamoxifen.[7] Endoxifen is formed via two routes:
-
Hydroxylation of N-desmethyltamoxifen (the major pathway), catalyzed by CYP2D6 .[7]
-
Demethylation of 4-hydroxytamoxifen (a minor pathway), catalyzed by CYP3A4 .[7]
The heavy reliance on CYP2D6 for endoxifen production makes the genetic polymorphisms of the CYP2D6 gene a critical factor in tamoxifen therapy.[4] Individuals classified as "poor metabolizers" due to reduced or absent CYP2D6 activity may have significantly lower endoxifen levels, potentially diminishing the clinical benefit of tamoxifen treatment.[9][10]
Quantitative Pharmacology
The pharmacological activity of tamoxifen is a function of the concentration and receptor affinity of its various metabolites. The following tables summarize key quantitative data for tamoxifen and its primary and secondary active metabolites.
Table 1: Relative Estrogen Receptor (ER) Binding Affinity and Potency
| Compound | Relative Binding Affinity (RBA) vs. Estradiol (E2=100) | Antiestrogenic Potency vs. Tamoxifen |
| Tamoxifen | ~1-2% | 1x |
| N-desmethyltamoxifen | <1% of Tamoxifen's affinity[8] | ~1x[11] |
| 4-hydroxytamoxifen | 100-200% (approx. equal to Estradiol)[8][12] | 30-100x[1][7][13] |
| Endoxifen | ~158% (approx. equal to Estradiol)[12] | 30-100x[2] |
Data compiled from multiple sources indicating the significantly higher affinity and potency of the hydroxylated metabolites.[1][2][7][8][11][12][13]
Table 2: Typical Steady-State Plasma Concentrations in Patients
| Compound | Typical Concentration Range (ng/mL) | Notes |
| Tamoxifen | 20 - 307 | Parent drug |
| N-desmethyltamoxifen | 25 - 530 | Most abundant metabolite |
| 4-hydroxytamoxifen | 0.32 - 19 | Low concentration, but highly potent |
| Endoxifen | 0.22 - 200 | Key active metabolite; highly variable |
Concentration ranges are approximate and show high interindividual variability. Data compiled from multiple pharmacokinetic studies.[7][14][15]
Visualization of Metabolic and Experimental Pathways
Tamoxifen Metabolic Pathway
The following diagram illustrates the enzymatic conversion of tamoxifen to its primary and secondary metabolites, highlighting the central role of CYP3A4/5 and CYP2D6.
Caption: Metabolic activation of Tamoxifen to its key active metabolites.
Experimental Workflow for Metabolite Quantification
This diagram outlines a typical workflow for the analysis of tamoxifen and its metabolites from patient plasma samples, a crucial process for pharmacokinetic studies and therapeutic drug monitoring.
Caption: A typical bioanalytical workflow for Tamoxifen metabolite analysis.
Experimental Protocols: Summary of Common Methodologies
Detailed laboratory protocols require specific optimization. The following sections summarize the established methodologies for key experiments cited in the literature for studying tamoxifen metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This assay is fundamental for identifying which CYP enzymes are responsible for metabolizing a drug.
-
Objective: To determine the rate of formation of tamoxifen metabolites by specific CYP isoforms.
-
Materials:
-
Pooled Human Liver Microsomes (HLM) or recombinant human CYP enzymes (e.g., rCYP2D6, rCYP3A4).[16]
-
Tamoxifen substrate (e.g., 1-10 µM).[16]
-
NADPH regenerating system (cofactor for CYP activity).[16]
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[16]
-
Reaction quenching solution (e.g., cold acetonitrile).[16]
-
-
General Protocol:
-
A master mix is prepared containing the buffer, NADPH regenerating system, and liver microsomes (e.g., 10-20 µg protein).[16]
-
The mixture is pre-incubated at 37°C.
-
The reaction is initiated by adding tamoxifen.
-
The incubation is carried out at 37°C for a specified time (e.g., 30 minutes).[16]
-
The reaction is terminated by adding a cold quenching solution, which also precipitates the microsomal proteins.[16]
-
Samples are centrifuged, and the supernatant containing the metabolites is collected for analysis by LC-MS/MS.
-
To identify specific enzyme contributions, the assay can be repeated with selective chemical inhibitors or by using individual recombinant CYP enzymes instead of pooled HLMs.[16]
-
Quantification of Tamoxifen and Metabolites in Human Plasma by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for accurately quantifying tamoxifen and its metabolites in biological matrices.[14][15]
-
Objective: To measure the precise concentrations of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in patient plasma.
-
General Protocol:
-
Sample Preparation (Protein Precipitation): A simple and rapid method involves adding a volume of cold acetonitrile (often containing an internal standard) to a small volume of plasma (e.g., 100 µL).[14] This precipitates the abundant plasma proteins. The sample is vortexed and then centrifuged at high speed to pellet the protein. The clear supernatant is then carefully transferred for analysis.
-
Chromatographic Separation: The supernatant is injected into a UPLC system. Separation is typically achieved on a reverse-phase C18 analytical column using a gradient elution.[14] The mobile phase usually consists of two solvents, such as water with a small amount of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).[14] A gradient run, where the percentage of Solvent B is increased over a short time (e.g., 4-5 minutes), allows for the separation of the parent drug from its structurally similar metabolites.[14]
-
Mass Spectrometric Detection: The eluent from the UPLC is directed into a tandem mass spectrometer, typically operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. This provides extremely high selectivity and sensitivity, allowing for accurate quantification even at low concentrations.[14]
-
Quantification: A calibration curve is generated by spiking known concentrations of analytical standards of tamoxifen and its metabolites into a blank matrix (e.g., drug-free plasma). The peak area ratios of the analytes to the internal standard from the patient samples are compared against this calibration curve to determine their concentrations.[14]
-
Conclusion
The clinical efficacy of tamoxifen is inextricably linked to its metabolic activation, a process dominated by the activities of CYP3A4/5 and, most critically, CYP2D6. The conversion to highly potent, hydroxylated metabolites, especially endoxifen, is paramount for achieving the desired antiestrogenic effect in breast cancer cells. The significant interindividual variability in metabolism, driven by pharmacogenetics, underscores the importance of understanding this pathway for personalizing therapy. The analytical methods outlined provide the robust tools necessary for researchers and clinicians to quantify these critical metabolites, paving the way for further investigation into genotype-phenotype correlations and optimizing treatment outcomes for patients.
References
- 1. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metabolic Pathway Analysis and Effectiveness of Tamoxifen in Danish Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically Based Pharmacokinetic Modeling of Tamoxifen and its Metabolites in Women of Different CYP2D6 Phenotypes Provides New Insight into the Tamoxifen Mass Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Impact of CYP2D6, CYP3A5, CYP2C9 and CYP2C19 polymorphisms on tamoxifen pharmacokinetics in Asian breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Large interindividual variability in the in vitro formation of tamoxifen metabolites related to the development of genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
(E)-Tamoxifen as a selective estrogen receptor modulator (SERM)
An In-depth Analysis of the Quintessential Selective Estrogen Receptor Modulator (SERM)
Introduction
(E)-Tamoxifen, a nonsteroidal triphenylethylene compound, stands as a cornerstone in the endocrine therapy of estrogen receptor-positive (ER-positive) breast cancer.[1][2][3] Its classification as a Selective Estrogen Receptor Modulator (SERM) highlights its tissue-specific differential activity, acting as an estrogen antagonist in breast tissue while exhibiting partial agonist effects in other tissues such as the endometrium and bone.[4][5][6] This dualistic nature is central to both its therapeutic efficacy and its side-effect profile.[3][5] Initially approved for the treatment of metastatic breast cancer, its application has expanded to include adjuvant therapy for early-stage breast cancer and risk reduction in high-risk individuals.[1][2][7] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its evaluation, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action involves competitive binding to the estrogen receptor (ER), primarily ERα, thereby blocking the binding of estradiol.[8][9][10] This competitive inhibition prevents the conformational changes in the ER that are necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes, ultimately leading to a decrease in tumor cell proliferation.[8][11][12]
However, the pharmacology of tamoxifen is complex as it is a prodrug that is extensively metabolized into more active compounds.[13][14][15] The principal active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen (4-hydroxy-N-desmethyltamoxifen), exhibit a significantly higher binding affinity for the estrogen receptor, approximately 30- to 100-fold greater than tamoxifen itself.[14][16][17] The metabolic activation is primarily catalyzed by cytochrome P450 enzymes, with CYP2D6 playing a crucial role in the formation of endoxifen.[13][15][17]
In breast tissue, the tamoxifen-ER complex recruits corepressors, leading to the inhibition of estrogen-driven gene expression and cell growth.[18] Conversely, in tissues like the endometrium, the same complex can recruit coactivators, resulting in estrogenic effects.[3]
Caption: this compound's competitive inhibition of the estrogen receptor.
Pharmacological Data
The efficacy of this compound is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, as well as the binding affinities of its metabolites.
Binding Affinity
The relative binding affinity (RBA) of this compound and its primary active metabolites for the estrogen receptor is a critical determinant of their antiestrogenic potency.
| Compound | Relative Binding Affinity (RBA) for ERα (%)* | Reference(s) |
| Estradiol | 100 | [19][20] |
| This compound | 1-4 | [20] |
| (E)-4-Hydroxytamoxifen | 195 | [19] |
| (Z)-4-Hydroxytamoxifen | 2.9 | [19] |
| (E)-Endoxifen | 158 | [19] |
| (Z)-Endoxifen | 4.5 | [19] |
| N-desmethyltamoxifen | <1 | [20] |
*Relative to Estradiol, set at 100%.
Pharmacokinetics
This compound is administered orally and is well absorbed.[21] It has a long elimination half-life, contributing to its sustained therapeutic effect.[5][22]
| Parameter | Value | Reference(s) |
| Bioavailability | Approximately 100% | [21] |
| Time to Peak Plasma Concentration (Tmax) | 4-7 hours | [22] |
| Elimination Half-life | 5-7 days | [21][22] |
| Metabolism | Primarily hepatic via CYP2D6, CYP3A4/5, CYP2C9, and CYP2C19 | [13][17][23] |
| Primary Metabolites | N-desmethyltamoxifen, 4-hydroxytamoxifen | [14][23] |
| Key Active Metabolite | Endoxifen | [14][15] |
| Excretion | Primarily through feces | [5] |
Clinical Efficacy
Clinical trials have demonstrated the significant benefit of this compound in the treatment and prevention of ER-positive breast cancer.
| Clinical Setting | Efficacy Outcome | Reference(s) |
| Adjuvant Therapy (ER-positive) | Reduces risk of recurrence by 30-50% | [7][24] |
| Adjuvant Therapy (ER-positive) | Reduces mortality by about one-third | [25] |
| Risk Reduction (High-risk individuals) | Reduces incidence of invasive breast cancer by up to 50% | [7][26] |
| Opposite Breast Cancer Prevention | Reduces risk by 50% | [7] |
Signaling Pathways and Resistance Mechanisms
While this compound is highly effective, both de novo and acquired resistance can occur.[18][27][28] Resistance mechanisms are multifactorial and can involve alterations in the ER signaling pathway, upregulation of alternative growth factor receptor pathways, and changes in tamoxifen metabolism.[11][27][29]
Caption: Key signaling pathways involved in tamoxifen resistance.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound and other SERMs.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to estradiol.[30]
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[3H]-Estradiol (radiolabeled ligand)
-
Test compound (e.g., this compound)
-
Unlabeled estradiol (for standard curve)
-
Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled estradiol.
-
In assay tubes, combine a fixed concentration of [3H]-Estradiol, the appropriate dilution of the test compound or unlabeled estradiol, and rat uterine cytosol.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add HAP slurry to each tube to separate bound from unbound radioligand.
-
Wash the HAP pellet to remove non-specifically bound radioligand.
-
Resuspend the final pellet in scintillation fluid and measure radioactivity using a scintillation counter.
-
Plot the percentage of [3H]-Estradiol binding against the log concentration of the competitor to determine the IC50 (the concentration of the test compound that inhibits 50% of [3H]-Estradiol binding).
Caption: Workflow for the estrogen receptor competitive binding assay.
MCF-7 Cell Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on ER-positive breast cancer cells.[19]
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Phenol red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)
-
Estradiol
-
Test compound (e.g., this compound)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere.
-
Replace the growth medium with phenol red-free medium containing charcoal-stripped FBS and incubate to synchronize the cells and deplete endogenous hormones.
-
Treat the cells with a fixed concentration of estradiol to stimulate proliferation, along with varying concentrations of the test compound.
-
Include appropriate controls (vehicle, estradiol alone, test compound alone).
-
Incubate for a period sufficient to observe changes in cell proliferation (e.g., 3-5 days).
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition of estradiol-induced proliferation for each concentration of the test compound.
Quantitative Real-Time PCR (qRT-PCR) for Estrogen-Responsive Genes
This method quantifies the effect of this compound on the expression of estrogen-responsive genes.[31][32][33]
Materials:
-
ER-positive cells (e.g., MCF-7)
-
Estradiol
-
Test compound (e.g., this compound)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target estrogen-responsive genes (e.g., pS2/TFF1, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Culture and treat ER-positive cells with estradiol and/or the test compound as described for the proliferation assay.
-
Harvest the cells at various time points and extract total RNA.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a suitable master mix.
-
Analyze the qPCR data to determine the relative expression levels of the target genes, normalized to the housekeeping gene, using a method such as the ΔΔCt method.
Conclusion
This compound remains a vital therapeutic agent in the management of ER-positive breast cancer. Its complex pharmacology, characterized by its SERM properties and metabolic activation, underscores the importance of a deep understanding of its mechanism of action for both clinical application and the development of novel endocrine therapies. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the broader class of SERMs, facilitating further research into their therapeutic potential and the mechanisms underlying their tissue-specific effects and the development of resistance.
References
- 1. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical efficacy of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of Tamoxifen | Pharmacology Mentor [pharmacologymentor.com]
- 6. breastcancer.org [breastcancer.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. researchgate.net [researchgate.net]
- 9. Tamoxifen and the Estrogen Receptor Ligand Binding Domain [biology.kenyon.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism and transport of tamoxifen in relation to its effectiveness: new perspectives on an ongoing controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacogenomics of tamoxifen: roles of drug metabolizing enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wjarr.com [wjarr.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Effects of Pharmacogenetics on the Pharmacokinetics and Pharmacodynamics of Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit - NCI [cancer.gov]
- 26. Oral low dose and topical tamoxifen for breast cancer prevention: modern approaches for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medicaljournalssweden.se [medicaljournalssweden.se]
- 28. Mechanisms of tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 30. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 31. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
(E)-Tamoxifen and Its Interaction with the Estrogen Receptor: A Technical Guide
(E)-Tamoxifen, a non-steroidal triphenylethylene derivative, serves as a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. Its efficacy lies in its role as a Selective Estrogen Receptor Modulator (SERM), exhibiting tissue-specific agonist and antagonist activities.[1][2][3] This guide provides a detailed exploration of the molecular interactions between this compound and the estrogen receptor, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Competitive Inhibition
This compound's primary anti-tumor effect in breast tissue is achieved through competitive antagonism of the estrogen receptor.[4][5][6] It directly competes with the endogenous ligand, 17β-estradiol (E2), for binding to the ligand-binding domain (LBD) of both ERα and ERβ.[5][7] Upon binding, Tamoxifen induces a distinct conformational change in the receptor. This altered conformation hinders the recruitment of coactivators essential for the transcription of estrogen-responsive genes, thereby impeding cell proliferation and survival pathways.[1][4] The result is a cytostatic effect, causing a cell cycle block in the G1 phase.[5][8]
While this compound itself has a moderate affinity for the estrogen receptor, its metabolites, particularly 4-hydroxytamoxifen (4-OHT) and endoxifen, exhibit significantly higher binding affinities.[9][10][11] 4-hydroxytamoxifen's affinity for the estrogen receptor is comparable to that of estradiol and is 25-50 times higher than that of the parent drug, Tamoxifen.[9] These active metabolites are considered to be the primary mediators of Tamoxifen's therapeutic effects.[9][11]
Quantitative Binding Affinity Data
The binding affinities of this compound and its key metabolites to the estrogen receptors are critical parameters in understanding their pharmacological activity. The following table summarizes key quantitative data from various studies.
| Ligand | Receptor | Binding Parameter | Value | Cell/System |
| (E)-4-Hydroxytamoxifen | Estrogen Receptor (ER) | Kd | 0.16 nM | Calf Uterine ER with consensus ERE |
| Estradiol | Estrogen Receptor (ER) | Kd | 0.24 nM | Calf Uterine ER with consensus ERE |
| (E)-4-Hydroxytamoxifen | Estrogen Receptor α (ERα) | IC50 | 0.98 nM | Not specified |
| Estradiol | Estrogen Receptor α (ERα) | IC50 | 0.68 nM | Not specified |
| This compound | Estrogen Receptor γ (ERRγ) | Ki | 870 nM | N/A |
| (E)-4-Hydroxytamoxifen | Estrogen Receptor γ (ERRγ) | Kd | 35 nM | N/A |
| (E)-4-Hydroxytamoxifen | Estrogen Receptor γ (ERRγ) | Ki | 75 nM | N/A |
| Diethylstilbestrol (DES) | Estrogen Receptor γ (ERRγ) | Ki | 870 nM | N/A |
Signaling Pathways Modulated by this compound
This compound's interaction with the estrogen receptor initiates a cascade of events that can be broadly categorized into genomic and non-genomic pathways.
Genomic Pathway
The classical genomic pathway involves the direct regulation of gene transcription. Upon binding to Tamoxifen, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus. The Tamoxifen-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[4] In breast cancer cells, this binding typically leads to the recruitment of corepressors, which in turn inhibit the transcription of genes involved in cell proliferation and growth.[1][12]
Non-Genomic Pathway
In addition to its nuclear actions, Tamoxifen can also elicit rapid, non-genomic effects.[13][14] These are initiated by a subpopulation of estrogen receptors located at the cell membrane or in the cytoplasm.[15] Binding of Tamoxifen to these receptors can activate various downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.[4][13] The outcomes of these non-genomic actions can be complex and context-dependent, sometimes contributing to the agonistic effects of Tamoxifen in certain tissues or even to the development of drug resistance.[15][16]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand for its receptor.[17] It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) to prepare a cytosolic fraction containing the estrogen receptors.[18]
-
Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled competitor (e.g., this compound or its metabolites).[18]
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[18]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Co-Immunoprecipitation (Co-IP) Assay
Co-IP is a technique used to study protein-protein interactions.[19] In the context of Tamoxifen research, it can be used to identify proteins (e.g., corepressors or coactivators) that associate with the estrogen receptor in the presence of Tamoxifen.[20][21]
Methodology:
-
Cell Lysis: Cells treated with or without this compound are lysed to release cellular proteins while maintaining protein-protein interactions.[22]
-
Pre-clearing: The cell lysate is incubated with beads (e.g., Protein A/G agarose) to reduce non-specific binding in subsequent steps.[22]
-
Immunoprecipitation: An antibody specific to the estrogen receptor is added to the pre-cleared lysate to form an antibody-ER complex.
-
Complex Capture: Protein A/G beads are added to the lysate to capture the antibody-ER complex.
-
Washing: The captured complexes are washed several times to remove non-specifically bound proteins.
-
Elution: The ER and its interacting proteins are eluted from the beads.
-
Analysis: The eluted proteins are typically analyzed by Western blotting using antibodies specific to the suspected interacting proteins (e.g., corepressors).[22]
References
- 1. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. breastcancer.org [breastcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Non-genomic actions of estradiol and 4-OH-tamoxifen on murine breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oestrogen Non-Genomic Signalling is Activated in Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Tamoxifen-bound estrogen receptor (ER) strongly interacts with the nuclear matrix protein HET/SAF-B, a novel inhibitor of ER-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
Initial Investigations into (E)-Tamoxifen's Antiestrogenic Effects: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Tamoxifen, a non-steroidal triphenylethylene derivative, was one of the first targeted therapies in oncology and has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades.[1][2] Its development, spearheaded by the pioneering work of researchers like V. Craig Jordan, marked a paradigm shift in cancer treatment, moving towards therapies that specifically target the molecular drivers of the disease.[3][4] Initially investigated as a post-coital contraceptive, its potent antiestrogenic properties in breast cancer cells were soon recognized, leading to its repositioning as a highly effective anticancer agent.[3][5] This technical guide provides an in-depth overview of the foundational in vitro investigations that elucidated the core antiestrogenic effects of this compound, with a focus on its active metabolite, 4-hydroxytamoxifen (4-OHT).
Competitive Binding to the Estrogen Receptor
The primary mechanism of Tamoxifen's antiestrogenic action is its competitive binding to the estrogen receptor (ER), thereby antagonizing the binding of the endogenous ligand, 17β-estradiol (E2).[2][6] Early studies meticulously quantified this interaction, demonstrating that Tamoxifen's active metabolite, 4-hydroxytamoxifen (4-OHT), exhibits a binding affinity for the ER that is comparable to, and in some cases greater than, that of estradiol itself.
Table 1: Competitive Binding Affinity for the Estrogen Receptor
| Compound | Receptor Source | Binding Parameter | Value | Reference |
| (E)-4-Hydroxytamoxifen | Rat Uterine Cytosol | Kd | ~0.1 nM | [7] |
| 17β-Estradiol | Rat Uterine Cytosol | Kd | ~0.05 - 0.1 nM | [7] |
| (E)-4-Hydroxytamoxifen | Recombinant Human ERRγ | Kd | 10.0 nM | [8] |
| (Z)-4-Hydroxytamoxifen | Not Specified | IC50 | Not Specified | [1] |
| This compound | Not Specified | IC50 | 22.92 ± 1.77 µM | [1] |
Inhibition of Estrogen-Dependent Cell Proliferation
A crucial consequence of Tamoxifen's competitive binding to the ER is the inhibition of estrogen-stimulated proliferation of ER+ breast cancer cells, such as the MCF-7 cell line. Numerous early in vitro studies demonstrated a dose-dependent inhibition of cell growth upon treatment with Tamoxifen and its metabolites.
Table 2: Inhibition of MCF-7 Cell Proliferation (IC50 Values)
| Compound | Incubation Time (hours) | Assay Method | IC50 (µM) | Reference |
| 4-Hydroxytamoxifen | 96 | MTT Assay | 3.2 | [9] |
| Tamoxifen | 48 | MTT Assay | ~250 | [10] |
| 4-Hydroxytamoxifen | Not Specified | Not Specified | 0.5 | [11] |
| Tamoxifen | Not Specified | Not Specified | 22.92 ± 1.77 | [1] |
Regulation of Estrogen-Responsive Gene Expression
This compound's antiestrogenic effects extend to the molecular level by altering the expression of estrogen-regulated genes. By binding to the ER, Tamoxifen induces a conformational change that differs from that induced by estradiol, leading to the recruitment of corepressors instead of coactivators to estrogen response elements (EREs) in the promoter regions of target genes.[12] This results in the downregulation of estrogen-stimulated genes, such as the pS2 gene (also known as TFF1), a well-established marker of estrogen action in breast cancer cells.[8][13]
Table 3: Effect of this compound on Estrogen-Regulated Gene Expression in MCF-7 Cells
| Gene | Treatment | Effect on mRNA Level | Method | Reference |
| pS2 | Estradiol | ~13-fold increase | Northern Blot | [8] |
| pS2 | trans-Hydroxytamoxifen | Partial agonist/antagonist | Northern Blot | [8] |
| pS2 | Tamoxifen | Strongly suppressed | Northern Blot | [13] |
| Progesterone Receptor (PGR) | E2 (1 x 10-10 M) | ~6-fold increase | RT-PCR | [14] |
| Progesterone Receptor (PGR) | 4-OH-TAM (trans- and cis-isomers) | Dose-dependent inhibition | RT-PCR | [14] |
Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay (Radioligand Displacement)
This protocol outlines the determination of the relative binding affinity of this compound and its metabolites for the estrogen receptor by measuring their ability to displace radiolabeled estradiol.[7][15]
1. Preparation of Uterine Cytosol (ER Source): a. Uteri are excised from immature or ovariectomized female rats. b. The tissue is homogenized in a cold buffer (e.g., Tris-EDTA-Dithiothreitol buffer). c. The homogenate is centrifuged at high speed to pellet cellular debris and organelles, yielding a supernatant containing the cytosolic fraction rich in estrogen receptors. d. Protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or Lowry assay).
2. Competitive Binding Incubation: a. A constant amount of uterine cytosol and a fixed concentration of a radiolabeled estrogen (e.g., [3H]17β-estradiol) are added to a series of assay tubes. b. Increasing concentrations of the unlabeled competitor (this compound, 4-OHT, or unlabeled estradiol for a standard curve) are added to the tubes. c. A control tube containing only the radioligand and cytosol is included to determine total binding. d. A tube containing the radioligand, cytosol, and a large excess of unlabeled estradiol is included to determine non-specific binding. e. The tubes are incubated at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).
3. Separation of Bound and Free Radioligand: a. Dextran-coated charcoal is added to each tube to adsorb the unbound radioligand. b. The tubes are centrifuged to pellet the charcoal. c. The supernatant, containing the receptor-bound radioligand, is carefully collected.
4. Quantification and Data Analysis: a. The radioactivity in the supernatant is measured using a liquid scintillation counter. b. A displacement curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. c. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the curve. d. The equilibrium dissociation constant (Ki) for the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the dose-dependent effects of this compound.[9][10]
1. Cell Culture and Seeding: a. ER+ human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum. b. Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
2. Treatment with this compound: a. The culture medium is replaced with fresh medium containing various concentrations of this compound or its metabolites (typically a serial dilution). b. Control wells receive the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds. c. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation: a. A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. b. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
4. Solubilization of Formazan Crystals: a. The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis: a. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). b. Cell viability is expressed as a percentage of the vehicle-treated control. c. A dose-response curve is plotted, and the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is calculated.
Protocol 3: Analysis of Estrogen-Regulated Gene Expression (Northern Blot for pS2)
This protocol describes the detection and quantification of specific mRNA transcripts, such as the estrogen-regulated pS2 gene, to evaluate the effect of this compound on gene expression.[8][13]
1. Cell Culture and Treatment: a. MCF-7 cells are grown in estrogen-depleted medium for several days to reduce basal levels of estrogen-responsive gene expression. b. Cells are then treated with estradiol, this compound, 4-OHT, or a vehicle control for a specified duration.
2. RNA Extraction: a. Total RNA is isolated from the treated cells using a standard method, such as guanidinium thiocyanate-phenol-chloroform extraction. b. The integrity and concentration of the extracted RNA are assessed.
3. Northern Blotting: a. A specific amount of total RNA from each sample is denatured and separated by size using agarose gel electrophoresis. b. The RNA is then transferred from the gel to a solid support membrane (e.g., nitrocellulose or nylon). c. The RNA is cross-linked to the membrane.
4. Hybridization and Detection: a. The membrane is incubated with a labeled probe (e.g., a 32P-labeled cDNA probe) specific for the pS2 mRNA transcript. b. The probe hybridizes to its complementary sequence on the membrane. c. After washing to remove the unbound probe, the membrane is exposed to X-ray film or a phosphorimager screen to detect the radioactive signal.
5. Data Analysis: a. The intensity of the band corresponding to the pS2 mRNA is quantified. b. To normalize for loading differences, the membrane is often stripped and re-probed for a housekeeping gene (e.g., actin or GAPDH). c. The relative abundance of pS2 mRNA in treated samples is compared to that in control samples.
Mandatory Visualizations
Caption: Estrogen and this compound Signaling Pathways.
Caption: Experimental Workflow for Competitive Binding Assay.
Caption: Logical Relationship of this compound's Antiestrogenic Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Tamoxifen in early-stage estrogen receptor-positive breast cancer: overview of clinical use and molecular biomarkers for patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MD Anderson celebrates the life and legacy of V. Craig Jordan, Ph.D. | MD Anderson Cancer Center [mdanderson.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Regulation of pS2 gene expression by affinity labeling and reversibly binding estrogens and antiestrogens: comparison of effects on the native gene and on pS2-chloramphenicol acetyltransferase fusion genes transfected into MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 10. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tamoxifen induces TGF-beta 1 activity and apoptosis of human MCF-7 breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elimination of antiestrogenic effects of active tamoxifen metabolites by glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (E)-Tamoxifen in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Tamoxifen is a selective estrogen receptor modulator (SERM) widely utilized in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] In the realm of in vitro research, its active metabolite, (E)-4-hydroxytamoxifen (4-OHT), is often preferred due to its higher potency and direct action, as Tamoxifen itself is a pro-drug requiring metabolic activation.[4][5][6] These compounds are invaluable tools for studying the mechanisms of hormone-dependent cancers, developing novel therapies, and investigating endocrine resistance.
This document provides detailed application notes and standardized protocols for the use of this compound and its active metabolite in various in vitro cell culture assays.
Mechanism of Action
This compound and 4-OHT primarily exert their effects by competitively binding to estrogen receptors (ERα and ERβ).[1][3][7] This binding event displaces the natural ligand, estradiol, and induces a conformational change in the receptor. Unlike the estradiol-bound receptor, the Tamoxifen-bound complex recruits co-repressors instead of co-activators to the estrogen response elements (EREs) on the DNA.[3][7][8] This leads to the downregulation of estrogen-responsive genes that are critical for cell proliferation and survival, ultimately causing cell cycle arrest and inducing apoptosis.[4][9]
Beyond its classical genomic pathway, Tamoxifen can also trigger other signaling cascades. For instance, long-term exposure to Tamoxifen has been shown to activate the MAPK and mTOR pathways, which may contribute to the development of therapeutic resistance.[10][11]
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound and its active metabolite, 4-hydroxytamoxifen (4-OHT), in in vitro studies, with a focus on the commonly used ER+ breast cancer cell line, MCF-7.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Incubation Time | Reference(s) |
| This compound | MCF-7 | MTT Assay | IC50: 4.506 µg/mL | 24 hours | [12] |
| This compound | MCF-7 | MTT Assay | 50% viability at ~250 µM | 48 hours | [13] |
| This compound | MCF-7 | Cell Viability | Reduced by 30.3% at 3 µM | 20 minutes | [14] |
| This compound | MCF-7 | Cell Viability | 85.6% cell death at 5-7 µM | 20 minutes | [14] |
| This compound | Tamoxifen-Resistant MCF-7 | Cell Growth | Stimulated at 10 nM - 5 µM | 5 days | [15] |
| This compound | Tamoxifen-Resistant MCF-7 | Cell Growth | Inhibited at >10 µM | 5 days | [15] |
| 4-Hydroxytamoxifen | HEC-1B, HEC-1A | Cell Growth | Decrease at 10 µM and 100 µM | 1-3 days | [16] |
Experimental Protocols
Protocol 1: Preparation of this compound/(E)-4-Hydroxytamoxifen Stock Solution
This protocol describes the preparation of a stock solution for use in cell culture. 4-Hydroxytamoxifen is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like ethanol or DMSO.[17] Ethanol is often preferred for cell culture applications due to its lower cytotoxicity at typical working concentrations.[17]
Materials:
-
This compound or (E)-4-Hydroxytamoxifen powder
-
100% Ethanol or Dimethyl sulfoxide (DMSO)[9]
-
Sterile, light-protected microcentrifuge tubes[17]
-
Vortex mixer
-
Sterile 0.22 µm syringe filter[17]
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution of 4-OHT (MW: 387.5 g/mol ), weigh out 3.875 mg.
-
Dissolution: Aseptically add the appropriate volume of 100% ethanol or DMSO to the powder to achieve the desired concentration (e.g., 1 mL for a 10 mM solution from 3.875 mg).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.[17][18]
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected tube.[17]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[17][19]
Note: Always prepare fresh working dilutions from the stock solution in your cell culture medium immediately before use. The final solvent concentration in the culture medium should be kept low (typically <0.1%) to avoid toxicity.[9]
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound or 4-OHT working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[20]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or 4-OHT. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound or 4-OHT
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the desired concentrations of this compound or 4-OHT in 6-well plates.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cells treated with this compound or 4-OHT
-
Ice-cold 70% ethanol[4]
-
Propidium Iodide (PI) staining solution with RNase A[4]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.[4]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[4]
Mandatory Visualizations
Caption: this compound's mechanism of action in ER+ breast cancer cells.
Caption: General experimental workflow for in vitro cell culture assays with this compound.
References
- 1. swolverine.com [swolverine.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcpjournal.org [jcpjournal.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. In vitro cytotoxicity of 4'-OH-tamoxifen and estradiol in human endometrial adenocarcinoma cells HEC-1A and HEC-1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Administration of (E)-Tamoxifen to Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of (E)-Tamoxifen in mouse models, a critical technique for temporal and spatial gene regulation in biomedical research. The protocols outlined below are essential for activating Cre-loxP systems, enabling precise genetic modifications.
Introduction
This compound, a selective estrogen receptor modulator (SERM), is widely used to induce gene recombination in genetically engineered mouse models.[1][2] It functions by activating a modified Cre recombinase (Cre-ER, Cre-ERT2) fused to a mutant ligand-binding domain of the estrogen receptor.[1][3] In the absence of Tamoxifen, the Cre-ER fusion protein is sequestered in the cytoplasm in an inactive state.[4] Upon administration, Tamoxifen or its active metabolite, 4-hydroxytamoxifen (4-OHT), binds to the receptor, leading to a conformational change and translocation of the Cre-ER protein to the nucleus.[4][5] Within the nucleus, Cre recombinase excises or inverts DNA sequences flanked by loxP sites, thereby activating or inactivating target genes in a controlled manner.[1][4]
The choice of administration route and dosage is critical and depends on factors such as the target organ, the mouse strain and age, and the desired recombination efficiency.[6][7] This document provides detailed protocols for the most common methods of Tamoxifen administration.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound and its active metabolite, 4-hydroxytamoxifen (4-OHT), to mouse models. It is crucial to note that optimal parameters can vary depending on the specific mouse line and experimental goals; therefore, pilot studies are highly recommended.
Table 1: Tamoxifen Dosage and Administration Parameters
| Parameter | Route of Administration | Recommended Dosage | Vehicle | Typical Concentration | Frequency |
| Tamoxifen | Intraperitoneal (IP) Injection | 20 - 100 mg/kg body weight[8][9] | Corn oil or Peanut oil[8][10] | 10 - 20 mg/mL[8][10] | Once daily for 5 consecutive days[8] |
| Oral Gavage (PO) | 50 - 100 mg/kg body weight[11][12] | Corn oil[11][12] | 10 - 50 mg/mL[10][11] | Once daily for 5 consecutive days[11][12] | |
| Diet | 40 - 80 mg/kg body weight per day[6] | Commercial chow formulation | 400 mg/kg of food[10] | Continuous for 1-2 weeks to 1-2 months[6] | |
| Drinking Water | Not specified | Ethanol and water[10] | 0.5 - 1.0 mg/mL[10] | Continuous | |
| 4-Hydroxytamoxifen (4-OHT) | Intraperitoneal (IP) Injection | 20 - 80 mg/kg body weight[5] | Corn oil or Sunflower oil with Ethanol[5][13] | 10 mg/mL[5][13] | Once daily for 1 to 7 days[5][13] |
Table 2: Materials and Equipment
| Item | Supplier Example | Catalog Number Example |
| This compound | Sigma-Aldrich | T5648[12] |
| (E)-4-Hydroxytamoxifen | Sigma-Aldrich | H7904 |
| Corn Oil | Sigma-Aldrich | C8267[12] |
| Ethanol | Major laboratory supplier | N/A |
| 1 mL Syringes | Becton, Dickinson and Company (BD) | N/A[8] |
| 21-gauge Needles (for IP injection) | Becton, Dickinson and Company (BD) | N/A[10] |
| 26-gauge Needles (for IP injection) | Becton, Dickinson and Company (BD) | N/A[8] |
| 22-gauge Feeding Needles (for oral gavage) | Major laboratory supplier | N/A[10] |
Experimental Protocols
Protocol 1: Preparation of Tamoxifen for Intraperitoneal Injection or Oral Gavage
This protocol describes the preparation of a Tamoxifen solution for administration via intraperitoneal (IP) injection or oral gavage.
Materials:
-
This compound powder
-
Corn oil (or peanut oil)
-
Sterile, light-blocking container (e.g., amber vial or foil-wrapped tube)
-
Shaker or rotator
-
Warming device (e.g., water bath or incubator at 37°C)
Procedure:
-
Weigh the desired amount of Tamoxifen powder.
-
In a sterile, light-blocking container, add the Tamoxifen powder to the appropriate volume of corn oil to achieve a final concentration of 10-20 mg/mL.[8][14]
-
To facilitate dissolution, shake the mixture overnight at 37°C.[8] Tamoxifen is light-sensitive, so ensure the container is protected from light throughout the process.[8][14]
-
Before use, warm the solution to room temperature or mouse body temperature and mix well to ensure a uniform suspension.[10]
-
Store the prepared solution at 4°C for up to one week or at -20°C for longer-term storage.[6]
Protocol 2: Intraperitoneal (IP) Injection of Tamoxifen
This protocol outlines the procedure for administering the prepared Tamoxifen solution via IP injection.
Materials:
-
Prepared Tamoxifen solution (10-20 mg/mL)
-
Mouse to be injected
-
70% Ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume based on the desired dosage (e.g., 75 mg/kg).[8] For a 25g mouse, a 100 µL injection of a 20 mg/mL solution delivers a dose of 80 mg/kg.
-
Draw the calculated volume of the Tamoxifen solution into the syringe.
-
Gently restrain the mouse, exposing the lower abdomen.
-
Disinfect the injection site with 70% ethanol.[8]
-
Insert the needle into the lower abdominal quadrant, being careful to avoid internal organs.[10]
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Administer once daily for a total of 5 consecutive days.[8]
-
Monitor the mice closely for any adverse reactions during and after the injection period.[8] There is often a 7-day waiting period after the final injection before analysis.[8]
Protocol 3: Oral Gavage of Tamoxifen
This protocol details the administration of Tamoxifen solution via oral gavage.
Materials:
-
Prepared Tamoxifen solution (10-50 mg/mL)
-
Mouse to be injected
-
1 mL syringe with a 22-gauge feeding needle[10]
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the required volume for the desired dosage.
-
Draw the calculated volume of the Tamoxifen solution into the syringe fitted with a feeding needle.
-
Gently restrain the mouse, holding its head to keep it immobilized.[10]
-
Carefully insert the feeding needle into the mouth, passing it over the tongue to a maximum depth of approximately 1 cm.[10]
-
Slowly deliver the solution.
-
Gently remove the feeding needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Visualizations
Caption: Experimental workflow for Tamoxifen administration.
Caption: Tamoxifen-induced Cre-LoxP signaling pathway.
Caption: Decision tree for choosing an administration route.
References
- 1. Inducible Cre mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 7. Frontiers | Tamoxifen in the Mouse Brain: Implications for Fate-Mapping Studies Using the Tamoxifen-Inducible Cre-loxP System [frontiersin.org]
- 8. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 9. researchgate.net [researchgate.net]
- 10. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral gavage of adult mice with tamoxifen [bio-protocol.org]
- 12. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 13. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 14. mcgill.ca [mcgill.ca]
Application Notes and Protocols for (E)-Tamoxifen in Inducible Cre-Lox Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (E)-Tamoxifen for inducing Cre-Lox recombination, a powerful tool for temporal and spatial gene control in research and drug development. Detailed protocols for both in vivo and in vitro applications are presented, along with critical data on dosage, administration, and potential considerations.
Mechanism of Action
The inducible Cre-Lox system relies on a fusion protein, Cre-ERT2, which combines Cre recombinase with a mutated ligand-binding domain of the estrogen receptor (ERT2). In the absence of a specific ligand, the Cre-ERT2 protein is sequestered in the cytoplasm by heat shock proteins (HSPs).[1][2][3]
This compound is a selective estrogen receptor modulator (SERM) that acts as a prodrug.[1] In vivo, it is metabolized by cytochrome P450 enzymes, primarily in the liver, into its active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen.[1][4] 4-OHT exhibits a significantly higher binding affinity for the ERT2 domain—up to 100 times greater than Tamoxifen itself.[1]
Upon binding of 4-OHT to the ERT2 domain, the Cre-ERT2 protein undergoes a conformational change, leading to its dissociation from HSPs and subsequent translocation into the nucleus.[1][2][5] Inside the nucleus, the active Cre recombinase recognizes loxP sites flanking a specific DNA sequence, mediating its excision or inversion.[1][2] This process allows for precise, temporally controlled gene editing.
For in vitro applications, direct use of 4-hydroxytamoxifen is recommended as most cell cultures lack the necessary enzymes to metabolize Tamoxifen into its active form.[1]
Caption: Signaling pathway of Tamoxifen-induced Cre-Lox recombination.
Quantitative Data Summary
Successful induction of Cre-Lox recombination is dependent on the specific mouse strain, target tissue, and experimental goals. The following tables summarize key quantitative parameters for in vivo and in vitro applications.
Table 1: In Vivo (Mouse Models) - Tamoxifen Administration
| Parameter | Recommended Range | Administration Route | Vehicle | Notes |
| Dosage | 10 - 100 mg/kg/day | Intraperitoneal (IP) Injection | Corn Oil, Sunflower Oil | Higher doses (e.g., 100 mg/kg) can have off-target effects on bone turnover.[3][6] A lower dose of 10 mg/kg for 4 days has shown comparable induction efficacy with minimal side effects in some models.[3][6] A standard dose for adult mice is often around 75 mg/kg.[7] |
| 1 - 5 mg/day (oral gavage) | Oral Gavage | Corn Oil | ||
| 400 mg/kg of feed | Diet | Powdered or pelleted feed | Can reduce animal stress compared to injections.[8][9] | |
| Duration | 1 - 7 consecutive days | IP Injection, Oral Gavage | N/A | A common regimen is 5 consecutive days of injections.[7] The duration should be optimized for each specific experiment.[10] |
| Concentration (for injection) | 10 - 20 mg/mL | IP Injection | Corn Oil | A standard preparation involves dissolving Tamoxifen in corn oil at 20 mg/mL.[7][11] |
| Waiting Period | 7 days | N/A | N/A | A waiting period between the final injection and analysis is often recommended to allow for maximal recombination and clearance of Tamoxifen.[7] However, recombination can continue for weeks after administration, especially with higher doses.[12][13][14] |
Table 2: In Vitro (Cell Culture) - 4-Hydroxytamoxifen (4-OHT) Administration
| Parameter | Recommended Range | Notes |
| Compound | (Z)-4-Hydroxytamoxifen | The active metabolite is preferred for direct application to cells.[1][2][15] |
| Concentration | 0.1 - 2 µM | The optimal concentration should be determined empirically for each cell type.[2] |
| Incubation Time | 24 - 72 hours | Duration can be adjusted based on the desired recombination efficiency.[2] |
| Solvent for Stock Solution | 100% Ethanol or DMSO | |
| Stock Solution Concentration | 1 - 10 mM | Store aliquots at -20°C.[2] |
Experimental Protocols
In Vivo Protocol: Intraperitoneal (IP) Injection of Tamoxifen
This protocol provides a standard starting point for inducing Cre recombination in adult mice. Note: All animal procedures must be approved and conducted in accordance with institutional and national guidelines.
Materials:
-
Tamoxifen (e.g., Sigma-Aldrich, CAS #10540-29-1)[7]
-
Corn oil or Sunflower oil
-
100% Ethanol (optional, for initial dissolution)
-
Sterile microcentrifuge tubes or vials (light-blocking or wrapped in foil)
-
Syringes (1 mL) and needles (26-gauge)[7]
-
Warming device (e.g., water bath, incubator)
-
Vortexer or shaker
Procedure:
-
Preparation of Tamoxifen Solution (20 mg/mL):
-
Weigh the desired amount of Tamoxifen powder in a sterile, light-protected container.
-
Add the appropriate volume of corn oil to achieve a final concentration of 20 mg/mL.
-
Alternatively, for easier dissolution, first dissolve Tamoxifen in a small volume of 100% ethanol (e.g., 100 µL for every 10 mg of Tamoxifen) by vortexing, then add the corn oil and mix thoroughly. If using ethanol, it can be evaporated off using a speed-vac, though many protocols use it without evaporation.
-
Incubate the mixture at 37°C overnight with shaking or vortexing until the Tamoxifen is completely dissolved.[7] The solution should be clear.
-
Store the Tamoxifen solution at 4°C for the duration of the injection period.[7]
-
-
Administration:
-
Warm the Tamoxifen solution to room temperature before injection.
-
Weigh each mouse to calculate the precise injection volume based on the desired dosage (e.g., 75 mg/kg).
-
Administer the Tamoxifen solution via intraperitoneal injection once every 24 hours for a total of 5 consecutive days.[7]
-
Sanitize the injection site with 70% ethanol prior to injection.[7]
-
-
Post-Injection Monitoring and Analysis:
-
Monitor the mice closely for any adverse reactions throughout the injection period.
-
After the final injection, there is typically a waiting period of at least 7 days before tissue collection and analysis to allow for sufficient recombination and to minimize acute effects of Tamoxifen.[7]
-
Caption: Experimental workflow for in vivo Tamoxifen induction.
In Vitro Protocol: 4-Hydroxytamoxifen (4-OHT) Induction in Cell Culture
This protocol is for inducing Cre recombination in cultured cells expressing Cre-ERT2.
Materials:
-
(Z)-4-Hydroxytamoxifen (4-OHT) powder
-
100% Ethanol or DMSO
-
Complete cell culture medium
-
Cre-ERT2 expressing cells
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of 4-OHT Stock Solution (e.g., 1 mM):
-
Dissolve 4-OHT powder in 100% ethanol or DMSO to create a stock solution. For a 1 mM stock, dissolve 1 mg of 4-OHT (MW: 387.5 g/mol ) in 2.58 mL of solvent.
-
Vortex until fully dissolved.
-
Filter-sterilize the stock solution.
-
Store in light-protected aliquots at -20°C.
-
-
Induction:
-
Culture the Cre-ERT2 expressing cells to the desired confluency.
-
Prepare the induction medium by diluting the 4-OHT stock solution into the complete cell culture medium to the desired final concentration (e.g., 0.1 - 2 µM).
-
Remove the existing medium from the cells and replace it with the 4-OHT-containing medium.
-
Incubate the cells for the desired duration (e.g., 24 - 72 hours).
-
-
Analysis:
-
After the incubation period, the medium can be replaced with fresh medium without 4-OHT.
-
Cells can be harvested for analysis of gene expression (e.g., qPCR, Western blot) or phenotypic changes at an appropriate time point post-induction.
-
Caption: Experimental workflow for in vitro 4-OHT induction.
Important Considerations
-
Toxicity and Side Effects: High doses of Tamoxifen can have side effects, including effects on bone turnover and potential toxicity.[3][6][16] It is crucial to include appropriate vehicle-treated control groups in all experiments.
-
Recombination Efficiency: The efficiency of Cre recombination can vary significantly between different Cre-ERT2 mouse lines, target tissues, and the age of the animals.[17][18] It is essential to empirically determine the optimal induction regimen for each specific experimental setup.
-
Leaky Activity: Some Cre-ERT2 systems may exhibit low levels of "leaky" Cre activity in the absence of Tamoxifen.[3] This background recombination should be assessed in untreated animals.
-
Duration of Activity: Tamoxifen and its active metabolites can remain in the system and continue to induce recombination for days or even weeks after the last dose, particularly with higher doses.[12][13][14] This should be considered when designing time-course experiments.
-
Light Sensitivity: Tamoxifen is light-sensitive and should be stored and handled in light-blocking containers.[7]
-
Choice of Inducer: For in vivo studies, Tamoxifen is generally used due to its stability and systemic distribution. For in vitro studies, 4-hydroxytamoxifen is the inducer of choice due to its direct action.[1] Endoxifen is another active metabolite that may offer greater stability in solution over time compared to 4-OHT.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 2, [The Cre-LoxP inducible system. A...]. - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 8. Tamoxifen feeding method is suitable for efficient conditional knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 11. mskcc.org [mskcc.org]
- 12. Tamoxifen-Induced Cre-loxP Recombination Is Prolonged in Pancreatic Islets of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tamoxifen-Induced Cre-loxP Recombination Is Prolonged in Pancreatic Islets of Adult Mice. | Vanderbilt University Medical Center [medsites.vumc.org]
- 14. Tamoxifen-Induced Cre-loxP Recombination Is Prolonged in Pancreatic Islets of Adult Mice | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. A review of tamoxifen administration regimen optimization for Cre/loxp system in mouse bone study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Optimization of tamoxifen-induced Cre activity and its effect on immune cell populations | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for (E)-Tamoxifen Dosage in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the calculation and administration of (E)-Tamoxifen for in vivo research, particularly in the context of inducible gene modification systems like Cre-LoxP.
Introduction
This compound, a selective estrogen receptor modulator (SERM), is widely used in biomedical research to induce temporal and tissue-specific gene expression in genetically engineered animal models.[1] Its lipophilic nature allows it to cross cell membranes and bind to modified estrogen receptor (ER) ligand-binding domains fused to proteins of interest, such as Cre recombinase. This binding event triggers a conformational change, leading to the nuclear translocation of the fusion protein and subsequent targeted gene recombination.[2]
The determination of an appropriate Tamoxifen dosage is critical for successful and reproducible experimental outcomes. Under-dosing can lead to incomplete gene recombination, while over-dosing may result in toxicity and off-target effects.[3][4] This document outlines the key factors to consider when calculating Tamoxifen dosage, provides detailed protocols for its preparation and administration, and summarizes common dosage regimens.
Factors Influencing Dosage Calculation
The optimal dosage of this compound is not a single value but rather depends on a multitude of factors that must be considered for each specific experimental setup.[5]
-
Mouse Strain and Genetic Background: Different mouse strains can exhibit variations in their metabolism and sensitivity to Tamoxifen.
-
Target Organ/Tissue: The accessibility of the target tissue to Tamoxifen and its metabolites can influence the required dose. For instance, higher doses may be necessary to achieve efficient recombination in the brain.[6]
-
Age and Weight of the Animal: Dosage is typically calculated based on the body weight of the animal (mg/kg). Younger mice may be more susceptible to adverse effects.[6]
-
Cre-ER Fusion Protein: The specific variant of the estrogen receptor ligand-binding domain (e.g., ERT2) used in the fusion protein can affect its sensitivity to Tamoxifen.
-
Route of Administration: The bioavailability and pharmacokinetics of Tamoxifen vary significantly with the administration route.[1]
-
Desired Recombination Efficiency: Higher doses or longer treatment durations may be required to achieve near-complete recombination.
Data Presentation: Tamoxifen Dosage and Administration Summary
The following tables summarize common dosage ranges and preparation methods for this compound in mice.
Table 1: Recommended this compound Dosage by Administration Route
| Administration Route | Typical Dosage Range (mg/kg body weight) | Frequency | Notes |
| Intraperitoneal (IP) Injection | 75 - 100 mg/kg | Once daily for 5 consecutive days[5] | Can be effective for inducing robust Cre activity in various organs.[5] A lower dose of 80 mg/kg total (e.g., 1 mg/day for 2 days) has also been shown to be sufficient in some models.[2] |
| Oral Gavage | 40 - 80 mg/kg | Once daily | Peak plasma concentrations are typically achieved 3-6 hours post-administration.[1] |
| Dietary Administration | 40 - 80 mg/kg/day | Continuous | Reduces handling stress but depends on the animal's food intake.[1] Commercial diets with 400-500 mg Tamoxifen citrate per kg of food are common.[7] |
| Subcutaneous (SC) Injection | Variable | Less common |
Table 2: this compound Preparation Protocols
| Vehicle | Concentration | Preparation Method | Storage |
| Corn Oil | 10 - 20 mg/mL | Dissolve Tamoxifen in corn oil by shaking overnight at 37°C. Protect from light.[5][8] For a 20 mg/mL solution, heating at 65°C for 1 hour in a roller can also be effective.[9] | Store at 4°C for up to one month.[8] |
| Sunflower Seed Oil | 10 mg/mL | Dissolve 10mg of Tamoxifen in 100μl of 100% Ethanol, then add 900μl of sunflower seed oil. Vortex and heat at 95°C for 1 minute to ensure complete dissolution.[10] | Prepare fresh for injection.[10] |
| Peanut Oil | 10 mg/mL | Suspend Tamoxifen powder in peanut oil. May require a pestle or overnight rotation to fully suspend. Protect from light.[11] | Store aliquots at -20°C.[11] |
Experimental Protocols
Protocol for Intraperitoneal (IP) Injection of Tamoxifen
This protocol is a common starting point for inducing Cre-mediated recombination in adult mice.[5]
Materials:
-
This compound powder (e.g., Sigma-Aldrich, CAS # 10540-29-1)[5]
-
Corn oil[5]
-
Sterile 1.5 mL microcentrifuge tubes or amber vials
-
1 mL syringes with 26-gauge needles[5]
-
70% Ethanol for disinfection[5]
-
Shaker or rotator at 37°C
Procedure:
-
Preparation of Tamoxifen Solution (20 mg/mL):
-
In a light-protected vessel (e.g., an amber tube or a tube wrapped in foil), dissolve this compound in corn oil to a final concentration of 20 mg/mL.[5]
-
Place the mixture on a shaker or rotator overnight at 37°C to ensure complete dissolution.[5]
-
Store the resulting solution at 4°C for the duration of the injection series.[5]
-
-
Dosage Calculation:
-
Weigh each mouse to determine the precise injection volume.
-
The target dose is approximately 75 mg of Tamoxifen per kg of body weight.[5]
-
For a 25g mouse, the calculation is as follows:
-
Dose (mg) = 75 mg/kg * 0.025 kg = 1.875 mg
-
Volume (µL) = (1.875 mg / 20 mg/mL) * 1000 µL/mL = 93.75 µL (a standard dose of 100 µL is often effective for adult mice).[5]
-
-
-
Administration:
-
Administer the calculated volume of the Tamoxifen solution via intraperitoneal injection once every 24 hours for 5 consecutive days.[5]
-
Disinfect the injection site with 70% ethanol prior to injection.[5]
-
A waiting period of 7 days between the final injection and tissue analysis is recommended to allow for maximal recombination and clearance of Tamoxifen.[5]
-
Protocol for Oral Gavage of Tamoxifen
Materials:
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse, ensuring its head is immobilized but breathing is not obstructed.[11]
-
-
Administration:
-
Carefully insert the feeding needle into the mouth, passing it behind the tongue to a maximum depth of approximately 1 cm.[11]
-
Slowly deliver the calculated volume of the Tamoxifen solution.
-
Mandatory Visualizations
Signaling Pathway: Tamoxifen-Inducible Cre-LoxP System
References
- 1. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 2. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 6. queensu.ca [queensu.ca]
- 7. inotiv.com [inotiv.com]
- 8. mskcc.org [mskcc.org]
- 9. Tamoxifen Injection | Xin Chen Lab [pharm.ucsf.edu]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of (E)-Tamoxifen Stock Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of (E)-Tamoxifen stock solutions intended for a range of experimental applications. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental outcomes.
Introduction
This compound is an isomer of Tamoxifen, a well-known selective estrogen receptor modulator (SERM). While the (Z)-isomer is the more biologically active form, the potential for isomerization necessitates careful preparation and handling of tamoxifen solutions in research settings. This guide outlines the chemical properties, solubility, and stability of this compound, along with step-by-step protocols for preparing stock solutions in common laboratory solvents.
Data Presentation
For ease of reference and comparison, all quantitative data regarding the chemical properties, solubility, and storage of this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₉NO[1][2][3] |
| Molecular Weight | 371.51 g/mol [1][3] |
| CAS Number | 13002-65-8[2][3] |
| Appearance | White to off-white crystalline solid[4] |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Approximate Solubility | Notes |
| Ethanol | ~20 mg/mL[3] | Gentle heating may be required for complete dissolution. This is a preferred solvent for cell culture applications. |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL to 13.46 mg/mL[3][5] | Solubility may vary between suppliers. It is advisable to test solubility with a small amount first. |
| Chloroform | ~50 mg/mL[6] | Forms a clear, colorless to faint yellow solution. |
| Aqueous Buffers | Sparingly soluble[3] | Not recommended for the preparation of stock solutions. Aqueous working solutions should be made fresh from a concentrated stock immediately before use. |
Table 3: Recommended Storage and Stability of this compound Solutions
| Form | Storage Temperature | Conditions | Reported Stability |
| Solid | -20°C | Desiccated, protected from light | ≥ 4 years[7] |
| Ethanol Stock Solution | -20°C | In single-use aliquots, protected from light | Stable for several months. A 3-month expiry is a conservative recommendation.[7][8] |
| DMSO Stock Solution | -20°C | In single-use aliquots, protected from light | Stable for several months, though precipitation can be an issue.[7] |
| Aqueous Working Solution | Room Temperature | Prepared fresh before use | Not recommended for storage longer than one day.[3] |
Experimental Protocols
The following are detailed methodologies for the preparation of this compound stock solutions. It is imperative to use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound.
Preparation of a 10 mM Stock Solution in Ethanol
This protocol is suitable for most in vitro applications, including cell culture experiments.
Materials:
-
This compound powder
-
Absolute Ethanol (≥99.5%)
-
Sterile, light-protecting (amber or foil-wrapped) conical or microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM this compound solution, weigh out 37.15 mg of the compound (Molecular Weight = 371.51 g/mol ).
-
Dissolution: Aseptically transfer the weighed this compound powder into a sterile, light-protected 15 mL conical tube. Add 10 mL of absolute ethanol.
-
Mixing: Cap the tube securely and vortex the solution until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Ensure the final solution is clear and free of particulates.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (Ethanol), preparation date, and store at -20°C.
Preparation of a 20 mg/mL Stock Solution in Corn Oil
This protocol is designed for in vivo studies requiring administration of this compound in an oil-based vehicle.
Materials:
-
This compound powder
-
Sterile corn oil
-
Sterile, light-protecting scintillation vial or conical tube
-
Analytical balance
-
Rocker or nutator
-
Incubator set to 37°C
Procedure:
-
Weighing: Weigh 100 mg of this compound powder and transfer it to a sterile, light-protected scintillation vial.
-
Adding the Vehicle: Add 5 mL of sterile corn oil to the vial.
-
Dissolution: Securely cap the vial and place it on a rocker or nutator inside a 37°C incubator. Allow the mixture to dissolve for several hours to overnight. The solution should be clear and homogenous.
-
Storage: The resulting 20 mg/mL solution can be stored at 4°C for up to one month, protected from light.[9] For longer-term storage, aliquots can be kept at -20°C.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: A generalized workflow for the preparation of this compound stock solutions.
References
- 1. scialert.net [scialert.net]
- 2. Tamoxifen information sheet V4.pdf - Norecopa Wiki [wiki.norecopa.no]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Tamoxifen Administration for Aldh1l1-CreERT2, Drp1 flox mice [protocols.io]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 9. mskcc.org [mskcc.org]
Application Notes and Protocols for Intraperitoneal Injection of (E)-Tamoxifen in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-Tamoxifen is a selective estrogen receptor modulator (SERM) widely utilized in biomedical research to induce conditional gene expression or deletion in genetically engineered mouse models.[1] This is typically achieved through the Cre-LoxP system, where Cre recombinase is fused to a modified ligand-binding domain of the estrogen receptor (ER).[2] In the absence of tamoxifen, the Cre-ER fusion protein is retained in the cytoplasm in an inactive state.[2] Upon administration, tamoxifen is metabolized in the liver to its active form, 4-hydroxytamoxifen (4-OHT), which binds to the ER domain, leading to the translocation of the Cre-ER protein into the nucleus.[3] Inside the nucleus, Cre recombinase excises DNA sequences flanked by LoxP sites, enabling temporal and tissue-specific control of gene expression.[2] Intraperitoneal (IP) injection is a common and effective method for tamoxifen administration in mice, allowing for controlled dosing.[3]
This document provides a detailed protocol for the preparation and intraperitoneal injection of this compound in mice, including data on dosages, solvents, and administration schedules.
Data Presentation
The following tables summarize key quantitative data for the intraperitoneal administration of this compound in mice. It is important to note that the optimal parameters can vary depending on the specific mouse strain, the target gene, and the desired recombination efficiency. Therefore, pilot studies are often recommended to optimize the protocol for a specific experimental setup.
Table 1: Dosage and Administration Parameters for Intraperitoneal Injection of Tamoxifen
| Parameter | Value | Notes |
| Dosage | 50 - 120 mg/kg body weight[2] | The optimal dose should be determined empirically for each mouse line and experimental goal. Some studies have shown efficient gene disruption with a total dose of approximately 80 mg/kg.[4][5] |
| Concentration | 10 - 20 mg/mL | A common concentration for injection is 20 mg/mL.[6] |
| Vehicle | Corn oil or Sunflower oil[3][7] | Peanut oil is also a viable option.[3] |
| Injection Volume | Typically 100 µL[6] | The volume can be adjusted based on the mouse's weight and the desired final dose. |
| Injection Frequency | Once daily for 3 to 5 consecutive days[2] | The duration of injections is dependent on the specific transgenic mouse line and the required level of gene recombination.[6] Some protocols suggest a 2-day injection schedule is sufficient.[4][5] |
| Needle Gauge | 21 - 26 gauge[3][6] |
Table 2: Preparation and Storage of Tamoxifen Solution
| Parameter | Procedure | Notes |
| Dissolution | Dissolve tamoxifen powder in corn oil by shaking overnight at 37°C.[1][6] | To facilitate dissolution, the corn oil can be pre-heated to 42°C for 30 minutes before adding the tamoxifen.[8] Sonication or vortexing can also be used.[7][8] |
| Storage | Store the solution at 4°C for up to one month, protected from light.[6][8] For longer-term storage, aliquots can be stored at -20°C.[3] | Tamoxifen is light-sensitive and should be stored in an amber-colored vial or a vial wrapped in aluminum foil.[1][6] |
| Pre-injection | Warm the solution to room temperature or body temperature before injection.[3] | Ensure the solution is well-mixed before drawing it into the syringe. |
Experimental Protocols
Protocol 1: Preparation of Tamoxifen Injection Solution (20 mg/mL)
Materials:
-
This compound powder (e.g., Sigma-Aldrich, CAS # 10540-29-1)[6]
-
Corn oil (or sunflower oil)[6]
-
50 mL conical tube or other sterile, light-blocking vessel[6]
-
Shaking incubator or rocker set to 37°C[6]
-
Sterile syringes and needles
Procedure:
-
In a sterile, light-blocking 50 mL conical tube, add the desired amount of this compound powder. For a 20 mg/mL solution, this would be 1 g of tamoxifen for 50 mL of corn oil.
-
Add the appropriate volume of corn oil to the tube.
-
Tightly cap the tube and place it in a shaking incubator or on a rocker at 37°C overnight to dissolve the tamoxifen.[6]
-
Visually inspect the solution to ensure the tamoxifen is completely dissolved. If particulates are still visible, continue shaking or gently warm the solution.
-
Once dissolved, the solution can be stored at 4°C for the duration of the injections, protected from light.[6]
Protocol 2: Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared Tamoxifen injection solution (20 mg/mL)
-
Mouse to be injected
-
Appropriate syringe (e.g., 1 mL) and needle (e.g., 26-gauge)[6]
-
70% Ethanol for disinfection[6]
-
Animal scale
Procedure:
-
Determine the injection volume: Weigh the mouse to calculate the required injection volume based on the desired dosage. For example, for a 75 mg/kg dose in a 25g mouse, the required dose is 1.875 mg, which corresponds to 93.75 µL of a 20 mg/mL solution. A standard dose of 100µl is often effective for adult mice.[6]
-
Prepare the syringe: Warm the tamoxifen solution to room temperature. Gently mix the solution and draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Restrain the mouse: Gently but firmly restrain the mouse, exposing the abdomen. Proper handling techniques are essential to minimize stress and ensure safety for both the researcher and the animal.
-
Locate the injection site: The preferred injection site is in the lower right or left quadrant of the abdomen, slightly off the midline, to avoid puncturing the bladder or cecum.
-
Disinfect the injection site: Swab the injection site with 70% ethanol.[6]
-
Perform the injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement. Slowly inject the tamoxifen solution.
-
Withdraw the needle: Withdraw the needle and monitor the mouse for any immediate adverse reactions.
-
Post-injection monitoring: Return the mouse to its cage and monitor it closely throughout the course of the tamoxifen injections and for a period afterward.[6] A waiting period of at least 7 days between the final injection and analysis is recommended to allow for tamoxifen clearance and Cre-mediated recombination.[2][6]
Signaling Pathways and Experimental Workflows
Diagram 1: Experimental Workflow for Tamoxifen-Induced Gene Recombination in Mice
Caption: Workflow for tamoxifen administration and induced gene recombination.
Safety Precautions and Considerations
-
Handling Tamoxifen: Tamoxifen is a hazardous substance and a known human carcinogen.[1] Always consult the Material Safety Data Sheet (MSDS) before handling. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Animal Welfare: Monitor mice daily for signs of toxicity, which can include weight loss, lethargy, or anorexia.[1][7] If adverse effects are observed, consult with veterinary staff. Some studies suggest that tamoxifen citrate formulated in aqueous vehicles may be more humane for the mice.[9]
-
Alternative Routes: While IP injection is common, other administration routes such as oral gavage, or inclusion in feed or drinking water are also possible, though they may offer less control over dosage.[3][4]
-
Active Metabolite: For some applications, direct administration of the active metabolite, 4-hydroxytamoxifen (4-OHT), may be preferable as it bypasses the need for metabolic activation by the liver.[3][7]
References
- 1. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts | Semantic Scholar [semanticscholar.org]
- 6. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 7. benchchem.com [benchchem.com]
- 8. mskcc.org [mskcc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (E)-Tamoxifen in Generating Conditional Knockout Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cre-loxP system is a powerful tool for generating conditional knockout mice, allowing for temporal and spatial control of gene inactivation. The inducible Cre recombinase, most commonly the Cre-ERT2 fusion protein, provides an additional layer of control. Cre-ERT2 is a fusion of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor (ERT2) that has a high affinity for the synthetic estrogen antagonist, (E)-Tamoxifen, but not for endogenous estrogens. In the absence of Tamoxifen, the Cre-ERT2 protein is sequestered in the cytoplasm in an inactive state through its association with heat shock proteins (HSP). Upon administration, Tamoxifen is metabolized in the liver to its active form, 4-hydroxytamoxifen (4-OHT), which then binds to the ERT2 domain of the Cre-ERT2 protein. This binding event induces a conformational change, leading to the dissociation of HSPs and the translocation of the active Cre-ERT2 protein into the nucleus. Once in the nucleus, Cre recombinase recognizes loxP sites flanking a specific gene segment ("floxed" gene) and mediates site-specific recombination, leading to the excision and subsequent knockout of the target gene.
These application notes provide detailed protocols and quantitative data for the effective use of this compound in generating conditional knockout mice, ensuring high recombination efficiency while considering potential off-target effects.
Data Presentation
Table 1: Recommended this compound Dosage and Administration Routes
| Administration Route | Vehicle | Concentration (mg/mL) | Dosage (mg/kg body weight) | Dosing Regimen | Target Tissue/System | Recombination Efficiency | Reference |
| Intraperitoneal (IP) Injection | Corn Oil | 20 | 75 | 5 consecutive days | Ubiquitous | High in major organs | [1] |
| Intraperitoneal (IP) Injection | Oil | 10 | 80 (total dose) | 1 mg/day for 2 days | Heart | Maximal reduction of Serca2 mRNA | [2] |
| Oral Gavage | Corn Oil | 20 | 3 mg/day | 5 consecutive days | Immune Cells | Maximal reporter induction in myeloid and B cells | [3][4] |
| Supplemented Food | Powdered Food | 0.5 - 2.0 mg/g feed | Varies with food intake | 5-7 days | Ubiquitous | Equivalent to IP injection | [1] |
| Intraperitoneal (IP) Injection | Oil | 20 | 2 mg/day | 5 consecutive days | Lungs, Liver, Spleen | Complete knockout | [5] |
| Intraperitoneal (IP) Injection | Oil | 20 | 2 mg/day | 5 consecutive days | Brain, Uterus | Less effective to moderate knockout | [5] |
Table 2: Tissue-Specific Recombination Efficiency with Tamoxifen Induction
| Mouse Line | Tamoxifen Regimen | Tissue | Recombination Efficiency | Reference |
| R26Cre-ERT2 | TAM-diet + IP injections (1.35 mg/injection x 4) | Liver, Heart, Lungs, Spleen, Thymus | Almost complete | [6] |
| Cdk8floxed/floxed/Rosa-Cre-ERT2 | 2 mg/day IP for 5 days | Lungs, Liver, Spleen | Complete | [5] |
| Cdk8floxed/floxed/Rosa-Cre-ERT2 | 2 mg/day IP for 5 days | Brain | Less effective | [5] |
| Cdk8floxed/floxed/Rosa-Cre-ERT2 | 3 mg/day oral gavage for 5 days | Uterus | Moderate | [5] |
| Cx3cr1creERT2 x NuTRAP reporter | Not specified | Microglia | High efficiency, equivalent in young and old mice | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder (e.g., Sigma-Aldrich, Cat. No. T5648)
-
Corn oil (or other suitable carrier oil like sunflower or peanut oil)
-
50 mL conical tubes or glass vials
-
Orbital shaker or rotator
-
Water bath or incubator at 37°C
-
Syringes (1 mL or 3 mL)
-
Needles (25-27 gauge)
Procedure:
-
Weighing Tamoxifen: In a sterile fume hood, carefully weigh the desired amount of this compound powder. To prepare a 20 mg/mL solution, weigh 200 mg of Tamoxifen for every 10 mL of corn oil.
-
Dissolving Tamoxifen: Add the weighed Tamoxifen powder to a 50 mL conical tube or glass vial. Add the appropriate volume of corn oil.
-
Incubation and Mixing: Tightly cap the tube and place it on an orbital shaker or rotator in a 37°C incubator. Allow the mixture to rotate overnight to ensure complete dissolution. The solution should be clear and free of particulate matter.
-
Storage: Store the Tamoxifen solution protected from light (e.g., wrapped in aluminum foil or in an amber tube) at 4°C for up to one month.
-
Preparation for Injection: Before each injection, warm the required volume of the Tamoxifen solution to room temperature or 37°C to reduce its viscosity. Gently vortex the solution to ensure it is homogenous.
Protocol 2: Administration of this compound by Intraperitoneal (IP) Injection
Procedure:
-
Animal Handling: Properly restrain the mouse.
-
Dosage Calculation: Calculate the required volume of Tamoxifen solution based on the mouse's body weight and the desired dosage (e.g., 75 mg/kg). For a 25g mouse and a 20 mg/mL solution, the volume would be approximately 94 µL.
-
Injection: Using a 1 mL syringe with a 25-27 gauge needle, draw up the calculated volume of the Tamoxifen solution. Lift the mouse's hindquarters and insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the solution slowly.
-
Post-Injection Monitoring: Monitor the mouse for any adverse reactions after the injection.
-
Dosing Schedule: Repeat the injections according to the planned regimen, for example, once daily for five consecutive days.
Protocol 3: Administration of this compound by Oral Gavage
Materials:
-
Prepared Tamoxifen-in-oil solution (as in Protocol 1)
-
Animal feeding needles (flexible plastic or rigid metal)
-
1 mL syringe
Procedure:
-
Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the feeding needle.
-
Dosage Calculation: Calculate the required volume of the Tamoxifen solution based on the mouse's body weight.
-
Gavage: Attach a feeding needle to a 1 mL syringe filled with the calculated dose. Gently insert the tip of the feeding needle into the mouse's mouth, passing it over the tongue towards the esophagus. Slowly administer the solution.
-
Post-Gavage Monitoring: Observe the mouse to ensure proper swallowing and to check for any signs of distress.
Mandatory Visualization
Caption: Mechanism of Tamoxifen-inducible Cre-ERT2 system.
Caption: Workflow for generating conditional knockout mice using Tamoxifen.
Important Considerations and Potential Side Effects
-
Toxicity: Tamoxifen can have off-target effects and toxicity, especially at high doses.[6] It is crucial to include appropriate controls in experiments, such as vehicle-treated Cre-positive mice and Tamoxifen-treated Cre-negative mice, to distinguish the effects of the gene knockout from the effects of Tamoxifen itself.
-
Variable Recombination: The efficiency of Cre-mediated recombination can vary significantly between different tissues and even between different cell types within the same tissue.[5] It is essential to empirically determine the optimal Tamoxifen dose and administration route for each specific mouse line and experimental goal.
-
"Leaky" Expression: Some Cre-ERT2 lines may exhibit a low level of spontaneous, Tamoxifen-independent recombination. This "leakiness" should be assessed in untreated animals.
-
Animal Welfare: Monitor mice closely during and after Tamoxifen administration for signs of toxicity, such as weight loss, lethargy, or ruffled fur. Providing supportive care may be necessary.
-
Handling Precautions: Tamoxifen is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a designated area.
References
- 1. Tamoxifen feeding method is suitable for efficient conditional knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of tamoxifen-induced Cre activity and its effect on immune cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Induction of whole-body gene deletion via R26-regulated tamoxifen-inducible Cre recombinase activity [frontiersin.org]
- 7. Specificity and efficiency of tamoxifen-mediated Cre induction is equivalent regardless of age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term (E)-Tamoxifen Treatment in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical considerations for the long-term administration of (E)-Tamoxifen in animal studies. Tamoxifen, a selective estrogen receptor modulator (SERM), is widely used as a tool to induce tissue-specific and temporally controlled gene expression in genetically modified animals, primarily through the Cre-loxP system.[1] Long-term treatment protocols require careful planning and execution to ensure animal welfare and the validity of experimental outcomes.
I. Quantitative Data Summary
The following tables summarize common dosage and administration parameters for long-term tamoxifen studies in rodents. It is crucial to note that the optimal dose and regimen are highly dependent on the specific animal model, the target tissue, the efficiency of the Cre-loxP system, and the research question.[2] A pilot study is often recommended to determine the most effective and well-tolerated dose for a specific experimental setup.
Table 1: Tamoxifen Dosage and Administration by Injection
| Animal Model | Administration Route | Vehicle | Concentration (mg/mL) | Dosage (mg/kg body weight) | Frequency & Duration | Reference(s) |
| Adult Mice | Intraperitoneal (IP) | Corn Oil | 10-20 | 70-200 (starting dose often lower) | Daily for 5-12 days | [3][4][5] |
| Adult Mice | Oral Gavage | Corn Oil | 20-50 | 1-7 mg/40g mouse | Daily for 5 days | [6][7] |
| Neonatal Pups (5-10 days) | Oral Pipette | Corn Oil | - | <10 µL total volume | As required | [8] |
| Young Mice (1-month old) | Intraperitoneal (IP) | - | - | 10 (minimized bone effects) | 4 consecutive days | [2][9] |
| Young Mice (1-month old) | Intraperitoneal (IP) | - | - | 100 (significant bone effects) | 4 consecutive days | [2][9] |
Table 2: Tamoxifen Administration in Diet
| Animal Model | Base Diet | Tamoxifen Concentration (mg/kg diet) | Estimated Daily Intake (mg/kg body weight) | Duration | Reference(s) |
| Mice | Standard Chow | 250 - 500 | ~40 - 80 | Weeks to months | [10][11][12] |
| Mice | Standard Chow | 400 (as tamoxifen citrate) | ~40 | Weeks to months | [10][13] |
| Rats | Medicated Food Pellets | - | 20 | 10-13 weeks | [14] |
II. Experimental Protocols
A. Protocol for Tamoxifen Preparation for Injection/Gavage
This protocol describes the preparation of a tamoxifen solution in corn oil for administration via intraperitoneal injection or oral gavage.
Materials:
-
Tamoxifen (e.g., Sigma-Aldrich, T5648)
-
Pharmaceutical-grade corn oil (e.g., Sigma-Aldrich, C8267)
-
50 mL conical tube or amber vial
-
Syringes and needles (e.g., 18G for drawing, 25-26G for IP injection, 22G feeding needle for gavage)[3][13]
-
Incubator or water bath at 37°C
-
Rocker or shaker
-
Vortexer
-
Aluminum foil
Procedure:
-
Weighing Tamoxifen: In a chemical fume hood, weigh the required amount of tamoxifen powder.
-
Solubilization: Add the tamoxifen powder to the desired volume of corn oil in a conical tube or amber vial to achieve the final concentration (e.g., 10-20 mg/mL).[3][7]
-
Heating and Agitation: Securely cap the tube and wrap it in aluminum foil to protect it from light. Place the tube on a rocker or shaker in an incubator at 37°C overnight to facilitate dissolution.[8]
-
Ensuring Complete Dissolution: If the tamoxifen is not fully dissolved, gentle warming and vortexing can be applied. For persistent clumps, a syringe with an 18G needle can be used to break them up.[7]
-
Storage: Store the prepared tamoxifen solution at 4°C, protected from light, for up to one month.[7][8] Before each use, warm the solution to room temperature or 37°C and vortex to ensure homogeneity.
B. Protocol for Long-Term Tamoxifen Administration via Oral Gavage in Mice
Procedure:
-
Animal Handling: Gently restrain the mouse.
-
Gavage Needle Insertion: Use a 1 mL syringe with a 22-gauge feeding needle.[13] Carefully insert the feeding needle into the mouse's mouth, passing it over the tongue to a maximum depth of about 1 cm.[13]
-
Administration: Slowly deliver the calculated volume of the tamoxifen solution. The volume should be limited to 5 mL/kg body weight.[3]
-
Monitoring: Monitor the animal for any signs of distress during and after the procedure.
-
Frequency: Repeat daily for the desired duration of the induction period (e.g., 5 consecutive days).
C. Protocol for Long-Term Tamoxifen Administration via Intraperitoneal (IP) Injection in Mice
Procedure:
-
Syringe Preparation: Draw up the calculated volume of the tamoxifen solution into a 1 mL syringe using an 18G needle, then switch to a 25G or 26G needle for injection.[3]
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection: Insert the needle into the lower abdominal quadrant to avoid puncturing internal organs. The injection volume should be limited to 10 mL/kg.[3]
-
Caution: Be aware that repeated IP administration of corn oil can lead to peritoneal inflammation.[3] For long-term studies, consider alternative administration routes.[13]
D. Protocol for Long-Term Tamoxifen Administration via Diet
This is often the preferred method for long-term studies as it reduces animal handling and stress.[8]
Procedure:
-
Diet Formulation: Use a commercially available tamoxifen-containing diet or have one custom-made. Typical concentrations are 250-500 mg of tamoxifen per kg of diet.[10] Sucrose is often added to improve palatability.[11]
-
Acclimation (if needed): Mice may initially reduce their food intake due to the taste of tamoxifen, leading to weight loss.[12][13] To mitigate this, a gradual acclimation period can be implemented:
-
Mix tamoxifen pellets with regular feed, gradually increasing the proportion of tamoxifen pellets over 5-7 days.[8]
-
-
Long-Term Feeding Strategies:
-
Continuous Feeding: Provide the tamoxifen diet ad libitum.
-
Intermittent Feeding: To reduce potential toxicity or overcome food aversion, consider alternative schedules:
-
-
Monitoring: Monitor the body weight of the animals twice weekly.[8] A weight loss of up to 10% is common initially.[8] If weight loss exceeds 15%, tamoxifen administration should be stopped and nutritional supplements provided.[8]
III. Signaling Pathways and Experimental Workflows
A. Tamoxifen Signaling Pathway in Cre-loxP System
Tamoxifen's utility in inducible genetic models stems from its interaction with a modified estrogen receptor (ER) fused to Cre recombinase (Cre-ER). In the absence of tamoxifen, the Cre-ER fusion protein is retained in the cytoplasm through its interaction with heat shock proteins (HSP).[10][15] Upon administration, tamoxifen or its active metabolites bind to the ER portion of the fusion protein, causing a conformational change that leads to the dissociation of HSPs and the translocation of the Cre-ER protein into the nucleus.[10][15] Inside the nucleus, the Cre recombinase recognizes and mediates recombination at loxP sites flanking a target gene, leading to its excision or inversion.[15]
B. General Experimental Workflow for Long-Term Tamoxifen Study
The following workflow outlines the key steps in a long-term animal study using tamoxifen-inducible gene modification.
IV. Important Considerations and Potential Side Effects
-
Toxicity and Animal Welfare: Tamoxifen is a known human carcinogen and teratogen.[1][3] Appropriate personal protective equipment (PPE) must be worn when handling the compound.[3] Animals should be closely monitored for adverse effects, including weight loss, anorexia, and lethargy.[8]
-
Duration of Action: Tamoxifen and its active metabolites can remain in the system for weeks after the last dose, continuing to induce Cre-loxP recombination.[16][17] This prolonged activity must be considered in the experimental design, especially for time-sensitive studies.[16]
-
Off-Target Effects: Tamoxifen is a SERM and can have biological effects independent of the Cre-loxP system. These can include impacts on bone metabolism, the reproductive system, and cognitive function.[9] Appropriate control groups (e.g., vehicle-treated animals, wild-type animals treated with tamoxifen) are essential to distinguish the effects of gene modification from the off-target effects of tamoxifen.
-
Route of Administration: The choice of administration route can influence the outcome. While IP injections offer precise dosing, long-term use can cause peritonitis.[13] Administration in the diet is less stressful for the animals but relies on consistent food intake.[8][12]
-
Vehicle Control: Corn oil, the common vehicle for tamoxifen, can have its own biological effects. A vehicle-only control group is crucial for interpreting the results accurately.
References
- 1. Tamoxifen Treatment in Animals | Office of Research [bu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. droracle.ai [droracle.ai]
- 7. breastcancer.org [breastcancer.org]
- 8. Tamoxifen - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Mouse Cre-LoxP system: general principles to determine tissue-specific roles of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. erc.bioscientifica.com [erc.bioscientifica.com]
- 16. ClinPGx [clinpgx.org]
- 17. Figure 2, [The Cre-LoxP inducible system. A...]. - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of (E)-Tamoxifen
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving (E)-Tamoxifen in aqueous solutions for experimental use.
Troubleshooting Guide
Q1: I'm observing precipitation when I dilute my Tamoxifen stock solution in my aqueous cell culture medium. How can I prevent this?
A1: Precipitation upon dilution of a Tamoxifen stock solution into an aqueous medium is a common issue due to its low water solubility. Here are several approaches to troubleshoot this problem:
-
Optimize Co-solvent Concentration: If you are using a co-solvent like ethanol or DMSO, ensure the final concentration in your medium is as low as possible while maintaining Tamoxifen solubility. It is recommended not to exceed 1% v/v for DMSO to avoid cell toxicity.[1] You may need to perform a concentration gradient to find the optimal balance for your specific cell line and experimental conditions.
-
Method of Dilution: Instead of adding the stock solution directly to the bulk medium, try adding the Tamoxifen stock to a smaller volume of the medium first, with vigorous vortexing or stirring, and then add this intermediate dilution to the final volume.
-
Consider Alternative Solubilization Techniques: If optimizing the co-solvent is insufficient, you may need to employ more advanced formulation strategies such as complexation with cyclodextrins or using nanoparticle-based delivery systems. These methods encapsulate the Tamoxifen molecule, increasing its apparent solubility in aqueous solutions.
Q2: My Tamoxifen is not dissolving completely in my chosen solvent. What should I do?
A2: Incomplete dissolution can be due to several factors. Here's what you can do:
-
Verify the Correct Solvent and Concentration: Tamoxifen has different solubilities in various organic solvents. For instance, its solubility is approximately 50 mg/mL in ethanol and 13.46 mg/mL in DMSO, often requiring sonication to fully dissolve.[2][3] Ensure you are not exceeding these concentrations. For in vivo studies, dissolving Tamoxifen in corn or sunflower oil at concentrations around 20 mg/mL is a common practice, which may require heating and vortexing.[4]
-
Apply Gentle Heating and Agitation: For dissolving Tamoxifen in oils or some organic solvents, gentle heating (e.g., 37°C to 55°C) and continuous agitation, such as rocking or vortexing, can significantly aid dissolution.[4] However, be mindful of the thermal stability of Tamoxifen and avoid excessive heat.
-
Use the Active Metabolite for In Vitro Studies: For cell culture experiments, it is often recommended to use the active metabolite, 4-hydroxytamoxifen (4-OHT), which can be more readily dissolved in ethanol.[5]
Q3: I am concerned about the potential toxicity of the solvents I am using to dissolve Tamoxifen in my cell culture experiments. What are my options?
A3: Solvent toxicity is a valid concern in in vitro studies. To mitigate this, consider the following:
-
Minimize Final Solvent Concentration: As a general rule, keep the final concentration of organic solvents like DMSO or ethanol in your cell culture medium below 1%.
-
Solvent-Free Approaches: Explore solvent-free methods for solubilizing Tamoxifen. Cyclodextrin complexation is an excellent option where the hydrophobic Tamoxifen molecule is encapsulated within the cyclodextrin, rendering it water-soluble.[6]
-
Nanoparticle Formulations: Encapsulating Tamoxifen in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can provide a stable aqueous dispersion of the drug, eliminating the need for organic solvents in the final formulation.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing Tamoxifen for in vivo studies in mice?
A1: The most frequently used method for preparing Tamoxifen for in vivo administration in mice is to dissolve it in a suitable oil, such as corn or sunflower oil. A common concentration is 20 mg/mL. The preparation often involves heating the oil and Tamoxifen mixture and agitating it until the drug is completely dissolved.[4] This solution is typically administered via intraperitoneal injection or oral gavage.
Q2: Can I use Tamoxifen citrate for my in vitro experiments?
A2: While Tamoxifen citrate is more water-soluble than the free base, for in vitro cell culture experiments, it is highly recommended to use the active metabolite, 4-hydroxytamoxifen (4-OHT).[5] This is because Tamoxifen itself is a prodrug that requires metabolic activation in the liver to form its active metabolites, a process that may not occur efficiently in cell culture. 4-OHT can be dissolved in ethanol for the preparation of stock solutions.[5]
Q3: What are cyclodextrins and how do they improve Tamoxifen's solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like Tamoxifen, within their hydrophobic core. This forms an inclusion complex that has a much-improved solubility in aqueous solutions.[6] The complexation effectively shields the hydrophobic drug from the aqueous environment, allowing for higher concentrations to be achieved in water-based media.
Q4: What are the advantages of using nanoparticle formulations for Tamoxifen delivery?
A4: Nanoparticle formulations, such as solid lipid nanoparticles (SLNs) and poly(lactic-co-glycolic acid) (PLGA) nanoparticles, offer several advantages for Tamoxifen delivery. They can significantly increase the aqueous solubility and stability of the drug.[7][8] Furthermore, they can provide controlled or sustained release of the drug, which can be beneficial for maintaining therapeutic concentrations over a prolonged period.[9] Nanoparticle-based systems can also potentially enhance the bioavailability of Tamoxifen.
Quantitative Data on Tamoxifen Solubility
The following table summarizes the solubility of Tamoxifen and its citrate salt in various solvents and formulations as reported in the literature.
| Compound | Solvent/Formulation | Solubility | Reference |
| Tamoxifen | Ethanol | ~50 mg/mL | [2][3] |
| Tamoxifen | DMSO | ~13.46 mg/mL | [2] |
| Tamoxifen | Water | <0.01% (practically insoluble) | [10] |
| Tamoxifen | 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [11] |
| Tamoxifen Citrate | Water | ~0.5 mg/mL | [12] |
| Tamoxifen Citrate | 0.02 N HCl (37°C) | 0.2 mg/mL | [13] |
| Tamoxifen Citrate | Solid Dispersion with PEG-6000 and β-Cyclodextrin (in water) | 0.987 ± 0.04 mg/mL | [13] |
| Tamoxifen Citrate | Solid Dispersion with PEG-6000 and β-Cyclodextrin (in PBS pH 6.8) | 1.324 ± 0.05 mg/mL | [13] |
| Tamoxifen Citrate | Solid Dispersion with PEG-6000 and β-Cyclodextrin (in PBS pH 7.4) | 1.156 ± 0.03 mg/mL | [13] |
Experimental Protocols
Detailed Methodology for Cyclodextrin Complexation
This protocol describes the preparation of a Tamoxifen-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 50 mM) in deionized water.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
After the equilibration period, filter the suspension through a 0.22 µm filter to remove the undissolved Tamoxifen.
-
The resulting clear filtrate is a saturated solution of the Tamoxifen-HP-β-CD inclusion complex. The concentration of Tamoxifen in the solution can be determined using a suitable analytical method such as HPLC.
Detailed Methodology for Solid Lipid Nanoparticle (SLN) Formulation
This protocol outlines the preparation of Tamoxifen-loaded SLNs using a hot homogenization technique.
Materials:
-
This compound
-
Lipid matrix (e.g., a mixture of glyceryl monostearate and a solid lipid like Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188 or Tween 80)
-
Deionized water
-
High-pressure homogenizer
-
Water bath
Procedure:
-
Melt the lipid matrix by heating it to approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid phase.
-
Separately, heat an aqueous solution of the surfactant to the same temperature.
-
Add the hot aqueous surfactant solution to the molten lipid phase and mix with a high-speed stirrer to form a coarse pre-emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer at an optimized pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The resulting SLN dispersion can be used as is or further processed (e.g., lyophilized) for long-term storage.
Visualizations
Caption: Workflow for selecting a suitable method to improve the aqueous solubility of this compound.
Caption: Simplified signaling pathway of Tamoxifen's antagonist action on the estrogen receptor.
References
- 1. ijpsr.com [ijpsr.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. Solubilization and dissolution of tamoxifen-hydroxybutenyl cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Preparation and Characterization of PLGA Encapsulated Tamoxifen Citrate-Magnetite Nanoparticle Via Oil in Water Emulsion Evaporation Technique [nanomedicine-rj.com]
- 9. Solid lipid nanoparticles containing tamoxifen characterization and in vitro antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T5648, TAMOXIFEN FREE BASE, 99 , DMSO and ethanol: soluble [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. An Approach to Enhance Dissolution Rate of Tamoxifen Citrate - PMC [pmc.ncbi.nlm.nih.gov]
Stability of (E)-Tamoxifen in different solvents and temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of (E)-Tamoxifen in various solvents and temperatures. Proper handling and storage of this compound solutions are critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is relatively stable when stored desiccated and protected from light. For long-term storage, -20°C is recommended, where it can be stable for at least four years. For shorter periods, storage at 2-8°C is also acceptable.
Q2: Which solvents are recommended for dissolving this compound?
A2: this compound is soluble in several organic solvents. Commonly used solvents include ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For in vivo studies in mice, it is often dissolved in corn oil or a mixture of ethanol and oil.[1][2] It is practically insoluble in water.
Q3: How should I prepare this compound solutions for cell culture experiments?
A3: For cell culture, this compound is typically dissolved in ethanol or DMSO to create a concentrated stock solution. This stock solution is then diluted to the final working concentration in the cell culture medium. It is recommended to refresh the medium with freshly diluted Tamoxifen every 48 hours for longer experiments.[3]
Q4: My this compound solution in DMSO appears cloudy or has precipitated after storage at -20°C. What should I do?
A4: Precipitation of Tamoxifen in DMSO upon freezing is a common issue. To redissolve the precipitate, gently warm the vial to 37°C and vortex or shake until the solution becomes clear. Always ensure the solution is completely clear before use to guarantee accurate dosing.
Q5: How sensitive is this compound to light?
A5: this compound is highly sensitive to UV light. Exposure to light can lead to photodegradation, including isomerization to its (Z)-isomer and other degradation products.[4][5] Therefore, all solutions should be prepared and stored in light-protecting amber vials or tubes wrapped in aluminum foil.
Q6: How long are this compound solutions stable in different solvents?
A6: The stability of this compound solutions depends on the solvent and storage temperature. In corn oil, for in vivo use, solutions are reported to be stable for up to 7 days at 4°C or up to 30 days at -20°C.[6] In ethanol or DMSO, stock solutions stored at -20°C and protected from light are stable for several months, though preparing fresh solutions is often recommended for critical experiments. Aqueous solutions are not recommended for storage for more than one day.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of Tamoxifen solution. | - Prepare fresh stock solutions regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Always protect solutions from light.- Before use, ensure any precipitate in frozen DMSO stocks is fully redissolved by gentle warming and vortexing. |
| Low efficacy in cell culture | - Isomerization or degradation in media.- Adsorption to plasticware. | - Refresh cell culture media with freshly diluted Tamoxifen every 24-48 hours.[3]- Use low-binding labware where possible. |
| Precipitation in aqueous buffer or media | Poor aqueous solubility of Tamoxifen. | - Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) used to dissolve the stock is low enough to be tolerated by the cells and does not cause precipitation when diluted into the aqueous medium.- Prepare the final dilution immediately before use. |
| Solution appears discolored | Potential degradation. | - A freshly prepared solution of Tamoxifen in solvents like ethanol or chloroform should be clear and colorless to faint yellow. Significant color changes may indicate degradation, and the solution should be discarded. |
Quantitative Data on this compound Stability
While extensive quantitative data on the thermal degradation of this compound in common laboratory solvents is limited in publicly available literature, some data on photodegradation and general stability in solutions for animal studies is available.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~20 mg/mL | [2] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [2] |
| Corn Oil | 20 mg/mL (with heating and agitation) | [1] |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | [2] |
| Water | Practically insoluble (<0.01%) |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Light Protection | Reported Stability | Reference |
| Corn Oil | 4°C | Required | Up to 7 days | [6] |
| Corn Oil | -20°C | Required | Up to 30 days | [6] |
| Ethanol | -20°C | Required | Stable for several months | [7] |
| DMSO | -20°C | Required | Stable for several months | |
| Aqueous Solutions | 4°C | Required | Not recommended for more than one day | [2] |
Table 3: Photodegradation Kinetics of this compound at 25°C
| Solvent System | Degradation Rate Constant (k) | Time for 33% Degradation (t0.33) | Reference |
| Ethanol | 9.593 ± 0.089 | ~7 min | [8] |
| Oral Formulation Solvent* | 20.168 ± 0.004 | ~3.5 min | [8] |
*Oral Formulation Solvent (OFS) contained ethanol, glycerol, propylene glycol, sorbitol, flavoring agents, and water.[8]
Experimental Protocols & Workflows
Protocol: Preparation of this compound Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, light-protected container.
-
Dissolution: Add the appropriate volume of high-purity ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the Tamoxifen is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, especially for higher concentrations.
-
Sterilization: If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and specific experimental needs.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted). An example mobile phase is methanol and ammonium acetate buffer (pH 4.5) in an 80:20 (v/v) ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration within the linear range of the assay using the mobile phase.
-
Injection Volume: 20 µL.
-
Analysis: Run the samples and standards. The stability is assessed by the decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Light-Induced Degradation of Tamoxifen in Liquid Formulations: Multivariate Kinetic Profiling, Stabilization Strategies, and Estrogen Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in (E)-Tamoxifen Experiments
Welcome to the technical support center for (E)-Tamoxifen and its active metabolite, 4-hydroxytamoxifen (4-OHT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked questions (FAQs)
This section addresses common questions regarding the use of this compound and its derivatives.
Q1: What are the primary mechanisms of action for this compound that can lead to varied experimental results?
A1: this compound is a selective estrogen receptor modulator (SERM) with a complex mechanism of action that can contribute to experimental variability. Primarily, it acts as an antagonist of the estrogen receptor (ER) in breast tissue by competitively binding to the receptor and blocking the proliferative effects of estrogen. However, in other tissues, such as the endometrium, it can act as a partial agonist, leading to different cellular responses. Furthermore, tamoxifen can have ER-independent effects, including the inhibition of protein kinase C and induction of apoptosis.[1][2] The balance between these agonistic, antagonistic, and off-target effects can vary between cell types and experimental conditions, leading to inconsistent outcomes.
Q2: My ER-positive breast cancer cells have become unresponsive to Tamoxifen treatment. What are the potential causes?
A2: The development of tamoxifen resistance in initially sensitive ER-positive cells is a significant cause of inconsistent results. Several mechanisms can contribute to this phenomenon:
-
Downregulation or mutation of ERα: The primary target of tamoxifen is the estrogen receptor alpha (ERα). A decrease in the expression of ERα or mutations in the ESR1 gene can reduce the binding of tamoxifen, rendering it ineffective.
-
Upregulation of signaling pathways: Cancer cells can bypass the ERα blockade by upregulating alternative signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways.[3]
-
Altered expression of co-regulators: The activity of ERα is modulated by co-activator and co-repressor proteins. An imbalance, with an increase in co-activators or a decrease in co-repressors, can switch tamoxifen from an antagonist to an agonist, promoting cell growth.[4][5]
-
Changes in Tamoxifen metabolism: Tamoxifen is a prodrug that is metabolized into its active forms, 4-hydroxytamoxifen (4-OHT) and endoxifen, by cytochrome P450 enzymes, primarily CYP2D6. Variations in the expression or activity of these enzymes can alter the concentration of active metabolites, affecting the drug's efficacy.
Q3: Can I use Tamoxifen in ER-negative breast cancer cell lines? What should I expect?
A3: While the primary mechanism of tamoxifen is ER-dependent, it can exert effects on ER-negative breast cancer cells, although typically at higher concentrations.[6] These effects are generally attributed to off-target mechanisms, such as the inhibition of protein kinase C, calmodulin, and other signaling pathways.[1] You may observe reduced cell proliferation or induction of apoptosis, but the IC50 values will likely be significantly higher than in ER-positive cells. Be aware that long-term tamoxifen treatment in ER-positive models has been reported to potentially increase the risk of developing ER-negative characteristics.
Q4: I'm seeing unexpected cell proliferation at high concentrations of Tamoxifen in my ER-positive cells. Why is this happening?
A4: This paradoxical effect can be multifactorial. At high concentrations, tamoxifen can exhibit estrogenic (agonist) activity in certain contexts.[1] Additionally, prolonged exposure to tamoxifen can lead to the development of resistant cell populations that have adapted to grow in the presence of the drug.[3] Some studies have also shown that continuous exposure to tamoxifen can upregulate GPER-1, a G protein-coupled estrogen receptor, which can in turn increase cell proliferation.[3]
Troubleshooting Guides
This section provides step-by-step guidance for common problems encountered during this compound experiments.
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)
Symptoms: Inconsistent IC50 values, large error bars between replicates, or poor dose-response curves.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a hemocytometer or automated cell counter to accurately determine cell density. Plate cells and allow them to adhere overnight before treatment. |
| Solvent Toxicity | This compound and 4-OHT are typically dissolved in DMSO or ethanol. High concentrations of these solvents can be toxic to cells. Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and consistent across all wells. Always include a vehicle control (media with the same solvent concentration as the highest drug concentration) to account for any solvent-induced effects.[7] |
| Precipitation of 4-OHT | The active metabolite, 4-hydroxytamoxifen (4-OHT), can precipitate out of solution, especially when stored in DMSO at -20°C.[2] Before use, visually inspect your stock solution for any precipitate. If present, gently warm the vial to 37°C and vortex until the solution is clear.[8] |
| Phenol Red Interference | Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity and can interfere with the action of tamoxifen. Use phenol red-free media for your experiments. |
| Serum Estrogens | Fetal Bovine Serum (FBS) contains endogenous estrogens that can compete with tamoxifen for binding to the ER. Use charcoal-stripped FBS to remove these interfering hormones.[7] |
| Cell Line Instability | Cell lines can change their characteristics over time with increasing passage numbers. Use cells with a consistent and low passage number for all experiments. Regularly perform cell line authentication.[7] |
Issue 2: Inconsistent Gene or Protein Expression Results
Symptoms: Variable upregulation or downregulation of target genes (e.g., pS2/TFF1) or proteins (e.g., ERα) after Tamoxifen treatment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Conditions | The timing and concentration of tamoxifen treatment are critical. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your target gene or protein. |
| Development of Resistance | As with viability assays, prolonged exposure to tamoxifen can lead to resistance and altered gene expression profiles. If you are using a long-term treatment model, be aware that the cellular response may change over time. |
| RNA or Protein Degradation | Ensure proper sample handling to prevent the degradation of RNA or protein. Use appropriate inhibitors (RNase inhibitors for RNA, protease and phosphatase inhibitors for protein) during extraction. |
| Poor Primer/Antibody Quality | Validate your qPCR primers for efficiency and specificity. For Western blotting, use a well-characterized antibody for your target protein and include appropriate positive and negative controls. |
| Experimental Medium Components | As mentioned previously, phenol red and estrogens in FBS can affect ER signaling and subsequent gene expression. Use phenol red-free media and charcoal-stripped FBS. |
Quantitative Data
The following tables provide a summary of quantitative data for this compound and its active metabolite, 4-hydroxytamoxifen (4-OHT).
Table 1: IC50 Values of this compound and 4-Hydroxytamoxifen in Breast Cancer Cell Lines
| Cell Line | ER Status | Compound | IC50 (µM) | Incubation Time | Reference |
| MCF-7 | Positive | This compound | ~10.0 | Not Specified | [9] |
| MCF-7 | Positive | 4-Hydroxytamoxifen | 27 | 4 days | [6] |
| MCF-7 | Positive | 4-Hydroxytamoxifen | ~3.2 | 96 hours | [10] |
| MCF-7 | Positive | 4-Hydroxytamoxifen | 7.5 | 24 hours | [11] |
| T-47D | Positive | 4-Hydroxytamoxifen | ~4.2 | 96 hours | [10] |
| BT-474 | Positive | 4-Hydroxytamoxifen | ~5.7 | 96 hours | [10] |
| MDA-MB-231 | Negative | This compound | ~2230 | Not Specified | [9] |
| MDA-MB-231 | Negative | 4-Hydroxytamoxifen | 18 | 4 days | [6] |
| HCC 1937 | Negative | This compound | ~4579 | Not Specified | [9] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.[7]
Table 2: Stability of this compound and 4-Hydroxytamoxifen Solutions
| Compound | Solvent | Storage Temperature | Stability | Notes | Reference |
| This compound | DMSO | -20°C | Stable in the dark. | Sensitive to UV light. | [1] |
| 4-Hydroxytamoxifen | Ethanol | -20°C | Stable for several months. | Prepare fresh if possible; protect from light. | [8] |
| 4-Hydroxytamoxifen | DMSO | -20°C | Stable for months, but precipitation is a common issue. | Aliquot to avoid freeze-thaw cycles. Warm to 37°C and vortex to redissolve precipitate. | [2][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound or 4-OHT in a breast cancer cell line (e.g., MCF-7).
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
Complete culture medium (phenol red-free, with charcoal-stripped FBS)
-
This compound or 4-Hydroxytamoxifen stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of your tamoxifen compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the drug or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration (log scale) to determine the IC50 value.
Protocol 2: Western Blot for ERα Expression
This protocol outlines the detection of ERα protein levels in breast cancer cells following tamoxifen treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
Protocol 3: qPCR for TFF1 (pS2) Gene Expression
This protocol is for quantifying the mRNA expression of the estrogen-responsive gene TFF1 (pS2) in breast cancer cells after tamoxifen treatment.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for TFF1 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for TFF1 or the reference gene, and cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for TFF1 and the reference gene in each sample. Calculate the relative expression of TFF1 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
Visualizations
The following diagrams illustrate key concepts related to this compound experiments.
Caption: Estrogen Receptor Signaling Pathway with Tamoxifen.
Caption: Troubleshooting Workflow for Inconsistent Tamoxifen Results.
References
- 1. oaepublish.com [oaepublish.com]
- 2. The antiproliferative effect of tamoxifen in breast cancer cells: mediation by the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minireview: The Link Between ERα Corepressors and Histone Deacetylases in Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lornajane.net [lornajane.net]
- 10. Quantitative RT-PCR analysis of estrogen receptor gene expression in laser microdissected prostate cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (E)-Tamoxifen in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of (E)-Tamoxifen in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary estrogen receptor (ER)-independent off-target effects of this compound observed in cell-based assays?
A1: this compound can induce several off-target effects that are independent of its interaction with the estrogen receptor. The most commonly reported effects include mitochondrial dysfunction, induction of oxidative stress, and modulation of intracellular calcium signaling.[1][2][3] Additionally, Tamoxifen can interact with other receptors and signaling pathways, such as the G protein-coupled estrogen receptor 1 (GPER1), and modulate the activity of immune cells like macrophages.[4][5]
Q2: We are observing cytotoxicity in our ER-negative cell line upon treatment with this compound. Is this expected?
A2: Yes, this is an expected off-target effect. This compound can induce cytotoxicity in ER-negative cells through mechanisms such as the induction of apoptosis via mitochondrial pathways.[2][6] At concentrations typically above 4 µM, Tamoxifen's cytotoxic effects are not reversible by estradiol, indicating an ER-independent mechanism.[6]
Q3: Can this compound affect mitochondrial function in my cell-based assay?
A3: Absolutely. This compound is known to impact mitochondrial bioenergetics. It can inhibit the mitochondrial permeability transition, disrupt the mitochondrial membrane potential, and interfere with the respiratory chain, leading to decreased ATP synthesis.[7][8] These effects can contribute to the observed cytotoxicity in both ER-positive and ER-negative cells.
Q4: How does this compound induce oxidative stress?
A4: Tamoxifen can stimulate the production of reactive oxygen species (ROS), leading to oxidative stress.[2][9] This can result in damage to cellular components, including lipids, proteins, and DNA. One of the mechanisms involves the generation of superoxide by mitochondria.[10]
Q5: What is the role of GPER1 in Tamoxifen's off-target effects?
A5: GPER1, a G protein-coupled estrogen receptor, can be activated by Tamoxifen.[5][11] This activation can trigger downstream signaling pathways, including the mobilization of intracellular calcium and activation of MAPKs, which can influence cell proliferation and survival.[11][12] Continuous exposure to Tamoxifen has been shown to upregulate GPER1 expression, potentially contributing to tamoxifen resistance.[5]
Troubleshooting Guides
Issue 1: High variability or unexpected cytotoxicity in cell viability assays (e.g., MTT, XTT).
-
Potential Cause 1: Off-target mitochondrial effects.
-
Troubleshooting Step: this compound can directly affect mitochondrial dehydrogenases, the enzymes responsible for reducing MTT and other tetrazolium salts. This can lead to an underestimation of cell viability. Consider using a viability assay that is not dependent on mitochondrial reductase activity, such as a crystal violet assay or a method that measures ATP content.
-
-
Potential Cause 2: Solvent toxicity.
-
Troubleshooting Step: this compound is often dissolved in DMSO or ethanol. High concentrations of these solvents can be toxic to cells. Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and include a vehicle control (medium with the same solvent concentration but without Tamoxifen) in your experiments.[13]
-
-
Potential Cause 3: Presence of phenol red or estrogens in the culture medium.
-
Troubleshooting Step: Phenol red has weak estrogenic activity and can interfere with the action of Tamoxifen. Use phenol red-free medium and charcoal-stripped serum to eliminate exogenous estrogenic influences.[13]
-
Issue 2: Inconsistent results in experiments with ER-positive cells.
-
Potential Cause 1: Development of Tamoxifen resistance.
-
Troubleshooting Step: Prolonged exposure to Tamoxifen can lead to the development of resistance. This may involve the upregulation of GPER1 or alterations in other signaling pathways.[5] Regularly check the expression of ERα and markers of resistance.
-
-
Potential Cause 2: Cell density and passage number.
-
Troubleshooting Step: The cellular response to Tamoxifen can be influenced by cell confluency and passage number. Standardize your cell seeding density and use cells within a consistent range of passage numbers for all experiments.[13]
-
Issue 3: Unexpected changes in intracellular calcium levels.
-
Potential Cause: Tamoxifen-induced calcium mobilization.
-
Troubleshooting Step: this compound can enhance intracellular calcium signaling, which can impact a wide range of cellular processes.[3][14] When studying pathways that are sensitive to calcium, be aware of this potential confounding effect. Consider using calcium chelators or inhibitors of specific calcium channels to investigate the role of this off-target effect in your observations.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound and its active metabolite, 4-hydroxytamoxifen (4-OHT), in various cell lines.
Table 1: IC50 Values for this compound Cytotoxicity
| Cell Line | ER Status | Assay | IC50 Value | Treatment Duration | Reference |
| MCF-7 | Positive | MTT | 4.506 µg/mL (~12.1 µM) | 24 hours | [15] |
| MCF-7 | Positive | MTT | ~250 µM | 48 hours | [12] |
| MDA-MB-231 | Negative | Not Specified | 21.8 µM | 72 hours | [16] |
| PANC-1 | Not Specified | Not Specified | 33.8 µM | 72 hours | [16] |
Table 2: Effects of this compound on Mitochondrial and Cellular Parameters in MCF-7 Cells
| Parameter | Concentration | Effect | Reference |
| Caspase-9 Activity | 5 µg/mL | Significant Increase | [15] |
| Mitochondrial Membrane Permeability | 100 µg/mL | Noticeable Decrease | [15] |
| Cell Membrane Permeability | 100 µg/mL | Increased | [15] |
| Cytochrome c Level | 100 µg/mL | Increased | [15] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from established methods for determining the cytotoxic effects of this compound.[12][15][17]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Tamoxifen dilutions. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Intracellular Calcium
This protocol provides a general workflow for assessing Tamoxifen's effect on calcium signaling.[14]
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Tamoxifen Treatment: Treat the cells with the desired concentration of this compound.
-
Image Acquisition: Acquire fluorescence images using a fluorescence microscope or a confocal microscope at appropriate time intervals to monitor changes in intracellular calcium levels.
-
Data Analysis: Quantify the changes in fluorescence intensity over time to determine the effect of Tamoxifen on calcium signaling.
Visualizations
Caption: Off-target mitochondrial effects of this compound leading to apoptosis.
Caption: GPER1-mediated signaling cascade activated by this compound.
Caption: A logical workflow for troubleshooting unexpected results in Tamoxifen assays.
References
- 1. Tamoxifen induces oxidative stress and mitochondrial apoptosis via stimulating mitochondrial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamoxifen induces oxidative stress and apoptosis in oestrogen receptor-negative human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tamoxifen-induced enhancement of calcium signaling in glioma and MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antiproliferative effect of tamoxifen in breast cancer cells: mediation by the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tamoxifen inhibits induction of the mitochondrial permeability transition by Ca2+ and inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of the deleterious effects of tamoxifen on mitochondrial respiration rate and phosphorylation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tamoxifen and oxidative stress: an overlooked connection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. oaepublish.com [oaepublish.com]
- 16. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Technical Support Center: Overcoming (E)-Tamoxifen Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments related to (E)-Tamoxifen resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in ER-positive breast cancer cell lines?
A1: Acquired resistance to this compound is a multifaceted process involving several key molecular alterations:
-
Alterations in Estrogen Receptor (ER) Signaling: While the primary target of Tamoxifen is the estrogen receptor alpha (ERα), resistance can develop through changes in ERα expression or function. Some resistant cell lines show a downregulation or loss of ERα, rendering Tamoxifen ineffective.[1] In other cases, mutations in the ESR1 gene can lead to a constitutively active ERα that no longer requires estrogen for its function and is not effectively inhibited by Tamoxifen.
-
Upregulation of Receptor Tyrosine Kinase (RTK) Signaling: Overexpression and activation of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are common in Tamoxifen-resistant cells.[2] These pathways can activate downstream signaling cascades, such as the PI3K/AKT/mTOR and MAPK pathways, which promote cell proliferation and survival independently of ERα signaling.[3][4]
-
Activation of the PI3K/AKT/mTOR Pathway: This is a central signaling pathway that is frequently hyperactivated in Tamoxifen-resistant breast cancer.[3][5] Activation can occur through mutations in key components of the pathway (e.g., PIK3CA) or through stimulation by upstream RTKs. The activated AKT protein can then phosphorylate and activate numerous downstream targets that drive cell growth, proliferation, and survival, thereby bypassing the inhibitory effects of Tamoxifen.
-
Crosstalk between Signaling Pathways: There is significant crosstalk between the ER, EGFR/HER2, and PI3K/AKT pathways. For instance, growth factor signaling can lead to the phosphorylation and activation of ERα in a ligand-independent manner, contributing to Tamoxifen resistance.[4][6]
Q2: Which cancer cell lines are commonly used to model this compound resistance?
A2: The most widely used cell line models for studying this compound resistance are derived from ER-positive breast cancer cell lines, primarily:
-
MCF-7: This is the most common ER-positive breast cancer cell line used to generate Tamoxifen-resistant variants (e.g., MCF-7/TamR).[7]
-
T47D: Another well-characterized ER-positive breast cancer cell line that is frequently used to develop Tamoxifen-resistant sublines (e.g., T47D-TR).[8]
These resistant sublines are typically generated by long-term culture of the parental cells in the presence of increasing concentrations of this compound or its active metabolite, 4-hydroxytamoxifen.[9]
Q3: What are some strategies to overcome this compound resistance in vitro?
A3: Several strategies are being explored to overcome Tamoxifen resistance in experimental settings:
-
Targeting RTKs: Inhibitors of EGFR (e.g., gefitinib) and HER2 (e.g., lapatinib, trastuzumab) can be used to block the signaling pathways that drive resistance.
-
Inhibiting the PI3K/AKT/mTOR Pathway: A variety of small molecule inhibitors targeting different components of this pathway (e.g., PI3K inhibitors, AKT inhibitors, mTOR inhibitors like everolimus) have shown promise in resensitizing resistant cells to Tamoxifen.[10]
-
Combination Therapies: Combining Tamoxifen with inhibitors of the aforementioned signaling pathways is a key strategy. This dual-pronged approach can simultaneously block both the ER and the escape pathways, leading to a more potent anti-proliferative effect.
Troubleshooting Guides
MTT Cell Viability Assay
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between seeding each row/column. |
| Cell loss during media changes or washing steps.[11] | Aspirate media gently from the side of the well. Add new media or washing solutions slowly against the well wall. For particularly sensitive or loosely adherent cells, consider using assays that do not require washing steps.[11] | |
| Edge effects in the plate. | To minimize evaporation from the outer wells, fill the outer wells with sterile PBS or media without cells. Ensure the incubator has adequate humidity. | |
| Low absorbance readings | Insufficient cell number. | Optimize the initial cell seeding density. Ensure cells are in the logarithmic growth phase when the assay is performed. |
| MTT reagent not properly dissolved or active. | Ensure the MTT reagent is fully dissolved and protected from light. Prepare fresh reagent if necessary. | |
| Incomplete dissolution of formazan crystals. | Increase the incubation time with the solubilization buffer. Gently pipette up and down to aid dissolution. Ensure the correct solubilization buffer is being used for your cell type. | |
| High background absorbance | Contamination of culture media. | Use fresh, sterile media and reagents. |
| Phenol red in the media. | Use phenol red-free media, as it can interfere with absorbance readings. | |
| Serum interference. | Perform the final MTT incubation in serum-free media. |
Western Blot Analysis
| Problem | Potential Cause | Solution |
| Weak or no signal | Low protein abundance in the sample. | Increase the amount of protein loaded onto the gel. Consider using a positive control lysate known to express the protein of interest.[12] |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage, especially for high molecular weight proteins.[13] | |
| Primary or secondary antibody concentration is too low. | Optimize the antibody concentrations by performing a titration. Increase the incubation time (e.g., overnight at 4°C for the primary antibody).[14][15] | |
| Issues with antibody activity. | Ensure antibodies have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles. | |
| High background | Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature). Try a different blocking agent (e.g., BSA instead of milk, or vice versa), as some antibodies have preferences.[16] |
| Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody. | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations. | |
| Non-specific bands | Primary antibody is not specific. | Use a different, more specific antibody. Validate the antibody using positive and negative controls (e.g., knockout/knockdown cell lines). |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[16] |
Colony Formation Assay
| Problem | Potential Cause | Solution |
| Cells clumping in the center or at the edges of the well | Improper cell plating technique.[17] | After adding the cell suspension, gently swirl the plate in a "figure-eight" or cross pattern to ensure even distribution. Avoid vigorous shaking that can push cells to the edges.[18] |
| Vibration in the incubator. | Place plates in a low-traffic area of the incubator to avoid vibrations that can cause cells to cluster. | |
| Uneven colony size | Inconsistent cell health or plating density. | Ensure you start with a healthy, single-cell suspension. Accurate cell counting is critical.[19] |
| Low number of colonies in control wells | Low plating efficiency of the cell line. | Optimize the number of cells seeded per well for your specific cell line. |
| Harsh media changes. | When changing the media, aspirate and add new media very gently to avoid dislodging cells. Some robust cell lines may not require media changes for the duration of the assay.[17] |
Quantitative Data
Table 1: IC50 Values for this compound in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental/Sensitive IC50 (µM) | Resistant Subline | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | ~5-10 | MCF-7/TamR | >20 | >2-4 |
| T47D | ~5 | T47D-TR | >10 | >2 |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, media composition, and assay duration.
Table 2: Fold Change in Protein Expression in Tamoxifen-Resistant vs. Sensitive Cell Lines
| Protein | Cell Line Model | Fold Change in Resistant Cells | Method |
| HER2 (ErbB2) | T47D-TamR vs. T47D | Significant Increase | Real-Time PCR[1] |
| p-AKT | T47D-TamR vs. T47D | Upregulated | Western Blot |
| Bcl-2 | T47D-TamR vs. T47D | Upregulated | Real-Time PCR[1] |
| BAX | T47D-TamR vs. T47D | Downregulated | Real-Time PCR[1] |
| Cyclin B1 (CCNB1) | T47D-TamR vs. T47D | Moderately Upregulated | Real-Time PCR[1] |
| ERα (ESR1) | T47D-TamR vs. T47D | Significantly Downregulated | Real-Time PCR[1] |
| PTEN | T47D-TamR vs. T47D | 9-fold Downregulation | Real-Time PCR[1] |
| CD44 | T47D-TamR vs. T47D | Higher Expression | Real-Time PCR[1] |
| CD24 | T47D-TamR vs. T47D | Lower Expression | Real-Time PCR[1] |
| CYR61 | MCF-7-TR vs. MCF-7 | Significantly Increased | RT-qPCR[8] |
| S100A4 | MCF-7-TR vs. MCF-7 | Significantly Increased | RT-qPCR[8] |
| ERα | MCF-7-TR vs. MCF-7 | Decreased | RT-qPCR[8] |
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization buffer (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm.
Western Blot Analysis for EGFR and HER2
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR, HER2, p-EGFR, p-HER2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Treatment: Allow cells to adhere overnight, then treat with this compound or vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The media can be changed every 3-4 days if necessary.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Wash off the excess stain, air dry the plates, and count the number of colonies (typically defined as a cluster of >50 cells).
Estrogen Receptor Alpha (ERα) Transcriptional Activity Assay (Luciferase Reporter Assay)
-
Cell Seeding and Transfection: Seed cells (e.g., MCF-7) in a 24- or 96-well plate. Co-transfect the cells with a plasmid containing an Estrogen Response Element (ERE) driving the expression of a luciferase reporter gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with this compound, estradiol (as a positive control), and a vehicle control.
-
Cell Lysis: After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Signaling Pathways and Workflows
Key Signaling Pathways in this compound Resistance
Caption: Key signaling pathways involved in this compound resistance.
Experimental Workflow: Generating and Validating a Tamoxifen-Resistant Cell Line
Caption: Workflow for generating and validating a Tamoxifen-resistant cell line.
References
- 1. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 2. HER2 CROSS TALK AND THERAPEUTIC RESISTANCE IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen resistance [pfocr.wikipathways.org]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. jcancer.org [jcancer.org]
- 6. Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Downregulation of BAG‑1 in T47D cells promotes resistance to tamoxifen via activation of the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Best practices for storing and handling (E)-Tamoxifen powder
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling (E)-Tamoxifen powder, along with troubleshooting advice and frequently asked questions to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
This compound powder should be stored desiccated and protected from light. For long-term stability, storage at -20°C is recommended, which can maintain stability for at least four years.[1][2][3] Storage at 2-8°C is also acceptable for shorter periods, with reported stability for up to two years.[4]
Q2: What are the primary safety concerns when handling this compound powder?
This compound is classified as a hazardous drug.[5][6] It is a known carcinogen and is considered a reproductive hazard.[7][8][9] Pregnant women or those expecting to become pregnant should not handle this chemical in any form.[5][9] It can cause skin and eye irritation, and is harmful if swallowed, inhaled, or absorbed through the skin.[10] Always handle Tamoxifen powder in a chemical fume hood and wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses.[5][9][11]
Q3: What is the difference between Tamoxifen and 4-hydroxytamoxifen (4-OHT)?
Tamoxifen is a selective estrogen receptor modulator (SERM) that is metabolized in the liver to its more active forms, including 4-hydroxytamoxifen (4-OHT).[1][12] 4-OHT is a potent anti-estrogen and is often used in cell culture experiments, particularly for inducible Cre-LoxP and CRISPR-Cas9 systems, because it directly activates the modified estrogen receptor ligand-binding domain.[13] For many in vitro applications, 4-OHT is the preferred compound.
Q4: Can I dissolve this compound in water or PBS?
This compound is practically insoluble in aqueous buffers like PBS.[3][4] To prepare a solution for use in aqueous media, it should first be dissolved in an organic solvent such as ethanol and then diluted with the aqueous buffer of choice.[3] However, the stability of Tamoxifen in aqueous solutions is poor, and it is recommended to prepare these solutions fresh before use and not to store them for more than one day.[1][3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Conditions | Reported Stability |
| Solid Powder | -20°C | Desiccated, protected from light | ≥ 4 years[1][2][3] |
| 2-8°C | Desiccated, protected from light | Up to 2 years[4] | |
| Stock Solution (in Ethanol or DMSO) | -20°C | In single-use aliquots, protected from light | Stable for several months[2][13] |
| -80°C | In single-use aliquots, protected from light | Up to 6 months[14] | |
| Aqueous Working Solution | Room Temperature | Protected from light | Not recommended for storage longer than one day[1][3] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Notes |
| Ethanol | ~20-50 mg/mL[3][14][15] | May require sonication or gentle heating to fully dissolve. Preferred for cell culture applications.[13][14] |
| DMSO | ~2-13.46 mg/mL[1][3][14] | Lower solubility compared to ethanol.[13] |
| Dimethylformamide (DMF) | ~20 mg/mL[3] | |
| Corn Oil | ~20 mg/mL[14] | Used for in vivo (animal) studies. Requires heating and agitation.[12][14][16] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.3 mg/mL in 1:2 ethanol:PBS)[3] | Not recommended for preparing stock solutions.[13] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution for Cell Culture
Materials:
-
This compound powder (MW: 371.51 g/mol )
-
Absolute ethanol or DMSO
-
Sterile, light-protected tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.715 mg of this compound powder.
-
Weighing: Carefully weigh the Tamoxifen powder in a chemical fume hood and transfer it to a sterile, light-protected tube.
-
Dissolution: Add 1 mL of absolute ethanol or DMSO to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.[13]
-
Sterilization: For cell culture use, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected container.[13]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[13][17]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[13][14]
Protocol 2: Preparation of 20 mg/mL this compound Solution for Animal Studies
Materials:
-
This compound powder
-
Ethanol (optional, for initial dissolution)[18]
-
Sterile 50 mL conical tube or scintillation vial
-
Incubator or water bath
-
Rocker or shaker
-
Vortexer
Procedure:
-
Weighing: In a chemical fume hood, weigh out the desired amount of Tamoxifen powder (e.g., 100 mg) and place it in a sterile conical tube or vial.[16]
-
Adding Oil: Add the appropriate volume of corn oil to achieve the final concentration (e.g., for 100 mg of Tamoxifen, add 5 mL of corn oil for a 20 mg/mL solution).[16]
-
Protection from Light: Wrap the tube or vial in aluminum foil to protect it from light.[12][16]
-
Dissolution: Place the mixture on a rocker or shaker in an incubator at 37°C for several hours to overnight to ensure complete dissolution.[12][16] The solution should be clear with no visible precipitate. Frequent vortexing can help break up clumps.[16]
-
Storage: Store the solution at 4°C for up to one month.[16] Warm to room temperature or 37°C and vortex well before each use.[12][18]
Troubleshooting Guide
Q: My this compound solution in DMSO has formed a precipitate after being stored at -20°C. What should I do?
A: Precipitation of Tamoxifen in DMSO upon freezing is a common issue.[2] To redissolve the precipitate, gently warm the vial to 37°C and vortex or shake it until the solution becomes clear.[2] It is critical to ensure all the precipitate has redissolved before use to ensure accurate dosing. To avoid this, consider using ethanol as the solvent, as it generally has better solubility for Tamoxifen and its derivatives.[13]
Q: I am not observing the expected biological effect in my cell culture experiment after treatment with Tamoxifen.
A: There are several potential reasons for this:
-
Compound Inactivity: Ensure you are using the correct compound. For many inducible systems (like CreER), the active metabolite 4-hydroxytamoxifen (4-OHT) is required for efficient activation, as Tamoxifen itself may not be effectively metabolized by cells in culture.[13]
-
Degradation: this compound and its solutions are light-sensitive.[4][13][19] Ensure that the powder and all solutions have been consistently protected from light. Prepare fresh working solutions from a frozen stock aliquot for each experiment.
-
Isomerization: In solution, the more biologically active Z-isomer can convert to the less active E-isomer over time, especially when exposed to light or elevated temperatures.[13][20] Using freshly prepared solutions and proper storage helps minimize this.
-
Cell Line Resistance: Some cell lines can develop resistance to Tamoxifen over time, for instance, by increasing the expression of drug efflux pumps.[12]
Q: I'm seeing unexpected or off-target effects in my animal experiments, even in the control group treated with Tamoxifen.
A: Tamoxifen can have biological effects independent of its intended target (e.g., Cre recombinase activation).[12][21] These effects can persist for weeks after the last dose.[12][22] For example, Tamoxifen administration has been shown to decrease serum cholesterol and increase hepatic lipid accumulation in mouse models of atherosclerosis.[21][22] It is crucial to include a control group of wild-type animals treated with both the vehicle (e.g., corn oil) and Tamoxifen to account for these off-target effects in your experimental design.[12]
Q: I am observing inefficient Cre-LoxP recombination in my target tissue after Tamoxifen administration.
A: Inefficient recombination can be due to several factors:
-
Dosage and Duration: The dose and duration of Tamoxifen administration may need to be optimized for your specific mouse strain and target tissue.
-
Metabolism: The conversion of Tamoxifen to its active metabolite, 4-OHT, can vary between tissues.[12] Tissues like the brain may have lower levels of active metabolites, leading to poor recombination efficiency.[23] Increasing the Tamoxifen dosage may be necessary in such cases.[23]
-
Route of Administration: The method of administration (e.g., intraperitoneal injection vs. oral gavage) can influence the bioavailability and metabolism of Tamoxifen.
-
Solution Quality: Ensure the Tamoxifen solution was properly prepared, with the compound fully dissolved, before administration.
Visualizations
Caption: A generalized workflow for preparing this compound stock solution and its use in cell culture experiments.
Caption: Troubleshooting flowchart for unexpected results in this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Tamoxifen | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 16. mskcc.org [mskcc.org]
- 17. benchchem.com [benchchem.com]
- 18. kottmannlab.ccny.cuny.edu [kottmannlab.ccny.cuny.edu]
- 19. depts.washington.edu [depts.washington.edu]
- 20. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 21. ahajournals.org [ahajournals.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: (E)-Tamoxifen Stability in Solution
For researchers, scientists, and drug development professionals utilizing (E)-Tamoxifen, maintaining its isomeric purity in solution is critical for experimental accuracy and reproducibility. The less active (Z)-isomer can form under common laboratory conditions, potentially confounding results. This guide provides troubleshooting advice and frequently asked questions to help you prevent the isomerization of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization?
This compound can convert into its geometric isomer, (Z)-Tamoxifen. This process, known as isomerization, can be triggered by exposure to light and elevated temperatures. The two isomers can have different biological activities, making it crucial to control their relative amounts in experimental solutions.
Q2: Why is it important to prevent the isomerization of this compound?
The (E)- and (Z)-isomers of Tamoxifen can exhibit different pharmacological effects. For instance, in the context of its active metabolites like 4-hydroxytamoxifen (4-OHT), the (Z)-isomer is a potent antiestrogen, while the (E)-isomer is considered to have weaker antiestrogenic or even partial estrogenic activity.[1] Therefore, the presence of the (Z)-isomer as an impurity can lead to inaccurate and misleading experimental outcomes.
Q3: What are the primary factors that cause this compound to isomerize in solution?
The main culprits behind this compound isomerization are:
-
Light: Exposure to light, particularly UV light, is a major driver of photoisomerization.[1][2][3]
-
Temperature: Elevated temperatures can accelerate the rate of isomerization.[1][4]
-
Solvent: While less quantified in publicly available literature, the solvent system can influence the stability of Tamoxifen isomers.
-
pH: The pH of the solution may also play a role in the stability of Tamoxifen, although detailed quantitative data on its effect on isomerization is limited.
Q4: How should I store my this compound solutions to minimize isomerization?
To ensure the stability of your this compound solutions, adhere to the following storage guidelines:
-
Protect from light: Always store solutions in amber-colored vials or wrap clear vials completely in aluminum foil.[2]
-
Low temperature storage: For short-term storage (up to a week), refrigeration at 4°C is recommended. For longer-term storage, freezing at -20°C is advisable.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can potentially affect stability, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q5: Are there any chemical stabilizers I can add to my this compound solution?
Yes, studies have explored the use of antioxidants as chemical stabilizers to mitigate degradation. Ascorbic acid and quercetin have been shown to have a protective effect against the photodegradation of Tamoxifen in solution.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or unexpected experimental results. | Isomerization of this compound to (Z)-Tamoxifen. | 1. Verify Isomeric Purity: Analyze your stock and working solutions using HPLC or LC-MS/MS to determine the ratio of (E)- to (Z)-isomers. 2. Review Storage Conditions: Ensure solutions are protected from light and stored at the correct temperature. 3. Prepare Fresh Solutions: If isomerization is confirmed or suspected, prepare fresh solutions from a solid this compound source. |
| Precipitate observed in refrigerated or frozen solutions. | Poor solubility or precipitation upon cooling. | 1. Warm Solution: Before use, gently warm the solution to room temperature or 37°C to redissolve any precipitate. 2. Vortexing/Sonication: Mix the solution thoroughly by vortexing or brief sonication to ensure homogeneity. 3. Consider Solvent: If precipitation is a persistent issue, re-evaluate the solvent choice for your desired concentration. |
| Discoloration of the solution. | Degradation of Tamoxifen. | 1. Discard Solution: Do not use discolored solutions, as this indicates chemical degradation. 2. Prepare Fresh Solution: Make a new solution following all recommended handling and storage procedures. 3. Investigate Contamination: Ensure the solvent and storage containers are clean and free of contaminants that could accelerate degradation. |
Data Presentation
The following table summarizes the photodegradation of Tamoxifen in ethanol under different packaging conditions, highlighting the importance of light protection.
| Packaging Material | Time for 33% Degradation (t0.33) in Ethanol |
| Quartz Cuvette | ~1 hour |
| Clear Borosilicate Glass | ~1 hour |
| Amber Glass Vial | > 31 days |
This data is derived from a study on the photodegradation of Tamoxifen and illustrates the significant protective effect of amber glass against light-induced degradation.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Corn Oil (for in vivo studies)
This protocol is a common method for preparing Tamoxifen for administration to animals.
Materials:
-
This compound powder
-
Corn oil (sterile)
-
Sterile 15 mL or 50 mL conical tube
-
Aluminum foil
-
Vortex mixer
-
Incubator or water bath at 37°C
Procedure:
-
Weigh the desired amount of this compound powder and place it in the sterile conical tube.
-
Add the appropriate volume of sterile corn oil to achieve the target concentration (e.g., 20 mg/mL).
-
Tightly cap the tube and wrap it completely in aluminum foil to protect it from light.
-
Vortex the mixture vigorously for 1-2 minutes to initially disperse the powder.
-
Place the tube in an incubator or water bath at 37°C overnight. Occasional vortexing during this time can aid dissolution.
-
The following day, visually inspect the solution to ensure all the Tamoxifen has dissolved and the solution is clear.
-
Store the stock solution at 4°C for up to one week or at -20°C for longer-term storage.
-
Before use, warm the solution to 37°C and vortex to ensure homogeneity.
Protocol 2: Analysis of (E)- and (Z)-Tamoxifen Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation and quantification of Tamoxifen isomers. Specific parameters may need to be optimized for your instrument and column.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound and (Z)-Tamoxifen analytical standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Sample vials
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 70:30 v/v). Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape. Degas the mobile phase before use.
-
Standard Preparation: Prepare individual stock solutions of (E)- and (Z)-Tamoxifen standards in the mobile phase. From these, create a mixed standard solution containing known concentrations of both isomers.
-
Sample Preparation: Dilute your Tamoxifen solution sample with the mobile phase to a concentration within the linear range of the assay.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 240 nm).
-
Inject the mixed standard solution to determine the retention times for the (E) and (Z) isomers.
-
Inject your prepared sample.
-
-
Data Analysis: Integrate the peak areas for the (E) and (Z) isomers in your sample chromatogram. Calculate the percentage of each isomer based on the peak areas.
Visualizations
Caption: Factors influencing the isomerization and degradation of this compound.
References
- 1. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of the isomeric configuration and impurities of (Z)-endoxifen by 2D NMR, high resolution LC⬜MS, and quantitative HPLC analysis [pubmed.ncbi.nlm.nih.gov]
Addressing weight loss in mice during (E)-Tamoxifen treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering weight loss in mice during (E)-Tamoxifen treatment.
Frequently Asked Questions (FAQs)
Q1: Is weight loss an expected side effect of Tamoxifen treatment in mice?
Yes, weight loss is a commonly expected side effect of tamoxifen administration in mice.[1] Anorexia, body condition loss, and subsequent weight loss are anticipated adverse effects.[1] An initial reduction in food intake is often observed when mice are started on a tamoxifen diet, and a weight loss of around 10% is common.[1]
Q2: What are the primary causes of tamoxifen-induced weight loss in mice?
The weight loss observed during tamoxifen treatment can be attributed to several factors:
-
Anorexia and Reduced Food Intake: Tamoxifen can cause a decrease in appetite, leading to reduced food consumption, especially when administered in the diet.[1]
-
Metabolic Changes: Tamoxifen, a selective estrogen receptor modulator (SERM), can influence lipid and glucose metabolism.[2][3] It has been shown to decrease fat mass, alter the expression of genes involved in lipid metabolism, and improve glucose and insulin tolerance.[4] Some studies report that tamoxifen can induce browning of subcutaneous adipose tissue, which increases thermogenesis.[2][5]
-
Gastrointestinal Toxicity: High doses of tamoxifen can lead to gastrointestinal issues, including apoptosis of gastric parietal cells, which can affect digestion and nutrient absorption.[6][7]
-
General Toxicity: At high concentrations, tamoxifen can have toxic effects, leading to various cellular abnormalities in the stomach, intestines, and liver, which can contribute to poor health and weight loss.[6]
Q3: How much weight loss is considered acceptable, and when should I intervene?
A weight loss of up to 10% is common and generally considered acceptable.[1] However, if a mouse loses more than 15% of its initial body weight, it is crucial to stop tamoxifen administration and provide supportive care, such as nutritional supplements (e.g., diet gels), until the body weight returns to baseline.[1] Continuous monitoring is essential.
Troubleshooting Guide
Issue: Significant weight loss (>15%) is observed in my mice after starting Tamoxifen treatment.
This guide provides a stepwise approach to troubleshoot and mitigate excessive weight loss in mice during tamoxifen administration.
Step 1: Review and Optimize Tamoxifen Administration Protocol
The method of tamoxifen delivery can significantly impact its side effects. Consider the following adjustments:
-
Administration Route:
-
Dietary Admixture: This is often the recommended route as it reduces handling stress and provides a more sustained release, minimizing peak plasma levels.[1][8] However, palatability can be an issue.
-
Oral Gavage (PO): Allows for precise dosing but can be stressful for the animals.
-
Intraperitoneal (IP) Injection: Also allows for precise dosing but can be more stressful and may lead to higher peak concentrations and increased toxicity.[9]
-
Palatable Formulations: To encourage voluntary consumption and reduce stress, consider mixing tamoxifen with sweetened condensed milk or other palatable vehicles.[10][11][12]
-
-
Dosage and Schedule:
-
Dose Reduction: High doses of tamoxifen (up to 100 mg/kg) are often cited in the literature but may not be necessary for efficient gene recombination and can increase toxicity.[1][5] It is recommended to perform a pilot study to determine the minimum effective dose for your specific mouse model and target organ.[1] A starting dose of around 70 mg/kg has been suggested as having low toxicity.[13]
-
Gradual Acclimation (for dietary administration):
-
Option 1: Mix tamoxifen-containing pellets with regular feed for 3-4 days, gradually increasing the proportion of tamoxifen pellets over 5-7 days.[1][8]
-
Option 2: Feed tamoxifen diet on weekdays and regular diet on weekends.[1][8][14]
-
Option 3: For longer treatments, alternate between two weeks of tamoxifen diet and one week of regular diet.[1][8]
-
-
Step 2: Implement Supportive Care and Monitoring
Close monitoring and supportive care are critical to manage weight loss.
-
Body Weight Monitoring:
-
Nutritional Support:
-
Animal Welfare Assessment:
-
Conduct regular animal welfare assessments, monitoring for signs of distress beyond weight loss, such as changes in posture, activity, and grooming.
-
Step 3: Consider Mouse Strain and Sex Differences
The response to tamoxifen can vary between different mouse strains and between sexes.
-
Strain Differences: Some mouse strains may be more reluctant to eat the tamoxifen diet or may exhibit different metabolic responses.[8][15]
-
Sex Differences: Female mice may be more susceptible to tamoxifen-induced changes in adipose tissue and thermogenesis compared to males, even at low doses.[5]
Step 4: Evaluate Potential for Tamoxifen-Independent Effects
In Cre-Lox systems, it's important to distinguish between the effects of tamoxifen itself and the effects of the genetic modification.
-
Control Groups: Always include appropriate control groups in your experimental design:
-
Wild-type mice treated with tamoxifen.
-
Cre-expressing mice treated with the vehicle (e.g., corn oil).
-
Untreated Cre-expressing mice.
-
This will help to isolate the effects of tamoxifen from the effects of Cre-recombinase activity or the genetic knockout itself.[2]
Quantitative Data Summary
Table 1: Common Tamoxifen Dosages and Administration Routes
| Administration Route | Typical Dosage Range (mg/kg/day) | Frequency | Vehicle | Notes |
| Dietary Admixture | 40 - 80 | Continuous | Commercial Chow | Recommended to try first; may cause initial food aversion.[1][8] |
| Intraperitoneal (IP) Injection | 25 - 100 | Daily for 3-5 days | Corn Oil / Sunflower Oil | Allows for precise dosing but can be stressful and may have higher toxicity.[5][6][9] |
| Oral Gavage (PO) | 75 - 100 | Daily for 5 days | Corn Oil | Precise dosing but stressful.[16][17] |
| Palatable Formulations | 80 | Single dose or daily | Sweetened Milk Emulsion | Encourages voluntary consumption, less stressful.[11] |
Table 2: Expected Weight Loss and Intervention Thresholds
| Parameter | Value | Recommendation |
| Common Weight Loss | ~10% | Monitor closely.[1] |
| Intervention Threshold | >15% | Stop tamoxifen administration and provide supportive care.[1] |
| Maximum Recommended Dose (per adult mouse) | 2 mg | To minimize adverse effects.[1] |
Experimental Protocols
Protocol 1: Preparation of Tamoxifen for Intraperitoneal Injection
-
Materials:
-
Tamoxifen powder (e.g., Sigma-Aldrich)
-
Corn oil or sunflower oil (sterile)
-
Sterile 15 mL conical tube
-
Rotating wheel or sonicator
-
Syringes and needles (e.g., 21-gauge)
-
-
Procedure:
-
Weigh the desired amount of tamoxifen powder.
-
In a sterile conical tube, add the tamoxifen powder to the appropriate volume of corn oil to achieve the desired final concentration (e.g., 10-20 mg/mL).
-
Tamoxifen does not readily dissolve in oil. To suspend the powder, place the tube on a rotating wheel overnight at room temperature or use a bath sonicator at 37-55°C.[6][18]
-
Protect the solution from light.
-
Before injection, warm the solution to room temperature or 37°C and mix well to ensure a uniform suspension.
-
Administer the appropriate volume to the mouse via intraperitoneal injection into the lower abdomen.
-
Protocol 2: Acclimation to Tamoxifen Diet
-
Materials:
-
Standard rodent chow
-
Tamoxifen-containing chow (e.g., 400 mg/kg)
-
-
Procedure:
-
Days 1-3: Provide a 75:25 mixture of standard chow to tamoxifen chow.
-
Days 4-6: Provide a 50:50 mixture of standard chow to tamoxifen chow.
-
Days 7-9: Provide a 25:75 mixture of standard chow to tamoxifen chow.
-
Day 10 onwards: Provide 100% tamoxifen chow.
-
Monitor food intake and body weight daily during the acclimation period.
-
Visualizations
Caption: Workflow for managing mouse weight during tamoxifen treatment.
Caption: Tamoxifen's impact on metabolic pathways leading to weight loss.
References
- 1. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 2. Tamoxifen affects glucose and lipid metabolism parameters, causes browning of subcutaneous adipose tissue and transient body composition changes in C57BL/6NTac mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. Even a Low Dose of Tamoxifen Profoundly Induces Adipose Tissue Browning in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tamoxifen induces rapid, reversible atrophy and metaplasia in mouse stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. queensu.ca [queensu.ca]
- 9. researchgate.net [researchgate.net]
- 10. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. insights.envigo.com [insights.envigo.com]
- 15. frontiersin.org [frontiersin.org]
- 16. clearh2o.com [clearh2o.com]
- 17. researchgate.net [researchgate.net]
- 18. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of (E)-Tamoxifen in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the adverse effects of (E)-Tamoxifen in long-term experimental studies.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during long-term studies involving this compound.
Endometrial & Uterine Health
Question: We are observing uterine thickening and suspect endometrial hyperplasia in our animal models after long-term Tamoxifen administration. How can we investigate and manage this?
Answer:
Uterine thickening is a known consequence of Tamoxifen's partial agonist activity on estrogen receptors in the endometrium. It is crucial to monitor and characterize these changes to distinguish between benign hyperplasia and progression to malignancy.
Troubleshooting Steps:
-
In Vivo Imaging: Utilize high-frequency ultrasound to longitudinally monitor uterine size and endometrial thickness in your animal models. This non-invasive technique allows for repeated measurements over the course of the study.
-
Histopathological Analysis: At scheduled endpoints, collect uterine tissue for histopathological examination. This is the gold standard for diagnosing endometrial hyperplasia and identifying any cellular atypia.
-
Molecular Analysis: Investigate the underlying signaling pathways. Tamoxifen has been shown to activate the PI3K signaling pathway in uterine cells, which can drive proliferation.[1][2][3][4][5] Consider performing immunohistochemistry (IHC) for markers of PI3K pathway activation (e.g., p-Akt) and cell proliferation (e.g., Ki-67).
-
Co-administration of PI3K Inhibitors: To mitigate endometrial proliferation, consider the co-administration of a PI3K inhibitor. Preclinical studies have shown that PI3K inhibitors can abrogate Tamoxifen-induced uterine cell proliferation.[3]
Experimental Protocol: See Protocol for Histopathological Evaluation of Tamoxifen-Induced Endometrial Changes in Rodents.
Vasomotor Instability (Hot Flashes)
Question: Our animal models are exhibiting signs of vasomotor instability (e.g., sudden changes in tail skin temperature), analogous to hot flashes. How can we quantify and manage this?
Answer:
Tamoxifen-induced hot flashes are a common adverse effect. In rodent models, this can be assessed by measuring changes in tail skin temperature, which reflects peripheral vasodilation.
Troubleshooting Steps:
-
Temperature Monitoring: Employ telemetric probes or infrared thermography to continuously monitor core body and tail skin temperature. A sudden increase in tail skin temperature relative to core body temperature can be indicative of a hot flash.
-
Pharmacological Intervention: The antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), has been shown to be effective in reducing hot flashes.[6][7] Consider administering venlafaxine to a cohort of your animal models to assess its efficacy in mitigating the observed temperature fluctuations.
-
Non-Pharmacological Approaches: Studies in humans suggest that acupuncture may be an effective non-pharmacological intervention for hot flashes.[8][9] While more challenging to implement in animal models, this could be a potential area for investigation.
Experimental Protocol: See Protocol for Inducing and Measuring Hot Flashes in Mouse Models of Tamoxifen Treatment.
Thromboembolic Events
Question: We are concerned about the potential for thromboembolic events in our long-term Tamoxifen studies. How can we monitor for this and what are the known risk factors?
Answer:
Tamoxifen is associated with an increased risk of venous thromboembolism (VTE).[10][11][12][13] Monitoring for this in preclinical models is essential for assessing the safety profile of long-term administration.
Troubleshooting Steps:
-
Coagulation Profile Analysis: At regular intervals, collect blood samples to analyze a panel of coagulation factors. Tamoxifen can affect levels of proteins involved in the coagulation cascade.[14]
-
Genetic Screening: In human studies, the Factor V Leiden mutation has been associated with an increased risk of thromboembolism in women taking Tamoxifen.[15] If using transgenic models with a humanized coagulation system, screening for relevant genetic variants may be informative.
-
Histological Examination: At necropsy, carefully examine the lungs for any evidence of pulmonary emboli and the deep veins of the limbs for thrombi.
Experimental Protocol: See Protocol for Assessing Tamoxifen-Induced Thromboembolic Events in Preclinical Models.
Mood and Behavioral Changes
Question: We have observed behaviors in our animal models that may suggest anxiety or depression following chronic Tamoxifen exposure. How can we systematically assess and understand these changes?
Answer:
Tamoxifen can cross the blood-brain barrier and has been associated with mood changes, including depression and anxiety.[16][17][18] These effects are thought to be mediated by its blockade of estrogen receptors in brain regions that regulate mood and its influence on neurotransmitter systems like serotonin and norepinephrine.[8][16]
Troubleshooting Steps:
-
Standardized Behavioral Testing: Employ a battery of validated behavioral tests to assess anxiety- and depression-like behaviors in your animal models. Common tests include the open field test, elevated plus maze, and forced swim test.[2][7][16][19]
-
Neurochemical Analysis: Following behavioral testing, brain tissue can be collected to analyze neurotransmitter levels (e.g., serotonin, dopamine) in key brain regions like the hippocampus and amygdala.
-
Pharmacological Intervention: In a subset of animals, consider co-administration of an antidepressant, such as venlafaxine, which has been shown to prevent acute Tamoxifen-induced depression in a case study.[20]
Experimental Protocol: See Preclinical Protocol for Assessing Mood Changes in Mice on Long-Term Tamoxifen.
Vaginal Atrophy and Dryness
Question: Our female animal models on long-term Tamoxifen are showing signs of vaginal atrophy. How can we quantify this and test potential treatments?
Answer:
Tamoxifen can have anti-estrogenic effects on the vaginal epithelium, leading to atrophy and dryness.
Troubleshooting Steps:
-
Histological Assessment: Collect vaginal tissue for histological analysis to assess epithelial thickness and cellular morphology.
-
Vaginal Moisture Measurement: A method using calibrated filter paper has been developed to objectively measure vaginal moisture in mice.[14][20][21]
-
Topical Interventions: Evaluate the efficacy of non-hormonal vaginal moisturizers. Studies in women have shown that these can be effective in alleviating symptoms.[22][23][24][25]
Experimental Protocol: See Step-by-Step Protocol for Evaluating Vaginal Moisturizer Efficacy for Tamoxifen-Induced Vaginal Atrophy in Mice.
Data Presentation: Quantitative Efficacy of Management Strategies
The following tables summarize the quantitative data on the efficacy of various interventions for managing the adverse effects of this compound.
Table 1: Management of Tamoxifen-Induced Hot Flashes
| Intervention | Dosage/Regimen | Efficacy Metric | Result | Citation(s) |
| Pharmacological | ||||
| Venlafaxine | 37.5 mg/day | Median reduction in hot flash score | 37% | [6] |
| Venlafaxine | 75 mg/day | Median reduction in hot flash score | 61% | [6] |
| Venlafaxine | 150 mg/day | Median reduction in hot flash score | 61% | [6] |
| Gabapentin | 900 mg/day | Reduction in hot flash score | 66% (similar to Venlafaxine 75 mg/day) | [9] |
| Clonidine | 0.15 mg/day | Reduction in hot flash frequency | Less effective than Venlafaxine 75 mg/day | [19] |
| Non-Pharmacological | ||||
| Acupuncture | N/A | Standardized Mean Difference (SMD) vs. no treatment/waitlist | -16.05 | [8][9] |
| Lifestyle Changes | N/A | Standardized Mean Difference (SMD) vs. no treatment/waitlist | -11.28 | [8] |
Table 2: Management of Tamoxifen-Induced Vaginal Dryness
| Intervention | Active Ingredient | Efficacy Metric | Result | Citation(s) |
| Vaginal Moisturizer | Non-hormonal cream | Reduction in subjective symptoms (dryness, burning, itching) | Statistically significant improvement at day 28 | [24] |
| Vitamin D & E Suppositories | Vitamin D and E | Improvement in Vaginal Maturation Index (VMI) | Statistically significant increase in VMI at 8 weeks | [21] |
| Hyaluronic Acid Injection | Hyaluronic acid, antioxidants, amino acids | Improvement in symptoms of dryness and dyspareunia | Significant clinical improvement reported |
Experimental Protocols
Protocol for Histopathological Evaluation of Tamoxifen-Induced Endometrial Changes in Rodents
-
Animal Model: Ovariectomized female rats or mice to mimic a postmenopausal state.
-
Tamoxifen Administration: Administer this compound (e.g., 2.5 µ g/mouse ) via oral gavage or subcutaneous injection daily for the desired study duration (e.g., 6-12 months).
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the entire uterus.
-
Gross Examination: Record the uterine weight and examine for any visible abnormalities such as polyps.
-
Fixation and Processing: Fix the uterine tissue in 10% neutral buffered formalin for 24 hours. Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Histopathological Evaluation: A board-certified veterinary pathologist should evaluate the slides for:
-
Endometrial thickness
-
Glandular and stromal proliferation
-
Presence of hyperplasia (simple, complex, with or without atypia)
-
Evidence of metaplasia or carcinoma
-
-
Immunohistochemistry (Optional): Perform IHC for markers such as Ki-67 (proliferation), p-Akt (PI3K pathway activation), and estrogen receptor alpha (ERα).
Protocol for Inducing and Measuring Hot Flashes in Mouse Models of Tamoxifen Treatment
-
Animal Model: Ovariectomized female mice.
-
Tamoxifen Administration: Administer Tamoxifen daily for a period sufficient to induce thermal dysregulation (e.g., 10 days).
-
Temperature Measurement:
-
Implant telemetric probes to measure core body temperature.
-
Use an infrared thermal camera to measure tail skin temperature.
-
-
Data Acquisition: Record core body and tail skin temperatures continuously.
-
Hot Flash Identification: A hot flash is typically identified as a rapid and transient increase in tail skin temperature that is not accompanied by a corresponding increase in core body temperature.
-
Efficacy of Intervention (e.g., Venlafaxine):
-
Establish a baseline of hot flash frequency and magnitude in Tamoxifen-treated mice.
-
Administer the test compound (e.g., venlafaxine) and continue temperature monitoring.
-
Compare the frequency and magnitude of hot flashes before and after the intervention.
-
Protocol for Assessing Tamoxifen-Induced Thromboembolic Events in Preclinical Models
-
Animal Model: Use a mouse model that is susceptible to thrombosis, or a model with a humanized coagulation system.
-
Tamoxifen Administration: Administer Tamoxifen for the desired long-term duration.
-
Blood Collection: Collect blood samples via retro-orbital bleeding or cardiac puncture at specified time points.
-
Coagulation Assays: Perform a panel of coagulation assays including:
-
Prothrombin Time (PT)
-
Activated Partial Thromboplastin Time (aPTT)
-
Fibrinogen levels
-
Levels of specific clotting factors (e.g., Protein C, Protein S, Antithrombin III)
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a thorough necropsy.
-
Carefully examine the lungs for any gross evidence of pulmonary emboli.
-
Collect lung and deep venous tissue from the limbs for histological examination to identify any microthrombi.
-
Preclinical Protocol for Assessing Mood Changes in Mice on Long-Term Tamoxifen
-
Animal Model: Female C57BL/6 mice.
-
Tamoxifen Administration: Administer Tamoxifen or vehicle control for an extended period (e.g., six weeks).
-
Behavioral Testing (perform in the following order to minimize stress):
-
Open Field Test: To assess locomotor activity and anxiety-like behavior (time spent in the center vs. periphery).
-
Elevated Plus Maze: To further assess anxiety-like behavior (time spent in open vs. closed arms).
-
Forced Swim Test: To assess depression-like behavior (immobility time).
-
-
Data Analysis: Compare the behavioral parameters between the Tamoxifen-treated and vehicle-treated groups.
-
Neurochemical Analysis (Optional): Following the final behavioral test, euthanize the animals and dissect brain regions of interest (e.g., hippocampus, prefrontal cortex, amygdala) for analysis of neurotransmitter levels (e.g., serotonin, norepinephrine, dopamine) by HPLC.
Step-by-Step Protocol for Evaluating Vaginal Moisturizer Efficacy for Tamoxifen-Induced Vaginal Atrophy in Mice
-
Animal Model: Ovariectomized female mice.
-
Induction of Atrophy: Administer Tamoxifen daily to induce vaginal atrophy.
-
Baseline Assessment:
-
Vaginal Lavage: Collect vaginal cells via lavage and stain with crystal violet to assess the cellular composition (predominance of parabasal cells indicates atrophy).
-
Vaginal Moisture Measurement: Use calibrated filter paper strips inserted into the vagina for a set time (e.g., 5 minutes) to measure moisture levels.
-
-
Treatment: Apply a non-hormonal vaginal moisturizer intravaginally to the treatment group daily for a specified period (e.g., 2-4 weeks). The control group receives a placebo gel.
-
Follow-up Assessments: Repeat the vaginal lavage and moisture measurements at regular intervals during the treatment period and at the end of the study.
-
Histopathology: At the end of the study, collect vaginal tissue for H&E staining to assess epithelial thickness and keratinization.
-
Data Analysis: Compare the changes in cellular composition, moisture levels, and epithelial thickness between the moisturizer-treated and placebo-treated groups.
Mandatory Visualizations
Signaling Pathways
References
- 1. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 2. Verifying connection [scholarship.tricolib.brynmawr.edu]
- 3. BioKB - Relationship - Tamoxifen - activates - Hyperplasia [biokb.lcsb.uni.lu]
- 4. Tamoxifen induces PI3K activation in uterine cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tamoxifen induces PI3K activation in uterine cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of nonestrogenic hot flash therapies among women stratified by breast cancer history and tamoxifen use: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nonhormonal Hot Flash Management for Breast Cancer Survivors: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonhormonal Hot Flash Management for Breast Cancer Survivors: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tamoxifen and risk of idiopathic venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-world assessment of thromboembolic risk associated with tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of a Vaginal Atrophy Rat Model and its Application in Pharmacodynamic Evaluation [slarc.org.cn]
- 13. Use of calibrated filter paper to evaluate vaginal moisture in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Examining Neurokinin Signaling in Etiology of Tamoxifen Induced Hot Flashes [escholarship.org]
- 15. Behavioral and transcriptomic effects of the cancer treatment tamoxifen in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adverse effects of non-hormonal pharmacological interventions in breast cancer survivors, suffering from hot flashes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuropsychiatric Effects of Tamoxifen: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Behavioral and transcriptomic effects of the cancer treatment tamoxifen in mice [frontiersin.org]
- 19. Evaluating vaginal moisture in mice with calibrated filter paper - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy of nonestrogenic hot flash therapies among women stratified by breast cancer history and tamoxifen use: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 23. Modulation of JAK-STAT Signaling by LNK: A Forgotten Oncogenic Pathway in Hormone Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Facebook [cancer.gov]
- 25. The Effects of Pharmacological and Non-Pharmacological Interventions on Symptom Management and Quality of Life among Breast Cancer Survivors Undergoing Adjuvant Endocrine Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of (E)-Tamoxifen In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic agent reaches and interacts with its intended molecular target within a living organism is a cornerstone of successful drug development. For (E)-Tamoxifen, a selective estrogen receptor modulator (SERM), demonstrating in vivo engagement of the estrogen receptor (ER) is critical to understanding its pharmacological activity and predicting clinical efficacy. This guide provides an objective comparison of key methodologies for validating the in vivo target engagement of this compound, complete with experimental data and detailed protocols.
Comparison of In Vivo Target Engagement Validation Methods
The selection of an appropriate method for validating the in vivo target engagement of this compound depends on various factors, including the specific research question, available resources, and the desired quantitative output. The three primary methods discussed are Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Pharmacodynamic (PD) Biomarker Analysis.
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA) | Pharmacodynamic (PD) Biomarker Analysis |
| Principle | Non-invasive imaging technique that quantifies the distribution of a radiolabeled ligand that competes with the drug for target binding.[1] | Measures the thermal stabilization of the target protein upon drug binding in tissues or cells.[2] | Measures downstream biological changes resulting from the drug's interaction with its target.[3] |
| Tamoxifen Application | Utilizes radiolabeled estrogen analogs, such as 18F-Fluoroestradiol (18F-FES), to visualize and quantify ER occupancy by Tamoxifen.[1][4][5] | Can be applied to tissue samples from Tamoxifen-treated animals or patients to directly measure the binding of Tamoxifen to the estrogen receptor.[2][3] | Involves quantifying changes in the expression of ER-regulated genes or proteins, such as the proliferation marker Ki-67, following Tamoxifen treatment.[6][7] |
| Advantages | - Non-invasive, allowing for longitudinal studies in the same subject.- Provides quantitative, whole-body imaging of target engagement.- High sensitivity and specificity for ER.[4][5] | - Directly measures the physical interaction between the drug and its target in a native cellular environment.[2]- Does not require modification of the drug.- Can be adapted for high-throughput screening.[3] | - Provides a functional readout of target engagement.- Can be performed on readily accessible tissues (e.g., tumor biopsies).- Relatively cost-effective compared to imaging techniques. |
| Limitations | - Requires specialized and expensive imaging equipment and radiotracer synthesis.[8]- Exposure to ionizing radiation.- Spatial resolution may be insufficient to resolve microscopic tumor heterogeneity.[8] | - Requires tissue lysis, providing only a snapshot in time.- Can be challenging for membrane proteins or proteins with low abundance.- Results can be influenced by factors other than direct target binding.[9] | - Indirect measure of target engagement.- Biomarker must be rigorously validated to ensure it reflects target modulation.- Biomarker expression can be influenced by other pathways.[10][11][12] |
| Quantitative Data | Sensitivity: 81–94%Specificity: 78–95% for detecting ER-positive lesions with 18F-FES PET.[5] | Data is typically presented as a thermal shift (ΔTm) or as dose-response curves. Quantitative proteomics can provide broad off-target analysis. | Ki-67 reduction: A significant decrease in the percentage of Ki-67 positive cells is observed in ER-positive breast cancer patients treated with tamoxifen.[6][13][14] For example, one study showed a reduction in mean Ki-67 staining from 24.69% to 10.43% after 14 days of low-dose tamoxifen.[13] |
Experimental Protocols
Positron Emission Tomography (PET) with 18F-Fluoroestradiol (18F-FES)
This protocol describes a typical preclinical PET imaging study to assess ER occupancy by this compound in a xenograft mouse model.
Materials:
-
18F-FES radiotracer
-
Tumor-bearing mice (e.g., with ER-positive MCF-7 xenografts)
-
This compound
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Dose calibrator
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature.
-
Baseline Scan: Administer a bolus of 18F-FES (typically 3.7–7.4 MBq) via tail vein injection. After an uptake period (e.g., 60 minutes), perform a whole-body PET/CT scan.[15][16]
-
Tamoxifen Administration: Treat the mouse with this compound at the desired dose and schedule.
-
Follow-up Scan: At the end of the treatment period, repeat the 18F-FES PET/CT scan under the same conditions as the baseline scan.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT scans for anatomical reference. Draw regions of interest (ROIs) over the tumor and other relevant tissues to quantify the standardized uptake value (SUV).
-
Target Occupancy Calculation: Compare the tumor SUV between the baseline and follow-up scans. A significant reduction in 18F-FES uptake in the tumor indicates ER engagement by Tamoxifen.
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing an in vivo CETSA to measure this compound engagement with the estrogen receptor in tumor tissue.
Materials:
-
Tumor-bearing mice
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Homogenizer
-
Thermomixer or PCR machine
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-ER antibody
Procedure:
-
Animal Dosing: Treat mice with this compound or vehicle control for the desired duration.
-
Tissue Harvesting: Euthanize the animals and immediately excise the tumors.
-
Homogenization: Homogenize the tumor tissue in ice-cold PBS containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the tissue homogenates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling at room temperature for 3 minutes.[17]
-
Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the estrogen receptor.
-
Data Analysis: Quantify the band intensities for the estrogen receptor at each temperature. A shift in the melting curve to a higher temperature in the Tamoxifen-treated group compared to the vehicle group indicates target engagement.
Pharmacodynamic (PD) Biomarker Analysis: Ki-67 Immunohistochemistry
This protocol describes the immunohistochemical staining of the proliferation marker Ki-67 in tumor tissue to assess the pharmacodynamic effect of this compound.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-Ki-67)
-
HRP-conjugated secondary antibody
-
DAB chromogen
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.[1][18]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.[1]
-
Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the anti-Ki-67 primary antibody at the optimal dilution overnight at 4°C.[1]
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by the addition of DAB chromogen to visualize the antibody binding.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Image Analysis: Scan the slides and quantify the percentage of Ki-67-positive tumor cells. A decrease in the Ki-67 proliferation index in Tamoxifen-treated tumors compared to controls indicates a pharmacodynamic response to target engagement.
Visualizations
Caption: this compound signaling pathway.
Caption: General workflow for in vivo target engagement validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Current Advances in CETSA [frontiersin.org]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]F-FES PET for diagnosis, staging, and endocrine therapy prediction in ER-positive breast cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of [18F]FES PET/CT in Breast Cancer Management: An Umbrella Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IHC-based Ki67 as response biomarker to tamoxifen in breast cancer window trials enrolling premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarker Changes During Neoadjuvant Anastrozole, Tamoxifen, or the Combination: Influence of Hormonal Status and HER-2 in Breast Cancer—A Study from the IMPACT Trialists [nlp.case.edu]
- 8. PET Scan Limitations: 9 Key Drawbacks - Liv Hospital [int.livhospital.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Biomarker method validation in anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of low-dose tamoxifen on breast cancer biomarkers Ki-67, estrogen and progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ki67 dynamic predicts endocrine sensitivity in estrogen receptor-positive/HER2-negative breast cancer patients undergoing preoperative endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. cancerimagingarchive.net [cancerimagingarchive.net]
- 17. researchgate.net [researchgate.net]
- 18. sysy-histosure.com [sysy-histosure.com]
The Tale of Two Isomers: A Comparative Analysis of (E)- and (Z)-Tamoxifen Efficacy
For researchers, scientists, and drug development professionals navigating the complexities of selective estrogen receptor modulators (SERMs), a nuanced understanding of stereochemistry is paramount. Tamoxifen, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer, owes its therapeutic efficacy to its active metabolites, primarily 4-hydroxytamoxifen (4-OHT).[1] This guide provides a comprehensive, data-driven comparison of the geometric isomers of 4-OHT, (E)-4-hydroxytamoxifen and (Z)-4-hydroxytamoxifen, elucidating the profound impact of their spatial arrangement on pharmacological activity.
The geometric isomerism of 4-OHT is a critical determinant of its interaction with estrogen receptors (ERs) and subsequent downstream signaling. While structurally similar, these isomers exhibit markedly different pharmacological profiles. The (Z)-isomer is a potent antiestrogen, effectively antagonizing the proliferative effects of estrogen in breast cancer cells. In stark contrast, the (E)-isomer displays significantly weaker antiestrogenic activity and can even exhibit partial estrogenic (agonistic) effects.[2] This disparity underscores the importance of understanding the distinct properties of each isomer for accurate experimental design and the development of next-generation endocrine therapies.
Quantitative Data Summary
The following tables summarize the key quantitative differences between the (E) and (Z) isomers of 4-hydroxytamoxifen, providing a clear and concise overview of their biochemical and pharmacological profiles.
Table 1: Comparative Estrogen Receptor Binding Affinities
| Isomer | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Inhibition Constant (Ki) (nM) |
| (Z)-4-Hydroxytamoxifen | ERα | 100 - 300[1] | ~0.1 - 1.0[1] |
| (E)-4-Hydroxytamoxifen | ERα | 1 - 10[1] | ~10 - 100[1] |
Table 2: Comparative Anti-proliferative Activity in MCF-7 Cells
| Isomer | IC50 (nM) |
| (Z)-4-Hydroxytamoxifen | 10 - 20[1] |
| (E)-4-Hydroxytamoxifen | 100 - 1000[1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.[1]
Unraveling the Mechanism: Signaling Pathways
The differential effects of (E)- and (Z)-4-hydroxytamoxifen stem from their distinct interactions with the estrogen receptor, leading to divergent downstream signaling events.
Upon binding to the estrogen receptor, (Z)-4-hydroxytamoxifen induces a conformational change that promotes the recruitment of co-repressors, leading to the inhibition of estrogen-mediated gene transcription and subsequent anti-proliferative effects. Conversely, the binding of (E)-4-hydroxytamoxifen can result in a conformation that may allow for the recruitment of co-activators, leading to a partial agonistic effect in some contexts.
Caption: Differential signaling pathways of (E)- and (Z)-4-Hydroxytamoxifen.
Experimental Protocols
To ensure the reproducibility and accuracy of research in this area, detailed experimental methodologies are crucial. Below are protocols for two key experiments used to characterize and compare the (E) and (Z) isomers of 4-hydroxytamoxifen.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of the test compounds for the estrogen receptor.
Caption: Workflow for a competitive estrogen receptor binding assay.
Methodology:
-
Preparation of ER: Estrogen receptor alpha (ERα) can be obtained from recombinant sources or from lysates of ER+ cell lines (e.g., MCF-7).
-
Incubation: A fixed concentration of radiolabeled estradiol (e.g., [³H]E₂) is incubated with the ER preparation in a suitable buffer.
-
Competition: Increasing concentrations of unlabeled (E)- or (Z)-4-hydroxytamoxifen are added to the incubation mixture.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The amount of bound radioligand is quantified by liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay
This assay assesses the anti-proliferative (antiestrogenic) activity of the compounds on an ER+ breast cancer cell line.
Caption: Workflow for an MCF-7 cell proliferation assay.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to deplete endogenous estrogens.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of (E)- or (Z)-4-hydroxytamoxifen in the presence of a fixed, proliferation-stimulating concentration of estradiol (e.g., 1 nM).
-
Incubation: The plates are incubated for a period sufficient to observe significant cell proliferation in the control wells (typically 5-7 days).
-
Viability Assessment: Cell proliferation is assessed using a standard viability assay such as the MTT assay, which measures mitochondrial activity, or the sulforhodamine B (SRB) assay, which measures total protein content.
-
Data Analysis: The results are expressed as a percentage of the control (estradiol-treated cells) and plotted against the log concentration of the test compound to determine the IC50 value, which is the concentration that inhibits cell proliferation by 50%.
Clinical Implications and Future Directions
The data and experimental protocols presented in this guide underscore the profound impact of stereochemistry on the pharmacological activity of 4-hydroxytamoxifen. The (Z)-isomer is a potent antiestrogen, forming the basis of Tamoxifen's therapeutic efficacy in ER+ breast cancer.[1] In contrast, the (E)-isomer exhibits significantly weaker antiestrogenic, and potentially estrogenic, properties.[2]
A critical consideration in the context of acquired resistance to Tamoxifen therapy is the potential for in vivo isomerization of the active (Z)-isomer to the less active (E)-form.[2] High ratios of the cis ((E)-isomer) to trans ((Z)-isomer) have been found in tumors of patients who are not responding to tamoxifen treatment.[3] This highlights the clinical importance of understanding the factors that influence this isomerization in vivo.
For researchers and drug developers, a clear understanding of these differences is essential for designing and interpreting experiments, as well as for the development of next-generation endocrine therapies. Future research may focus on developing SERMs with a locked (Z)-configuration to prevent isomerization and potentially overcome resistance, or on co-administering agents that inhibit the enzymes responsible for this conversion.
References
A Head-to-Head Comparison: (E)-Tamoxifen Versus 4-Hydroxytamoxifen for Cre-ERT2 Induction
In the realm of conditional gene editing, the Cre-ERT2 system offers researchers precise temporal and spatial control over gene expression. The activity of the Cre-ERT2 fusion protein is dependent on the administration of a synthetic ligand, with (E)-Tamoxifen and its active metabolite, 4-hydroxytamoxifen (4-OHT), being the most commonly used inducers. This guide provides a comprehensive comparison of these two compounds, supported by experimental data, to assist researchers in selecting the optimal inducer for their specific experimental needs.
At the core of the Cre-ERT2 system is a fusion protein of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor (ERT2).[1] In the absence of a ligand, this fusion protein is sequestered in the cytoplasm by heat shock proteins.[1][2] Upon binding of a ligand like tamoxifen or 4-OHT, the Cre-ERT2 protein undergoes a conformational change, allowing it to translocate to the nucleus and mediate recombination at loxP sites.[1][2][3]
The critical difference between the two inducers lies in their mechanism of action. Tamoxifen is a prodrug that requires metabolic conversion in the liver by cytochrome P450 enzymes to its active metabolites, primarily 4-hydroxytamoxifen and endoxifen.[2][4] In contrast, 4-OHT is the active metabolite itself and can directly bind to the Cre-ERT2 protein, bypassing the need for metabolic activation.[2] This distinction has significant implications for their application in both in vitro and in vivo settings.
Quantitative Comparison of Inducer Performance
The choice between this compound and 4-hydroxytamoxifen often depends on the experimental system and the desired level of control. The following tables summarize key quantitative parameters for each compound.
Table 1: In Vitro Applications
| Parameter | 4-Hydroxytamoxifen | This compound |
| Recommended Use | Preferred for in vitro studies[2] | Not recommended[2] |
| Mechanism | Directly activates Cre-ERT2[2] | Requires metabolic activation, which most cell cultures lack[2] |
| Typical Concentration | 0.5 - 2 µM[2] | Not applicable |
| Treatment Duration | 24 - 72 hours[5] | Not applicable |
Table 2: In Vivo Applications
| Parameter | 4-Hydroxytamoxifen | This compound |
| Potency | More potent and rapid induction[2] | Less potent, delayed onset[2] |
| Stability | Less stable, requires careful handling and fresh preparation[6] | More stable in solution[6] |
| Typical Dosage (IP Injection) | 50 - 80 mg/kg body weight[6] | 75 - 100 mg/kg body weight[7][8] |
| Administration Frequency | Daily for 1 to 7 days[6] | Daily for 5 consecutive days[7] |
| Advantages | Precise temporal control, suitable for local delivery[2] | Cost-effective for systemic administration[2] |
| Disadvantages | Higher cost, lower stability[2][6] | Variability in efficacy due to metabolism differences[2] |
Signaling Pathway and Experimental Workflow
To visualize the molecular mechanism and a typical experimental procedure, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 7. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 8. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (E)-Tamoxifen and Endoxifen Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the pharmacological activity of tamoxifen and its metabolites is crucial for advancing therapies for estrogen receptor-positive (ER+) breast cancer. This guide provides an objective comparison of (E)-Tamoxifen and its principal active metabolite, Endoxifen, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Tamoxifen, a selective estrogen receptor modulator (SERM), is a prodrug that requires metabolic activation to exert its therapeutic antiestrogenic effects.[1] The biotransformation of tamoxifen occurs predominantly through two main pathways: N-demethylation and 4-hydroxylation.[2][3] These pathways lead to the formation of several metabolites, with Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) being the most clinically significant due to its high potency and plasma concentrations.[1][4]
Comparative Biological Activity: A Data-Driven Overview
Endoxifen exhibits a significantly higher potency compared to its parent compound, this compound. This enhanced activity is attributed to its greater binding affinity for the estrogen receptor (ER) and its more profound impact on ER-mediated signaling pathways.
Estrogen Receptor Binding Affinity
Both Endoxifen and another key active metabolite, 4-hydroxytamoxifen (4-OHT), demonstrate a binding affinity for the estrogen receptor (ERα) that is 30 to 100 times greater than that of tamoxifen itself.[1][4][5] This high affinity allows them to act as potent competitive antagonists of estradiol at the receptor level.[1] While Endoxifen and 4-OHT have comparable antiestrogenic effects, Endoxifen is found in plasma at concentrations 5 to 10 times higher than 4-OHT, underscoring its primary role in tamoxifen's efficacy.[1][4]
| Compound | Relative Binding Affinity (vs. Estradiol) | Relative Binding Affinity (vs. Tamoxifen) |
| This compound | ~1% | 1x |
| Endoxifen | ~100% (Equipotent to 4-OHT) | ~30-100x higher |
| 4-Hydroxytamoxifen | ~100% (Equal to Estradiol) | ~30-100x higher |
This table summarizes the relative binding affinities for Estrogen Receptor Alpha (ERα). Data compiled from multiple sources.[1][6]
Inhibition of Estrogen-Induced Cell Proliferation
The enhanced receptor binding of Endoxifen translates to a greater potency in inhibiting the proliferation of estrogen-dependent breast cancer cells, such as the MCF-7 cell line. In the presence of estradiol, Endoxifen and 4-OHT are approximately 30 to 100 times more potent at suppressing cell proliferation than Tamoxifen.[5]
| Compound | IC50 (in presence of Estradiol) |
| This compound | Micromolar (µM) range |
| Endoxifen | Nanomolar (nM) range |
This table provides a qualitative comparison of the half-maximal inhibitory concentration (IC50) for the inhibition of MCF-7 breast cancer cell proliferation. Specific values can vary between studies.[7]
Modulation of Estrogen-Regulated Gene Expression
Endoxifen and 4-OHT have been shown to have similar effects on global gene expression patterns in MCF-7 cells.[8] The majority of the genes regulated by these metabolites are also responsive to estrogen.[8] Studies have demonstrated that both Endoxifen and 4-OHT effectively inhibit the estradiol-induced expression of estrogen-regulated genes, such as the progesterone receptor (PR).[9][10] This modulation of gene expression underlies their ability to halt the cell cycle and induce apoptosis in ER+ breast cancer cells.[11]
A key distinction in their mechanism of action is the effect on ERα protein levels. While 4-OHT tends to stabilize the ERα protein, high concentrations of Endoxifen can induce its degradation via the proteasome pathway, an action more akin to pure antiestrogens like fulvestrant.[1][3] This degradation can lead to a more profound and sustained inhibition of estrogen signaling.[1]
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, visualize the metabolic activation of Tamoxifen and a typical experimental workflow for assessing cell viability.
Caption: Metabolic activation of this compound to Endoxifen and its mechanism of action.
Caption: A generalized workflow for a cell viability assay (e.g., MTT assay).
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used to compare the activity of this compound and Endoxifen.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a compound to the estrogen receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the relative binding affinities of this compound and Endoxifen for the estrogen receptor compared to estradiol.
Methodology:
-
Preparation of ER: A source of estrogen receptors is required, typically from rat uterine cytosol or recombinant human ERα.[12]
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the ER preparation in the presence of varying concentrations of the unlabeled test compound (this compound or Endoxifen).[12]
-
Incubation: The mixture is incubated to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Unbound radioligand is separated from the receptor-bound radioligand using methods such as dextran-coated charcoal or filtration.[13]
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to estradiol.[14]
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration-dependent effect of this compound and Endoxifen on the viability of ER+ breast cancer cells (e.g., MCF-7).
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates and allowed to attach overnight.[15]
-
Treatment: The cell culture medium is replaced with medium containing various concentrations of this compound or Endoxifen, often in the presence of a controlled concentration of 17β-estradiol to stimulate proliferation.[1] A vehicle control (e.g., DMSO) is also included.[16]
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).[15][17]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.[16] Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).[16]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is a sensitive technique used to measure the expression levels of specific genes.
Objective: To quantify the effect of this compound and Endoxifen on the expression of estrogen-regulated genes (e.g., progesterone receptor) in ER+ breast cancer cells.
Methodology:
-
Cell Treatment: MCF-7 cells are treated with this compound, Endoxifen, 17β-estradiol (as a positive control), or a vehicle control for a defined period (e.g., 24 hours).[10]
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[10]
-
qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, gene-specific primers for the target gene (e.g., progesterone receptor) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe.[10]
-
Data Acquisition: The amplification of the target and reference genes is monitored in real-time using a qPCR instrument.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
Conclusion
The evidence strongly indicates that Endoxifen is a significantly more potent antiestrogenic metabolite of Tamoxifen.[4][5] Its higher binding affinity for the estrogen receptor and greater potency in inhibiting cell proliferation and regulating estrogen-responsive genes make it the key mediator of Tamoxifen's therapeutic effects in most patients.[1][10] For researchers in the field, understanding the distinct pharmacological profiles of this compound and Endoxifen is paramount for the development of more effective endocrine therapies and for interpreting experimental data accurately. The direct administration of Endoxifen is also being explored as a therapeutic strategy to bypass the variability in Tamoxifen metabolism due to genetic polymorphisms in CYP2D6.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ClinPGx [clinpgx.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic and epigenetic contribution to tamoxifen resistance in breast cancer, concepts to drive therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. Receptor-binding assays for estrogen receptors ERα and ERβ [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. oaepublish.com [oaepublish.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Anti-Proliferative Power of (E)-Tamoxifen in MCF-7 Breast Cancer Cells: A Comparative Guide
(E)-Tamoxifen, a selective estrogen receptor modulator (SERM), stands as a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its efficacy lies in its ability to competitively inhibit the binding of estradiol to the estrogen receptor, thereby impeding the proliferative signals that drive tumor growth. This guide provides a comprehensive analysis of the anti-proliferative effects of this compound on the widely studied ER+ human breast cancer cell line, MCF-7, supported by experimental data and detailed protocols.
This compound, a selective estrogen receptor modulator (SERM), stands as a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its efficacy lies in its ability to competitively inhibit the binding of estradiol to the estrogen receptor, thereby impeding the proliferative signals that drive tumor growth. This guide provides a comprehensive analysis of the anti-proliferative effects of this compound on the widely studied ER+ human breast cancer cell line, MCF-7, supported by experimental data and detailed protocols.
Quantitative Analysis of Tamoxifen's Impact on MCF-7 Cell Proliferation
The anti-proliferative activity of this compound is dose and time-dependent. The following tables summarize key quantitative data from various studies, providing a comparative overview of its effects on cell viability, cell cycle progression, and apoptosis induction.
Table 1: Inhibition of MCF-7 Cell Viability by this compound
| IC50 Value | Treatment Duration | Assay Method | Reference |
| 4.506 µg/mL | 24 hours | MTT Assay | [1] |
| 43.3 µM | 72 hours | Not Specified | [2] |
| 21.8 µM | 72 hours | Not Specified | [2] |
| 3.2 µM | 96 hours | Not Specified | [3] |
| 503 nM | Not Specified | Not Specified | [4] |
| ~250 µM | 48 hours | MTT Assay | [5] |
Table 2: Induction of Cell Cycle Arrest in MCF-7 Cells by this compound
| Treatment Condition | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 45% | Not Specified | Not Specified | [6] |
| Tamoxifen (4 µg/ml, 72h) | 63% | Not Specified | Not Specified | [6] |
Table 3: Induction of Apoptosis in MCF-7 Cells by this compound
| Treatment Condition | % of Apoptotic Cells (Early + Late) | Assay Method | Reference |
| Control | 4% | Annexin V-FITC/PI Staining | [6] |
| Tamoxifen (4 µg/ml, 72h) | 16% | Annexin V-FITC/PI Staining | [6] |
| Tamoxifen (250 µM, 48h) | 45.7% (Late Apoptotic) | Annexin V/PI Staining | [5] |
| Tamoxifen (IC50 value, 72h) | 16.2% | Annexin V-FITC/PI Staining | [7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-proliferative effects through a multi-pronged mechanism, primarily by antagonizing the estrogen receptor. This leads to the inhibition of estrogen-dependent gene transcription required for cell proliferation. Additionally, Tamoxifen can induce apoptosis through both ER-dependent and independent pathways.
Caption: Tamoxifen's mechanism of action in MCF-7 cells.
Experimental Workflow for Assessing Anti-proliferative Effects
The following diagram outlines a typical workflow for investigating the anti-proliferative effects of a compound like this compound on a cancer cell line.
Caption: A standard workflow for evaluating anti-proliferative effects.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on MCF-7 cells.
Materials:
-
MCF-7 cells
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared Tamoxifen solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin) if desired.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 1-4 hours.
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle after Tamoxifen treatment.
Materials:
-
MCF-7 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C overnight.
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 20 minutes.[7]
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with this compound as required.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining. Viable cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assay and colony formation experiments [bio-protocol.org]
- 9. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
Western Blot Analysis: Confirming (E)-Tamoxifen-Induced Protein Degradation in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, particularly for estrogen receptor-positive (ER+) breast cancers, understanding the precise mechanism of action of selective estrogen receptor modulators (SERMs) like (E)-Tamoxifen is paramount. Beyond its well-established role as a competitive inhibitor of estrogen binding, emerging evidence highlights the ability of its metabolites to induce the degradation of key proteins, most notably the Estrogen Receptor alpha (ERα). This guide provides a comparative analysis of this compound-induced protein degradation, benchmarked against other prominent SERMs and selective estrogen receptor degraders (SERDs), with a focus on Western blot analysis as a confirmatory tool.
Comparative Analysis of ERα Degradation
Western blot analysis of ERα levels in breast cancer cell lines, such as MCF-7, following treatment with various SERMs and SERDs reveals distinct degradation profiles. While this compound itself is known to stabilize ERα, its active metabolite, endoxifen, is a potent inducer of ERα degradation.[1] This effect is often compared to that of Fulvestrant, a well-characterized SERD that vigorously promotes ERα degradation. Raloxifene, another SERM, generally does not induce the degradation of ERα.
| Compound | Class | Target Protein | Cell Line | Treatment Conditions | ERα Protein Level (Relative to Control) | Reference |
| This compound | SERM | ERα | MCF-7 | 1 µM, 48h | No significant degradation, may stabilize | [2] |
| Fulvestrant | SERD | ERα | MCF-7 | 100 nM, 6h | ~35% remaining | [3][4] |
| Fulvestrant | SERD | ERα | MCF-7 | 100 nM, 48h | Complete (100%) degradation | [2] |
| Raloxifene | SERM | ERα | - | - | Does not induce degradation | [5] |
Note: The quantitative data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway of Tamoxifen-Induced ERα Degradation
This compound is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into active metabolites, including endoxifen. Endoxifen binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome. This mechanism of action contrasts with that of pure antagonists and highlights a key aspect of Tamoxifen's therapeutic efficacy.
Caption: Tamoxifen metabolism and subsequent ERα degradation pathway.
Experimental Protocols
Accurate and reproducible Western blot analysis is crucial for confirming protein degradation. Below are detailed protocols for cell culture, treatment, and Western blotting, commonly employed for studying this compound's effects on ERα in MCF-7 cells.
MCF-7 Cell Culture and Treatment
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Treatment: On the day of the experiment, replace the growth medium with a fresh medium containing the desired concentration of this compound, Fulvestrant, Raloxifene, or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours) to assess the kinetics of protein degradation.
Western Blot Protocol
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Experimental Workflow for Western Blot Analysis
The following diagram illustrates the key steps involved in performing a Western blot experiment to analyze protein degradation.
Caption: Standard workflow for Western blot analysis.
By employing these standardized protocols and understanding the comparative effects of different SERMs and SERDs, researchers can effectively utilize Western blot analysis to confirm and quantify this compound-induced protein degradation, thereby gaining deeper insights into its therapeutic mechanisms and advancing the development of next-generation endocrine therapies.
References
- 1. The tamoxifen metabolite, endoxifen, is a potent antiestrogen that targets estrogen receptor alpha for degradation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 5. Pharmacologic Induction of ERα SUMOylation Disrupts Its Chromatin Binding - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Focus: A Comparative Guide to (E)-Tamoxifen in Experimental Research
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides an objective comparison of (E)-Tamoxifen's performance against its geometric isomer, (Z)-Tamoxifen, and other Selective Estrogen Receptor Modulators (SERMs), supported by experimental data and detailed protocols. The geometric isomerism of Tamoxifen is a critical factor influencing its biological activity, making a clear understanding of each form essential for accurate and reproducible research.
Tamoxifen, a widely used SERM, exists as two geometric isomers: this compound (the cis isomer) and (Z)-Tamoxifen (the trans isomer).[1] Upon administration, tamoxifen acts as a prodrug and is metabolized into more potent forms, such as 4-hydroxytamoxifen (4-OHT) and endoxifen.[2][3] The (Z) isomers of these metabolites are considered the pharmacologically active forms due to their significantly higher affinity for the estrogen receptor (ER).[4][5] In contrast, the (E)-isomer exhibits substantially weaker antiestrogenic properties.[4]
Comparative Performance of Tamoxifen Isomers and Alternatives
The differential binding affinities of Tamoxifen isomers and other SERMs to the estrogen receptor directly translate to variations in their biological efficacy. The following tables summarize key quantitative data to facilitate a clear comparison.
Table 1: Comparative Estrogen Receptor (ERα) Binding Affinities and Anti-proliferative Activity
| Compound | Relative Binding Affinity (RBA) % (Estradiol = 100%) | Inhibition Constant (Ki) (nM) | IC50 in MCF-7 Cells (nM) |
|---|---|---|---|
| (Z)-4-Hydroxytamoxifen | 100 - 300[4] | ~0.1 - 1.0[4] | 10 - 20[4] |
| (E)-4-Hydroxytamoxifen | 1 - 10[4] | ~10 - 100[4] | 100 - 1000[4] |
| Raloxifene | High (comparable to estradiol) | ~0.5 - 2.0 | 20 - 50 |
| Endoxifen | High (potent metabolite)[6] | Low nanomolar range[6] | ~5 - 15 |
Note: IC50 and Ki values can vary depending on specific experimental conditions.
Table 2: Comparison of Common Side Effects between Tamoxifen and Raloxifene
| Side Effect | Tamoxifen | Raloxifene |
|---|---|---|
| Hot Flashes | High incidence (up to 78%)[7] | Common (up to 32.7%)[8] |
| Risk of Blood Clots | Increased risk[9] | Increased risk[9] |
| Endometrial Cancer Risk | Increased risk[10] | No significant increased risk noted[10] |
| Cataracts | Increased incidence[7] | Lower risk compared to Tamoxifen[7] |
| Bone Density | Favorable effect (agonist)[11] | Favorable effect (agonist)[10] |
Signaling Pathways and Experimental Workflows
To ensure experimental reproducibility, a thorough understanding of the underlying molecular mechanisms and standardized workflows is crucial.
The primary mechanism of Tamoxifen involves competitive binding to the estrogen receptor, which modulates the transcription of estrogen-responsive genes.[12] In breast tissue, (Z)-Tamoxifen acts as an antagonist, inhibiting the proliferative effects of estrogen.[13] However, in other tissues like the endometrium and bone, it can exhibit partial agonist effects.[10][11]
A standardized experimental workflow is critical for obtaining reproducible data when assessing the effects of compounds like this compound.
Detailed Experimental Protocols
Adherence to detailed and consistent protocols is the foundation of reproducible research.
Protocol 1: Cell Culture and Treatment
-
Cell Line: Use a well-characterized estrogen receptor-positive breast cancer cell line, such as MCF-7 (ATCC® HTB-22™).[14]
-
Culture Medium: Maintain cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL bovine insulin. For experiments, use phenol red-free medium to avoid estrogenic effects.[14][15]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent like DMSO or ethanol. Store aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[14][15] On the day of the experiment, create serial dilutions in the culture medium. Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle control.[14]
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Tamoxifen.
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach overnight.[15]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) and controls (vehicle and no treatment).[15]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[15][16]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[15][17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[15]
Protocol 3: Gene Expression Analysis (qPCR)
This protocol measures changes in the expression of estrogen-responsive genes (e.g., GREB1, PGR).[18]
-
Cell Treatment: Culture and treat cells in 6-well plates with the desired concentrations of Tamoxifen for a specified time (e.g., 48 hours).[19]
-
RNA Extraction: Isolate total RNA from the cells using a suitable method, such as TRIzol reagent followed by a column-based purification kit.[19]
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or a probe-based assay with primers specific to the target genes and a reference (housekeeping) gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between treated and control samples.
By utilizing standardized protocols and being mindful of the distinct properties of Tamoxifen's isomers, researchers can significantly enhance the reproducibility and reliability of their experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tamoxifen vs Raloxifene vs Exemestane for Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Breast Cancer Prevention: Tamoxifen and Raloxifene | American Cancer Society [cancer.org]
- 10. Tamoxifen to raloxifene and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tamoxifen Action in ER-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. oaepublish.com [oaepublish.com]
- 18. researchgate.net [researchgate.net]
- 19. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (E)-Tamoxifen's Effects on MCF-7 and T47D Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential effects of (E)-Tamoxifen on two widely-used estrogen receptor-positive breast cancer cell lines, supported by experimental data and detailed protocols.
This compound, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its efficacy, however, can vary significantly among patients. Understanding the differential responses of various cancer cell lines to tamoxifen is crucial for elucidating mechanisms of action and resistance, ultimately aiding in the development of more targeted therapies. This guide provides a detailed comparison of the effects of this compound and its active metabolite, 4-hydroxytamoxifen (4-OHT), on two of the most commonly used ER+ breast cancer cell lines: MCF-7 and T47D.
Quantitative Analysis of Tamoxifen's Effects
The following tables summarize the key quantitative data on the effects of this compound and 4-hydroxytamoxifen on MCF-7 and T47D cell lines, focusing on cell viability and the expression of key regulatory proteins.
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF-7 | This compound | 4.506 | [1] |
| T47D | This compound | ~15 | [2] |
| MCF-7 | 4-Hydroxytamoxifen | 3.2 | [3] |
| T47D | 4-Hydroxytamoxifen | 4.2 | [3] |
Table 1: Comparative IC50 Values of Tamoxifen and 4-Hydroxytamoxifen. The half-maximal inhibitory concentration (IC50) values indicate the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values suggest higher potency.
| Cell Line | Protein | Treatment | Effect | Fold Change/Observation | Reference |
| MCF-7 | ERα | Tamoxifen | Downregulation | Marked decrease (>20-fold) | [4] |
| T47D | ERα | Tamoxifen | Lower basal expression compared to MCF-7 | - | [5][6] |
| MCF-7 | Bcl-2 | Tamoxifen | Downregulation | Time and dose-dependent decrease | [7] |
| T47D | Bcl-2 | 4-OHT | Drop in Bcl-2/Bax ratio | - | [8] |
| MCF-7 | Bax | Tamoxifen | No significant change | - | [7] |
| T47D | Bax | 4-OHT | Drop in Bcl-2/Bax ratio | - | [8] |
| MCF-7 | Cyclin D1 | Tamoxifen | Inhibition | - | [9] |
| T47D | Cyclin D1 | Tamoxifen | Maintained expression in resistant variants | - | [9] |
| MCF-7 | p-ERK1/2 | Tamoxifen (5µM) | Rapid and sustained activation | ~4-5 fold increase | |
| T47D | p-ERK1/2 | Tamoxifen (5µM) | Rapid and sustained activation | - | |
| T47D | p-Akt | BAG-1 Knockdown + Tamoxifen | Upregulation | - | [10] |
Table 2: Differential Protein Expression in Response to Tamoxifen. This table highlights the changes in the expression of key proteins involved in hormone response, apoptosis, and cell cycle regulation in MCF-7 and T47D cells following tamoxifen treatment.
Signaling Pathways Modulated by this compound
This compound exerts its effects through complex signaling networks. Below are diagrams illustrating the key pathways affected in MCF-7 and T47D cells.
Figure 1: Simplified signaling pathway of this compound in MCF-7 cells.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioenergetic differences between MCF-7 and T47D breast cancer cells and their regulation by oestradiol and tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioenergetic differences between MCF-7 and T47D breast cancer cells and their regulation by oestradiol and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Downregulation of BAG‑1 in T47D cells promotes resistance to tamoxifen via activation of the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (E)-Tamoxifen: In Vitro Efficacy vs. In Vivo Response
For Researchers, Scientists, and Drug Development Professionals
(E)-Tamoxifen, a selective estrogen receptor modulator (SERM), stands as a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. Its therapeutic action is complex, involving tissue-specific estrogenic and anti-estrogenic effects, and a metabolic conversion to more potent derivatives. This guide provides a comprehensive comparison of the in vitro and in vivo experimental findings for this compound, offering insights into its mechanism of action and the translational challenges and successes in its development.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound and its primary active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen.
Table 1: In Vitro Cytotoxicity of Tamoxifen and its Metabolites in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Assay Method | Reference |
| This compound | MCF-7 | 10.045 µM | MTT Assay | [1] |
| This compound | MCF-7 | 4.506 µg/mL (~9.6 µM) | Caspase-9 Activity | [2] |
| This compound | MDA-MB-231 | 21.8 µM | Cytotoxicity Assay | [3] |
| This compound | BT-474 | > 25 µM | Cytotoxicity Assay | [3] |
| 4-Hydroxytamoxifen | MCF-7 | Low nanomolar range | Cell Proliferation Assay | [4] |
| Endoxifen | MCF-7 | Low nanomolar range | Cell Proliferation Assay | [4] |
Table 2: In Vivo Tumor Growth Inhibition of Tamoxifen in Breast Cancer Xenograft Models
| Animal Model | Cell Line Xenograft | Treatment | Tumor Growth Inhibition | Reference |
| Nude Mice | MCF-7 | Tamoxifen (monotherapy) | Retardation of estrogen-induced tumor progression. | [5] |
| Nude Mice | MCF-7 | Tamoxifen + Mifepristone | Complete inhibition or prevention of tumor growth. | [5] |
| Nude Mice | MDA-MB-A1 (ER-negative) | Tamoxifen (500 µ g/day ) | Stimulated tumor growth. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are synthesized protocols for common assays used in this compound research.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with varying concentrations of this compound or its metabolites. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 96 hours).[7]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][8]
-
Formazan Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[7]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[9][10]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.[11]
-
Cell Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[9][11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9][12]
Breast Cancer Xenograft Mouse Model
This in vivo model is essential for evaluating the anti-tumor efficacy of compounds.
-
Animal Model: Use immunocompromised mice, such as Balb/c nude mice (female, 5-6 weeks old).[13]
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of human breast cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the mammary fat pad of the mice. For ER-positive tumors, estrogen supplementation (e.g., 17β-estradiol pellet) is often required to support tumor growth.[5][13]
-
Tumor Growth and Measurement: Allow tumors to establish and reach a palpable size. Measure tumor dimensions regularly (e.g., 3 times per week) using calipers.[14]
-
Tamoxifen Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via oral gavage, intraperitoneal injection, or formulated in the chow. A common dosage for intraperitoneal injection is in the range of what can be prepared from a 10 mg/mL stock solution in corn or peanut oil.[14][15]
-
Efficacy Evaluation: Monitor tumor volume over the course of the treatment. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).[14]
Visualizing the Molecular Landscape
Diagrams generated using Graphviz (DOT language) illustrate key pathways and workflows in this compound research.
Caption: Metabolic activation of Tamoxifen and its competitive inhibition of estrogen signaling.
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Discussion: Bridging the Gap Between Bench and Bedside
The data presented highlights a critical aspect of Tamoxifen pharmacology: it is a prodrug, and its in vivo efficacy is largely dependent on its metabolic conversion to more active forms, namely 4-hydroxytamoxifen and endoxifen.[16] In vitro studies consistently demonstrate that these metabolites have a significantly higher affinity for the estrogen receptor and are more potent inhibitors of ER-positive breast cancer cell proliferation than the parent compound.[4] This is reflected in the lower IC50 values observed for the metabolites.
A notable discrepancy often arises between the concentrations of Tamoxifen required to elicit a response in vitro and the plasma concentrations achieved in patients. This can be attributed to the continuous metabolic activation in vivo, leading to sustained levels of the high-potency metabolites at the tumor site.
Furthermore, the in vivo environment introduces a layer of complexity not captured in cell culture. Factors such as drug distribution, host metabolism, and interactions with the tumor microenvironment can all influence the therapeutic outcome. For instance, some studies have unexpectedly shown that Tamoxifen can stimulate the growth of ER-negative tumors in animal models, a phenomenon not typically observed in vitro.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antiprogestins and tamoxifen on growth inhibition of MCF-7 human breast cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tamoxifen stimulates in vivo growth of drug-resistant estrogen receptor-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell viability assay and colony formation experiments [bio-protocol.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. Stratification of Tamoxifen Synergistic Combinations for the Treatment of ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New insights into the metabolism of tamoxifen and its role in the treatment and prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (E)-Tamoxifen: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of (E)-Tamoxifen, a selective estrogen receptor modulator (SERM) commonly used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous drug, a known carcinogen, and a reproductive hazard, necessitating stringent disposal protocols.[1][2][3]
Waste Categorization and Disposal Procedures
All materials that have come into contact with this compound must be treated as hazardous waste.[2][4] Segregation of waste streams is crucial for proper disposal. The following table summarizes the disposal procedures for different types of Tamoxifen-contaminated waste.
| Waste Type | Disposal Procedure | Decontamination of Reusable Items |
| Unused/Expired this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste.[4][5] | N/A |
| Contaminated Labware (disposable) | Includes items such as gloves, pipette tips, absorbent pads, and empty vials. Place in a designated hazardous waste container that is clearly labeled.[1][2] | N/A |
| Contaminated Sharps | Needles, syringes, and other contaminated sharp objects must be placed in a designated, puncture-resistant sharps container for incineration.[4][6] | N/A |
| Liquid Waste | Aqueous solutions containing Tamoxifen should not be poured down the drain.[1] Collect in a sealed, labeled hazardous waste container. | Reusable glassware and non-porous materials can be decontaminated by soaking in a 10% bleach solution for 24 hours.[4] After decontamination, rinse thoroughly. |
| Animal Bedding and Carcasses | Bedding from animals treated with Tamoxifen is considered hazardous for a minimum of 3 days after the last administration and should be handled with procedures that minimize aerosolization.[4] Dispose of contaminated bedding and carcasses as hazardous waste, typically through incineration.[4][7][8] | N/A |
| Spill Cleanup Materials | All materials used to clean a Tamoxifen spill (e.g., absorbent pads, wipes) must be collected and disposed of as hazardous waste.[9] | N/A |
Experimental Protocols
Decontamination of Non-Porous Surfaces and Glassware:
-
Preparation: Prepare a 10% bleach solution by diluting one part household bleach with nine parts water.
-
Soaking: Immerse reusable glassware and other non-porous materials completely in the 10% bleach solution.[4]
-
Duration: Allow the items to soak for a minimum of 24 hours to ensure thorough decontamination.[4]
-
Rinsing: After soaking, carefully remove the items and rinse them thoroughly with water.
-
Disposal of Bleach Solution: The used bleach solution should be disposed of as hazardous waste.
Visualizing Key Processes
To further clarify the procedures and mechanisms involved in handling this compound, the following diagrams illustrate the recommended disposal workflow and the compound's primary signaling pathway.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Simplified signaling pathway of this compound's antagonistic action.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health & Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
- 1. swolverine.com [swolverine.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of oestradiol and tamoxifen on oestrogen receptors-alpha and -beta protein degradation and non-genomic signalling pathways in uterine and breast carcinoma cells. | BioGRID [thebiogrid.org]
- 6. news-medical.net [news-medical.net]
- 7. Estrogen receptor-mediated effects of tamoxifen on human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Tamoxifen activation of the estrogen receptor/AP-1 pathway: potential origin for the cell-specific estrogen-like effects of antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling (E)-Tamoxifen
(E)-Tamoxifen is a potent antineoplastic agent classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).[1][2] It is recognized as a known human carcinogen (IARC Group 1), a teratogen, and a reproductive hazard.[3][4][5] Due to these significant health risks, strict adherence to safety protocols is imperative during handling, administration, and disposal. Pregnant or nursing women should avoid all exposure to Tamoxifen.[3][6] This guide provides comprehensive, step-by-step procedures to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Requirements
Consistent and correct use of PPE is the primary barrier against exposure. Double gloving is recommended for handling high concentrations or for prolonged tasks.[7]
| Task / Area | Required Personal Protective Equipment |
| Handling Powder (e.g., Weighing) | Lab Coat, Double Nitrile Gloves, Safety Goggles, N100 Respirator (if not in a fume hood)[4][6] |
| Preparing Solutions | Lab Coat, Double Nitrile Gloves, Safety Goggles (or Face Shield if splashing is possible)[3][7] |
| Administering to Animals | Lab Coat (or waterproof gown), Double Nitrile Gloves, Safety Glasses, Shoe Covers[1][7] |
| General Laboratory Work | Lab Coat, Nitrile Gloves, Safety Glasses, Closed-toe Shoes[1][7] |
Engineering and Administrative Controls
Engineering controls are the most effective way to minimize exposure. All work with Tamoxifen powder and solution preparation should be performed within certified engineering controls.
-
Chemical Fume Hood : Must be used when weighing Tamoxifen powder or preparing solutions.[1][3][4]
-
Biological Safety Cabinet (Class II, Type B2) : Recommended for administering the agent to animals, especially if there is a risk of aerosolization.[6][7]
-
Designated Area : Clearly mark and restrict access to areas where Tamoxifen is handled and stored.[4] Signage should indicate "DANGER, CANCER HAZARD, CARCINOGEN".[4]
-
Emergency Equipment : An emergency eyewash station must be located within the lab, and a safety shower should be nearby.[3]
Experimental and Handling Protocols
Protocol 1: Preparation of this compound Solutions
-
Preparation : Don all required PPE as specified in the table above. Prepare the work area inside a certified chemical fume hood by laying down a plastic-backed absorbent pad.[1][7]
-
Weighing : Weigh the Tamoxifen powder within the chemical fume hood.[3] Handle carefully to avoid generating dust.
-
Solubilization : Tamoxifen is insoluble in water.[4] Dissolve it in an appropriate solvent such as ethanol, DMSO, or chloroform.[4]
-
Mixing : Add the solvent to the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution. Keep the container closed as much as possible.
-
Labeling : Clearly label the final solution container with the chemical name, concentration, and hazard warnings.[1]
-
Transport : If transporting the solution, use a labeled and sealed secondary container.[1]
-
Cleanup : After preparation, decontaminate the work surface (see Protocol 3) and dispose of all contaminated materials as hazardous waste.[7] Wash hands thoroughly after removing gloves.[7]
Protocol 2: Spill and Exposure Procedures
-
Small Spill (inside a fume hood) :
-
Large Spill :
-
Personnel Exposure :
-
Skin : Immediately wash the affected area with soap and water for at least 15 minutes.[6]
-
Eyes : Flush eyes for a minimum of 15 minutes using an eyewash station.[6][8]
-
Inhalation : Move to fresh air immediately.[6]
-
Seek medical attention after any exposure and report the incident to your supervisor and occupational health clinic.[3][6]
-
Protocol 3: Decontamination and Disposal Plan
Proper disposal of all Tamoxifen-contaminated waste is crucial to prevent environmental contamination and secondary exposure. All Tamoxifen waste is considered hazardous.[3][7]
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | Includes gloves, absorbent pads, pipette tips, and empty stock vials.[4][9] Place in a clearly labeled hazardous waste container for EHS pickup.[3] |
| Unused/Leftover Solutions | Collect in a designated, sealed, and labeled hazardous chemical waste container for EHS pickup.[7] Do not pour down the sink.[4][9] |
| Sharps | Needles and syringes must be disposed of in a designated sharps container destined for incineration.[7] Do not recap, bend, or shear needles.[3][7] |
| Glassware (Reusable) | Decontaminate by soaking in a 10% bleach solution for 24 hours.[7] Alternatively, clean with detergent and water, collecting the rinsate as hazardous waste.[1] |
| Animal Bedding & Carcasses | Bedding from treated animals is considered hazardous for at least 3 days post-injection.[7] Handle bedding changes in a ventilated station to minimize aerosols.[7] Dispose of bedding and carcasses via incineration through your institution's EHS or animal care program.[7][10] |
Workflow and Safety Diagrams
The following diagrams illustrate the necessary workflows and safety considerations for handling this compound.
Caption: Safe handling workflow for this compound from preparation to disposal.
Caption: Hierarchy of controls for minimizing exposure to hazardous chemicals.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. mtpinnacle.com [mtpinnacle.com]
- 3. Article - Standard Operating Procedur... [policies.unc.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 7. unthealth.edu [unthealth.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
